molecular formula C50H83NO20 B1217456 Demissine

Demissine

Cat. No.: B1217456
M. Wt: 1018.2 g/mol
InChI Key: KWRYHKRVKRBBBU-RDQTZTQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demissine is a steroid saponin.

Properties

Molecular Formula

C50H83NO20

Molecular Weight

1018.2 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-yl]oxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C50H83NO20/c1-20-5-8-27-21(2)33-28(51(27)15-20)14-26-24-7-6-22-13-23(9-11-49(22,3)25(24)10-12-50(26,33)4)65-46-41(63)38(60)42(32(18-54)68-46)69-48-44(71-47-40(62)37(59)35(57)30(16-52)66-47)43(36(58)31(17-53)67-48)70-45-39(61)34(56)29(55)19-64-45/h20-48,52-63H,5-19H2,1-4H3/t20-,21+,22-,23-,24+,25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35+,36+,37-,38+,39+,40+,41+,42-,43-,44+,45-,46+,47-,48-,49-,50-/m0/s1

InChI Key

KWRYHKRVKRBBBU-RDQTZTQHSA-N

SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C

Origin of Product

United States
Foundational & Exploratory

The Demissine Biosynthesis Pathway in Solanum Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biosynthesis, Regulation, and Analysis of a Key Steroidal Glycoalkaloid

This technical guide provides a comprehensive overview of the demissine biosynthesis pathway in Solanum species, with a particular focus on Solanum demissum. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, biology, and potential applications of this steroidal glycoalkaloid. This document details the enzymatic steps of the pathway, its regulation by signaling molecules, and provides detailed protocols for its extraction and analysis.

Introduction to Demissine and Steroidal Glycoalkaloids

Steroidal glycoalkaloids (SGAs) are a diverse class of nitrogen-containing secondary metabolites found in plants of the Solanaceae family, including important crops like potato (Solanum tuberosum) and tomato (Solanum lycopersicum). These compounds play a crucial role in plant defense against herbivores and pathogens. Demissine is a major glycoalkaloid found in the wild potato species Solanum demissum, which is notable for its resistance to the late blight pathogen, Phytophthora infestans.

The structure of demissine consists of a steroidal aglycone, demissidine, glycosylated at the C-3 position with a carbohydrate moiety. Demissidine is the saturated analog of solanidine, lacking the C5-C6 double bond. This structural feature distinguishes it from the more commonly known potato glycoalkaloids, α-solanine and α-chaconine, which possess the solanidine aglycone.

The Demissine Biosynthesis Pathway

The biosynthesis of demissine, like other SGAs, originates from cholesterol. The pathway can be broadly divided into two main parts: the formation of the demissidine aglycone and the subsequent glycosylation to form demissine.

Formation of the Demissidine Aglycone

The initial steps of the pathway, from cholesterol to the formation of the solanidane skeleton, are shared with the biosynthesis of other solanidane-type alkaloids. A series of hydroxylation, oxidation, and transamination reactions are catalyzed by enzymes primarily from the GLYCOALKALOID METABOLISM (GAME) family of cytochrome P450s and 2-oxoglutarate-dependent dioxygenases (2-ODDs).

A key branching point in SGA biosynthesis is the conversion of spirosolane-type aglycones (like tomatidine) to solanidane-type aglycones. This rearrangement is catalyzed by a 2-oxoglutarate-dependent dioxygenase known as Dioxygenase for Potato Solanidane synthesis (DPS). The final step in the formation of the demissidine aglycone is the saturation of the C5-C6 double bond of solanidine. This reduction is a critical step that differentiates the demissidine pathway from the solanidine pathway.

Below is a diagram illustrating the proposed biosynthetic pathway leading to demissidine.

Demissidine_Biosynthesis Cholesterol Cholesterol Intermediates Series of hydroxylations, oxidations, and transaminations Cholesterol->Intermediates GAME enzymes (GAME4, GAME6, etc.) Spirosolane Spirosolane (e.g., Tomatidenol) Intermediates->Spirosolane GAME enzymes Solanidine Solanidine Spirosolane->Solanidine Dioxygenase for Potato Solanidane synthesis (DPS) Demissidine Demissidine Solanidine->Demissidine 5,6-dihydro-solanidine reductase (Predicted)

Figure 1: Proposed biosynthetic pathway of the demissidine aglycone.
Glycosylation of Demissidine

Once the demissidine aglycone is formed, it undergoes glycosylation to produce demissine. This process involves the sequential addition of sugar moieties to the C-3 hydroxyl group of demissidine, catalyzed by specific glycosyltransferases (GTs). While the exact GTs involved in demissine synthesis are not fully characterized, they are expected to be homologous to the SGTs (Solanidine Galactosyltransferase and Glucosyltransferase) involved in the glycosylation of solanidine.

Regulation of Demissine Biosynthesis

The biosynthesis of demissine is tightly regulated by both developmental cues and environmental stimuli, primarily through the jasmonate signaling pathway.

Jasmonate Signaling

Jasmonic acid (JA) and its derivatives are key signaling molecules that mediate plant defense responses. Herbivory or pathogen attack triggers the synthesis of JA, which in turn activates a signaling cascade leading to the upregulation of SGA biosynthetic genes. A central regulator in this pathway is the transcription factor JRE4 (Jasmonate-Responsive Ethylene Response Factor 4), also known as GAME9. JRE4 binds to the promoters of several GAME genes, activating their transcription and leading to increased SGA production. This signaling cascade involves a mitogen-activated protein kinase (MAPK) cascade (MKK3-MPK6) that can modulate the expression of downstream transcription factors.

Abiotic Stress Signaling

Abiotic stresses such as wounding and light exposure are also known to induce SGA accumulation. These stresses trigger a rapid influx of calcium ions (Ca²⁺) into the cytosol and the production of reactive oxygen species (ROS). These second messengers initiate a signaling cascade that intersects with the jasmonate pathway, ultimately leading to the activation of SGA biosynthesis.

The following diagram illustrates the signaling pathways regulating demissine biosynthesis.

SGA_Regulation cluster_stimuli Stimuli cluster_signaling Signaling Cascade cluster_response Response Herbivory Herbivory JA_synthesis Jasmonic Acid (JA) Synthesis Herbivory->JA_synthesis Pathogen Attack Pathogen Attack Pathogen Attack->JA_synthesis Wounding Wounding Ca2_influx Ca²⁺ Influx Wounding->Ca2_influx ROS_burst ROS Burst Wounding->ROS_burst Light Exposure Light Exposure Light Exposure->ROS_burst Ca2_influx->JA_synthesis ROS_burst->JA_synthesis MAPK_cascade MAPK Cascade (MKK3-MPK6) JA_synthesis->MAPK_cascade JRE4_GAME9 JRE4/GAME9 Activation MAPK_cascade->JRE4_GAME9 GAME_expression Upregulation of GAME genes JRE4_GAME9->GAME_expression Demissine_biosynthesis Demissine Biosynthesis GAME_expression->Demissine_biosynthesis

Figure 2: Signaling pathways regulating demissine biosynthesis.

Quantitative Data on Demissine and Related Glycoalkaloids

The concentration of demissine and other SGAs can vary significantly depending on the Solanum species, plant tissue, developmental stage, and environmental conditions. The following table summarizes available quantitative data for demissine and related SGAs in Solanum species.

CompoundSolanum SpeciesTissueConcentration (mg/100g fresh weight)ConditionReference
Total GlycoalkaloidsS. demissumTubers70.4Not specified[1]
DemissineS. acauleTubersPresent (unquantified)Not specified[2]
α-SolanineS. tuberosumTuber Sprouts~1460 (from 1.46g/100g dry weight)Dried[3]
α-ChaconineS. tuberosumTuber SproutsHigher than α-solanine (ratio varies)Dried[3]

Note: Data for demissine concentration is limited. The provided data for α-solanine and α-chaconine from potato sprouts, which are known to have high SGA concentrations, are included for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of demissine and other SGAs from Solanum plant material.

Sample Preparation and Extraction

Objective: To extract SGAs from plant tissue for subsequent analysis.

Materials:

  • Fresh or freeze-dried plant material (leaves, tubers)

  • Liquid nitrogen

  • Mortar and pestle or grinder

  • Extraction solvent: 80% Methanol (MeOH) with 0.1% formic acid

  • Centrifuge tubes (15 mL or 50 mL)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried, ground tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol with 0.1% formic acid.

  • Homogenize the sample using a bead beater or a tissue lyser for 2 minutes at 30 Hz.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Re-extract the pellet with another 1 mL of the extraction solvent and repeat steps 3 and 4.

  • Combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Store the samples at -20°C until analysis.

UPLC-qTOF-MS Analysis

Objective: To separate, identify, and quantify demissine and other SGAs using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.[4][5]

Instrumentation:

  • UPLC system coupled to a qTOF mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 5% B, increase to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Full scan mode from m/z 100-1500. For targeted analysis, Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) can be used.

Acid Hydrolysis for Aglycone Analysis

Objective: To hydrolyze the glycosidic bonds of SGAs to analyze the aglycone profile.[3][6]

Materials:

  • SGA extract

  • 2M Hydrochloric acid (HCl)

  • Chloroform

  • Sodium hydroxide (NaOH) solution

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of the SGA extract, add 1 mL of 2M HCl.

  • Incubate the mixture at 70°C for 2 hours to hydrolyze the glycosidic bonds.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by adding 2M NaOH until the pH is approximately 7.

  • Add 2 mL of chloroform and vortex vigorously for 1 minute to extract the aglycones.

  • Centrifuge at 3,000 rpm for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform) containing the aglycones.

  • Repeat the extraction of the aqueous phase with another 2 mL of chloroform.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent (e.g., methanol) for LC-MS analysis.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the analysis of demissine in Solanum species.

Experimental_Workflow cluster_sampling 1. Sample Collection & Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_data 4. Data Processing Collect_Tissue Collect Plant Tissue (Leaves, Tubers) Freeze_Grind Freeze in Liquid N₂ & Grind to Powder Collect_Tissue->Freeze_Grind Extract Extract with 80% MeOH + 0.1% Formic Acid Freeze_Grind->Extract Centrifuge_Filter Centrifuge & Filter Extract->Centrifuge_Filter LCMS_Analysis UPLC-qTOF-MS Analysis Centrifuge_Filter->LCMS_Analysis Hydrolysis Acid Hydrolysis (for Aglycone Analysis) Centrifuge_Filter->Hydrolysis Peak_Integration Peak Integration & Quantification LCMS_Analysis->Peak_Integration Aglycone_Analysis LC-MS Analysis of Aglycones Hydrolysis->Aglycone_Analysis Aglycone_Analysis->Peak_Integration Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis Pathway_Mapping Pathway Mapping Statistical_Analysis->Pathway_Mapping

References

Demissine: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demissine is a steroidal glycoalkaloid naturally produced by certain plant species within the Solanum genus, most notably the wild potato species Solanum demissum. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for demissine. The document summarizes quantitative data on its concentration, details experimental protocols for its extraction and analysis, and presents visual representations of its biosynthetic pathway and role in plant defense. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this complex natural compound.

Natural Sources and Occurrence of Demissine

Demissine is primarily found in plants of the Solanaceae family, commonly known as the nightshade family. The most significant natural source of demissine is the wild potato species, Solanum demissum, which is native to Mexico and Guatemala.[1] This plant has been extensively studied and utilized in potato breeding programs as a source of resistance genes against various pathogens, including Phytophthora infestans, the causative agent of late blight.[1] The resistance of S. demissum to pests and pathogens is, in part, attributed to its high content of glycoalkaloids, including demissine.

While S. demissum is the principal source, demissine may also be present in other related wild potato species. The occurrence and concentration of demissine can vary significantly depending on the plant species, cultivar, plant part, and environmental conditions.

Quantitative Occurrence of Demissine

Quantitative data on the specific concentration of demissine in different plant parts is limited. Most studies report the total glycoalkaloid (TGA) content. However, it is established that demissine is a major glycoalkaloid in S. demissum.

Plant SpeciesPlant PartAnalyteConcentrationReference
Solanum demissumTubersTotal Glycoalkaloids70.4 mg/100g[2]

Note: The table above highlights the need for further research to quantify demissine levels specifically in various tissues of S. demissum and other potential source plants.

Experimental Protocols

Extraction of Demissine from Plant Material

The following protocol is a synthesized methodology based on established procedures for the extraction of glycoalkaloids from Solanum species.

Objective: To extract demissine from fresh or freeze-dried plant material (leaves, tubers).

Materials:

  • Fresh or freeze-dried plant material (Solanum demissum)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Solvent: 80% Methanol or 70% Ethanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol

  • Water (HPLC grade)

Procedure:

  • Sample Preparation:

    • For fresh tissue, weigh approximately 1-5 g of plant material.

    • Freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[3]

    • For freeze-dried tissue, grind to a fine powder at room temperature.

  • Extraction:

    • Transfer the powdered plant material to a centrifuge tube.

    • Add 20 mL of extraction solvent (e.g., 80% methanol) per gram of plant material.

    • Vortex the mixture thoroughly for 1 minute.

    • Sonicate the mixture for 30 minutes in a sonicator bath.

    • Centrifuge the mixture at 4000 rpm for 20 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process on the pellet two more times to ensure complete extraction.

    • Combine all the supernatants.

  • Solvent Evaporation:

    • Concentrate the combined supernatant under reduced pressure using a rotary evaporator at 40°C until the organic solvent is removed and an aqueous extract remains.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove sugars and other polar impurities.

    • Elute the glycoalkaloids with 10 mL of methanol.

    • Collect the methanolic eluate and evaporate to dryness under a stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume of methanol for analysis.

Quantification of Demissine by HPLC-MS/MS

Objective: To quantify the concentration of demissine in the purified plant extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over 15-20 minutes to elute the glycoalkaloids.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for demissine need to be determined using a pure standard. These transitions are then used for quantification.

  • Source Parameters: Optimized for maximum sensitivity of the demissine signal (e.g., capillary voltage, gas flow, and temperature).

Quantification:

  • A calibration curve is constructed using a certified reference standard of demissine at various concentrations.

  • The peak area of demissine in the sample is compared to the calibration curve to determine its concentration.

  • The final concentration is expressed as mg of demissine per gram of dry or fresh weight of the plant material.

Biosynthesis and Biological Role of Demissine

Biosynthetic Pathway of Demissine

Demissine, as a solanidane glycoalkaloid, is biosynthesized from cholesterol through a series of enzymatic reactions. The pathway involves several key enzymes, including cytochrome P450s, glycosyltransferases, and a crucial dioxygenase.

G Cholesterol Cholesterol Spirosolane Spirosolane Cholesterol->Spirosolane Multiple Enzymatic Steps Solanidane Solanidane Spirosolane->Solanidane DPS (Dioxygenase for Potato Solanidane synthesis) Demissidine Demissidine Solanidane->Demissidine Further Modifications Demissine Demissine Demissidine->Demissine Glycosylation

Caption: Biosynthetic pathway of demissine from cholesterol.

Role of Demissine in Plant Defense

Demissine plays a significant role in the chemical defense mechanisms of Solanum demissum. As a phytoalexin, its production is induced in response to attacks by herbivores and pathogens.[4] The presence of demissine and other related glycoalkaloids confers resistance to various pests.

G cluster_plant Solanum demissum cluster_stressors Biotic Stressors S. demissum S. demissum Demissine Demissine S. demissum->Demissine Biosynthesis Insects Insects Demissine->Insects Antifeedant/ Toxic Effects Fungi Fungi Demissine->Fungi Antifungal Activity Insects->S. demissum Herbivory Fungi->S. demissum Infection

Caption: Role of demissine in the defense of Solanum demissum against biotic stressors.

Conclusion

Demissine, a prominent glycoalkaloid in Solanum demissum, holds considerable interest for its potential pharmacological activities, stemming from its role as a plant defense compound. This technical guide has provided a consolidated overview of its natural sources, available quantitative data, and detailed methodologies for its extraction and analysis. The elucidation of its biosynthetic pathway and its function in plant defense offers a foundational understanding for future research. Further studies are warranted to precisely quantify demissine in various plant tissues and to explore its full spectrum of biological activities for potential applications in drug development.

References

The Role of Demissine in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demissine, a steroidal glycoalkaloid predominantly found in the wild potato species Solanum demissum, plays a significant role in the plant's innate defense system. This technical guide provides an in-depth analysis of the biological functions of demissine, focusing on its antifungal and insecticidal properties. The document outlines the proposed mechanisms of action, including membrane disruption and acetylcholinesterase inhibition, and explores its interplay with key plant defense signaling pathways. Detailed, albeit generalized, experimental protocols for the extraction, purification, and bio-functional assessment of demissine are provided to facilitate further research. While specific quantitative data for demissine remains limited in publicly accessible literature, this guide consolidates the current understanding of this potent plant secondary metabolite and its potential applications in crop protection and drug development.

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of herbivores and pathogens. Among these defenses, secondary metabolites play a crucial role. Steroidal glycoalkaloids (SGAs) are a class of nitrogen-containing compounds widely distributed in the Solanaceae family, which includes important crops like potato, tomato, and eggplant.[1] These compounds are known for their bitter taste and toxic properties, which deter feeding by insects and inhibit the growth of pathogenic fungi.[2]

Demissine is a notable SGA found in the wild potato species Solanum demissum. This wild relative of the cultivated potato, Solanum tuberosum, has been extensively used in breeding programs as a source of resistance genes against late blight, caused by the oomycete Phytophthora infestans. The defensive properties of S. demissum are, in part, attributed to its unique profile of SGAs, with demissine being a key component.

This guide aims to provide a comprehensive technical overview of the biological role of demissine in plant defense, targeting researchers, scientists, and professionals in drug development. It will cover its mechanisms of action, present available data, and provide detailed experimental methodologies to encourage further investigation into this promising natural compound.

Mechanisms of Action

The defensive properties of demissine against pests and pathogens are attributed to two primary mechanisms of action: disruption of cellular membranes and inhibition of acetylcholinesterase.

Membrane Disruption

Similar to other steroidal glycoalkaloids, demissine is believed to interact with sterols in the cell membranes of fungi and insects. This interaction disrupts the integrity of the membrane, leading to leakage of cellular contents and ultimately cell death. The aglycone portion of the glycoalkaloide, in the case of demissine it is demissidine, is primarily responsible for this activity. The sugar moiety of the molecule influences its solubility and the specificity of its interaction with the target membrane.

Acetylcholinesterase Inhibition

A key neurotoxic effect of many glycoalkaloids is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve signal. By inhibiting AChE, demissine causes an accumulation of acetylcholine, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.[3][4]

Biological Activity of Solanum Glycoalkaloids

While specific quantitative data for demissine is sparse, the biological activities of closely related glycoalkaloids from Solanum species provide valuable insights into its potential efficacy.

Antifungal Activity

Glycoalkaloids have demonstrated significant in vitro activity against a range of fungal pathogens. The following table summarizes the antifungal activity of various Solanum glycoalkaloids.

Glycoalkaloid/ExtractFungal PathogenActivity MetricValueReference
α-SolaninePhytophthora infestans% Inhibition33%[1]
α-ChaconinePhytophthora infestans% Inhibition56%[1]
Solanidine (aglycone)Phytophthora infestans% Inhibition72%[1]
SolamargineTrichophyton rubrumMIC3.12 µg/mL[5]
SolasodineTrichophyton rubrumMIC12.5 µg/mL[5]
Xanthium strumarium ExtractPhytophthora infestansMIC2% (w/v)
Solanum tuberosum peel extractAspergillus flavusMIC104.17 µg/mL[6]

MIC: Minimum Inhibitory Concentration

Insecticidal and Antifeedant Activity

The insecticidal and antifeedant properties of glycoalkaloids are crucial for plant defense against herbivorous insects. The table below presents data on the effects of various glycoalkaloids on different insect species.

Glycoalkaloid/ExtractInsect PestActivity MetricValueReference
α-TomatineLeptinotarsa decemlineata-Insecticidal[2]
α-ChaconineLeptinotarsa decemlineata-Insecticidal[2]
α-SolanineLeptinotarsa decemlineata-Insecticidal[2]
Azadirachtin (Reference)Spodoptera lituraEC500.12-0.24 mg/kg[7]
Clausena anisate extractHelicoverpa armigeraEC50140 µg/mL[8]
Senecio kingii alkaloidsSpodoptera littoralisED500.09 µg/cm²[8]

EC50: Effective concentration to reduce larval growth by 50%; ED50: Effective dose to deter feeding by 50%

Acetylcholinesterase Inhibition
InhibitorEnzyme SourceIC50Reference
QuercetinRat Brain0.181 mM (AChE)[9]
RutinRat Brain0.219 mM (AChE)[9]
Galantamine--[10]
Epigallocatechin--[10]
AChE-IN-64-52.8 nM[11]

AChE: Acetylcholinesterase

Interaction with Plant Defense Signaling Pathways

The production of demissine and other glycoalkaloids is part of a broader, integrated plant defense response that is regulated by complex signaling pathways. The jasmonic acid (JA) and salicylic acid (SA) pathways are two of the most important signaling cascades involved in mediating plant defenses against herbivores and pathogens.

Herbivore attack and wounding typically trigger the jasmonic acid (JA) pathway . This leads to the expression of genes involved in the synthesis of defense compounds, including glycoalkaloids and proteinase inhibitors. Key genes in the JA pathway include lipoxygenase (LOX) and allene oxide synthase (AOS), which are involved in JA biosynthesis.[12][13]

Infection by biotrophic pathogens, on the other hand, generally activates the salicylic acid (SA) pathway , leading to the production of pathogenesis-related (PR) proteins and the establishment of systemic acquired resistance (SAR). Key genes in the SA pathway include phenylalanine ammonia-lyase (PAL), involved in SA synthesis, and NONEXPRESSOR OF PR GENES 1 (NPR1), a key regulator of SA-dependent defense gene expression.[14][15]

While demissine itself is a defense compound, its synthesis is likely regulated by these pathways. Furthermore, the presence of demissine may prime the plant for a more robust activation of these signaling cascades upon subsequent attack. The following diagram illustrates a hypothetical model of how demissine might be integrated into the plant's defense signaling network.

Plant_Defense_Signaling cluster_herbivore Herbivore Attack cluster_pathogen Pathogen Infection cluster_signaling Signaling Pathways cluster_response Defense Response Herbivore Herbivore Feeding JA_Pathway Jasmonic Acid (JA) Pathway Herbivore->JA_Pathway Wounding Mechanical Damage Wounding->JA_Pathway Pathogen Pathogen Recognition SA_Pathway Salicylic Acid (SA) Pathway Pathogen->SA_Pathway Demissine Demissine Synthesis JA_Pathway->Demissine PIs Proteinase Inhibitors JA_Pathway->PIs PR_Proteins PR Protein Synthesis SA_Pathway->PR_Proteins Demissine->Herbivore Antifeedant & Insecticidal Demissine->Pathogen Antifungal

Hypothetical integration of demissine into plant defense signaling pathways.

Experimental Protocols

The following sections provide generalized protocols for the extraction, purification, and bioassay of demissine. These protocols are based on established methods for other glycoalkaloids and can be adapted for demissine-specific research.

Extraction and Purification of Demissine

This protocol describes a general procedure for the extraction and partial purification of demissine from the leaves of Solanum demissum.

Extraction_Purification_Workflow start 1. Plant Material Collection (S. demissum leaves) step2 2. Homogenization (in acidic ethanol) start->step2 step3 3. Filtration and Concentration step2->step3 step4 4. Acid Hydrolysis (to remove sugars, optional for aglycone) step3->step4 step5 5. Liquid-Liquid Extraction (e.g., with chloroform) step4->step5 step6 6. Column Chromatography (e.g., silica gel or reversed-phase) step5->step6 end 7. Purified Demissine step6->end

Workflow for the extraction and purification of demissine.

Methodology:

  • Plant Material: Harvest fresh, healthy leaves from Solanum demissum plants.

  • Homogenization: Homogenize the leaf tissue in an acidic ethanol solution (e.g., 80% ethanol with 1% acetic acid) to extract the glycoalkaloids.

  • Filtration and Concentration: Filter the homogenate to remove solid plant material. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Acid Hydrolysis (Optional): To isolate the aglycone demissidine, the extract can be subjected to acid hydrolysis (e.g., with 2M HCl) to cleave the sugar moieties.

  • Liquid-Liquid Extraction: Partition the aqueous extract against an immiscible organic solvent like chloroform to separate the glycoalkaloids from more polar compounds.

  • Analysis: The purity of the isolated demissine can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antifungal Bioassay

This protocol outlines an in vitro method to assess the antifungal activity of demissine against a plant pathogen like Phytophthora infestans.[17][18]

Antifungal_Bioassay_Workflow start 1. Prepare Fungal Inoculum (e.g., P. infestans spore suspension) step3 3. Inoculate Microtiter Plate (with fungal spores and demissine) start->step3 step2 2. Prepare Demissine Solutions (serial dilutions) step2->step3 step4 4. Incubation (e.g., 24-48 hours at 25°C) step3->step4 step5 5. Assess Fungal Growth (e.g., spectrophotometrically at 600 nm) step4->step5 end 6. Determine IC50 Value step5->end

Workflow for in vitro antifungal bioassay of demissine.

Methodology:

  • Fungal Inoculum: Prepare a standardized suspension of fungal spores or mycelial fragments in a suitable liquid medium (e.g., Potato Dextrose Broth).

  • Test Compound: Prepare a stock solution of purified demissine in a suitable solvent (e.g., DMSO) and make serial dilutions in the liquid medium.

  • Microtiter Plate Assay: In a 96-well microtiter plate, add the fungal inoculum to wells containing the different concentrations of demissine. Include positive (a known fungicide) and negative (solvent only) controls.

  • Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 25°C) for 24-48 hours.

  • Growth Assessment: Measure the fungal growth, typically by reading the optical density at 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each demissine concentration relative to the negative control. Determine the IC50 value (the concentration that inhibits 50% of fungal growth) by plotting the inhibition percentage against the log of the demissine concentration.

Insect Antifeedant Bioassay

This protocol describes a choice bioassay to evaluate the antifeedant properties of demissine against a model insect herbivore like the Colorado potato beetle (Leptinotarsa decemlineata).[19][20]

Insect_Bioassay_Workflow start 1. Prepare Leaf Discs (from a suitable host plant) step2 2. Treat Leaf Discs (one with demissine, one with solvent control) start->step2 step3 3. Introduce Insect (e.g., Colorado potato beetle larva) step2->step3 step4 4. Incubation (e.g., 24 hours in a controlled environment) step3->step4 step5 5. Measure Leaf Area Consumed (for both treated and control discs) step4->step5 end 6. Calculate Feeding Deterrence Index step5->end

Workflow for insect antifeedant bioassay of demissine.

Methodology:

  • Leaf Discs: Prepare uniform leaf discs from a host plant (e.g., potato) that is palatable to the test insect.

  • Treatment: Treat one set of leaf discs with a solution of demissine in a suitable solvent. Treat a second set of discs with the solvent alone to serve as a control.

  • Choice Arena: Place one treated and one control leaf disc in a petri dish or other suitable arena.

  • Insect Introduction: Introduce a single, pre-starved insect larva or adult into the center of the arena.

  • Incubation: Maintain the bioassay under controlled environmental conditions (temperature, humidity, and light) for a set period (e.g., 24 hours).

  • Data Collection: After the incubation period, measure the area of each leaf disc that has been consumed. This can be done using image analysis software.

  • Data Analysis: Calculate a feeding deterrence index (FDI) using the formula: FDI = [(C - T) / (C + T)] x 100, where C is the area consumed of the control disc and T is the area consumed of the treated disc. A higher FDI indicates stronger antifeedant activity. The EC50 (the concentration that causes 50% feeding deterrence) can be determined by testing a range of demissine concentrations.

Conclusion and Future Perspectives

Demissine, a steroidal glycoalkaloid from the wild potato Solanum demissum, represents a potent natural defense compound with significant antifungal and insecticidal potential. Its dual mechanism of action, involving both membrane disruption and acetylcholinesterase inhibition, makes it an attractive candidate for the development of novel biopesticides. Furthermore, understanding the regulation of demissine biosynthesis and its interplay with the jasmonic and salicylic acid signaling pathways could open new avenues for enhancing disease and pest resistance in cultivated potato varieties through conventional breeding or biotechnological approaches.

Despite its promise, research specifically focused on demissine is limited. There is a clear need for further studies to:

  • Quantify the biological activity of purified demissine against a broader range of fungal pathogens and insect pests to establish precise IC50 and EC50 values.

  • Elucidate the specific molecular interactions of demissine with fungal and insect cell membranes and with acetylcholinesterase.

  • Investigate the precise regulatory mechanisms governing demissine biosynthesis and its integration with the JA and SA signaling pathways in Solanum demissum.

  • Evaluate the safety and toxicological profile of demissine to assess its suitability for agricultural and pharmaceutical applications.

By addressing these knowledge gaps, the scientific community can unlock the full potential of demissine as a valuable tool for sustainable agriculture and the development of new therapeutic agents.

References

An In-depth Technical Guide to Demissine and its Aglycone Demissidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demissine is a glycoalkaloid found in wild potato species, notably Solanum demissum, which is known for its resistance to the late blight pathogen, Phytophthora infestans. The biological activity of demissine is largely attributed to its aglycone, demissidine, a steroidal alkaloid. This technical guide provides a comprehensive overview of the chemistry, known biological activities, and relevant experimental methodologies for the study of demissine and demissidine.

Demissidine is a C27 steroidal alkaloid with a solanidane skeleton.[1] It is structurally similar to solanidine, the more common potato glycoalkaloid aglycone, differing only by the saturation of the C-5,6 double bond.[1] This structural difference may influence its biological activity and pharmacokinetic profile.

Demissine is the glycosylated form of demissidine, typically containing a trisaccharide chain attached to the hydroxyl group at the C-3 position. The sugar moiety enhances the water solubility of the molecule and can influence its bioavailability and mechanism of action.

Chemical Structure and Properties

The chemical structures and basic properties of demissidine and a generic representation of demissine are provided below.

PropertyDemissidineDemissine
Chemical Formula C₂₇H₄₅NOVaries based on sugar moiety
Molar Mass 399.65 g/mol Varies
CAS Number 474-08-8550-00-5 (for β-solanine, a related compound)
PubChem CID 101379Not readily available
Structure A hexacyclic steroidal alkaloidDemissidine with a sugar moiety at C-3
Solubility Poorly soluble in waterMore water-soluble than demissidine

Biological Activities and Therapeutic Potential

Demissidine and its parent glycoside, demissine, have been investigated for a range of biological activities, suggesting potential therapeutic applications. However, a significant portion of the available data is qualitative or derived from studies on related solanidane alkaloids.

Biological ActivityCompound(s)Summary of FindingsQuantitative Data (IC₅₀, MIC, etc.)
Anticancer Demissidine, Commersonine (a demissidine glycoside)Inhibition of growth has been reported in human colon and liver cancer cell lines.[2]Specific IC₅₀ values for demissidine are not readily available in the public domain.
Acetylcholinesterase (AChE) Inhibition Solanidane-type alkaloidsSolanidane alkaloids are known to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases.[2]Specific IC₅₀ values for demissidine are not readily available.
Antimicrobial Solanidane-type alkaloidsGeneral antimicrobial properties have been attributed to this class of compounds.[2]Specific MIC values for demissidine against various pathogens are not readily available.
Anti-inflammatory Solanidane-type alkaloidsReports suggest anti-inflammatory properties for this class of alkaloids.[2]Specific in vivo or in vitro data for demissidine is not readily available.
Insect Deterrent DemissidineKnown to act as a natural insect deterrent in potato species.[2]Not applicable for therapeutic use.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of demissine and demissidine.

Synthesis of Demissidine from Tigogenin

A common precursor for the synthesis of demissidine is tigogenin, a steroidal sapogenin. Several synthetic routes have been reported, generally involving the transformation of the spiroketal side chain of tigogenin into the indolizidine system of demissidine. A generalized workflow is presented below.

Synthesis_Workflow Tigogenin Tigogenin Intermediate1 Oxidation to 5,6-dihydrokryptogenin Tigogenin->Intermediate1 Intermediate2 Amination Intermediate1->Intermediate2 Intermediate3 Reduction Intermediate2->Intermediate3 Intermediate4 Mesylation Intermediate3->Intermediate4 Demissidine Demissidine Intermediate4->Demissidine

Synthesis of Demissidine from Tigogenin.

Protocol Outline:

  • Oxidation of Tigogenin: Tigogenin is oxidized to form a 5,6-dihydrokryptogenin derivative. This step opens the spiroketal ring.

  • Amination: The oxidized intermediate is then reacted with an aminating agent, such as aluminum amide, to introduce the nitrogen atom required for the indolizidine ring.

  • Reduction: The resulting imine or related intermediate is reduced to form a dihydropyrrole derivative.

  • Mesylation and Cyclization: The hydroxyl group is converted to a good leaving group (mesylate), which facilitates intramolecular cyclization to form the indolizidine ring system.

  • Final Reduction: A final reduction step yields demissidine.

For detailed reaction conditions, including reagents, solvents, temperatures, and reaction times, please refer to the primary literature on demissidine synthesis.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow CellSeeding Seed cancer cells in 96-well plate Treatment Treat cells with different concentrations of Demissidine CellSeeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance Measure absorbance at ~570 nm Solubilization->Absorbance IC50_Calculation Calculate IC₅₀ value Absorbance->IC50_Calculation

MTT Assay Workflow for Cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, HepG2 for liver cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Demissidine stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of demissidine. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase (AChE) activity and to screen for AChE inhibitors.

Ellmans_Assay_Workflow PrepareReagents Prepare buffer, DTNB, acetylthiocholine (substrate), and AChE enzyme ReactionMix Prepare reaction mixture in 96-well plate: Buffer, DTNB, AChE, and Demissidine PrepareReagents->ReactionMix Preincubation Pre-incubate mixture ReactionMix->Preincubation StartReaction Add substrate (acetylthiocholine) Preincubation->StartReaction KineticRead Measure absorbance at 412 nm kinetically over time StartReaction->KineticRead CalculateInhibition Calculate % inhibition and IC₅₀ value KineticRead->CalculateInhibition Signaling_Pathways cluster_Pathways Potential Target Signaling Pathways cluster_Outcomes Cellular Outcomes Demissidine Demissidine PI3K_Akt PI3K/Akt Pathway Demissidine->PI3K_Akt Inhibition? MAPK MAPK Pathway Demissidine->MAPK Modulation? NF_kB NF-κB Pathway Demissidine->NF_kB Inhibition? Apoptosis Apoptosis (Cell Death) PI3K_Akt->Apoptosis Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation MAPK->Apoptosis MAPK->Proliferation NF_kB->Apoptosis NF_kB->Proliferation

References

An In-Depth Technical Guide to the Glycosylation Pattern of the Demissine Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demissine, a steroidal glycoalkaloid found in wild potato species such as Solanum demissum, has garnered significant interest for its potential biological activities, including natural resistance to pathogens.[1] A critical determinant of its bioactivity lies in its complex glycosylation pattern. This technical guide provides a comprehensive overview of the glycosylation of the demissine molecule, detailing its carbohydrate composition, glycosidic linkages, and the experimental methodologies employed for its characterization.

Introduction to Demissine and its Glycosylation

Demissine is a steroidal saponin, a class of compounds characterized by a steroidal aglycone linked to a carbohydrate moiety. The aglycone of demissine is demissidine, a 5,6-dihydrosolanidine.[2] Attached to the 3-hydroxyl group of the demissidine aglycone is a tetrasaccharide chain, making demissine a glycoalkaloid. The nature, number, and linkage of the monosaccharide residues in this chain are pivotal in defining its biological properties, including its toxicity and defense mechanisms in plants.[2]

The carbohydrate portion of demissine is a lycotetraose, the same tetrasaccharide found in the tomato glycoalkaloid α-tomatine.[2] This shared glycosidic structure underscores the importance of understanding its detailed composition and stereochemistry.

Glycosylation Pattern of Demissine

The glycosylation of demissine consists of a branched tetrasaccharide chain attached to the aglycone.

Monosaccharide Composition

The lycotetraose chain of demissine is composed of the following monosaccharides:

MonosaccharideQuantity
D-Glucose2
D-Galactose1
D-Xylose1
Glycosidic Linkages

The monosaccharides are linked in a specific sequence and stereochemistry. The structure of the lycotetraose is β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranose, which is attached to the 3-hydroxyl group of the demissidine aglycone.

A detailed breakdown of the glycosidic linkages is presented in the table below:

LinkageFrom MonosaccharideAnomeric CarbonTo MonosaccharideAttachment Point
O-glycosidicβ-D-GalactopyranoseC1Demissidine3-OH
β-1,4β-D-GlucopyranoseC1β-D-GalactopyranoseC4
β-1,2β-D-GlucopyranoseC1β-D-GlucopyranoseC2
β-1,3β-D-XylopyranoseC1β-D-GlucopyranoseC3

Visualization of the Demissine Glycosylation

The structural representation of demissine's glycosylation pattern is crucial for understanding its three-dimensional conformation and potential interaction with biological targets.

demissine_glycosylation cluster_aglycone Aglycone cluster_glycan Lycotetraose Aglycone Demissidine Gal β-D-Galactose Aglycone->Gal O-glycosidic Glc1 β-D-Glucose Gal->Glc1 β-(1→4) Glc2 β-D-Glucose Glc1->Glc2 β-(1→2) Xyl β-D-Xylose Glc1->Xyl β-(1→3)

Caption: Glycosidic linkage of the lycotetraose chain to the demissidine aglycone.

Experimental Protocols for Glycosylation Analysis

The elucidation of the glycosylation pattern of demissine involves a combination of analytical techniques.

Acid Hydrolysis for Monosaccharide Analysis

To determine the monosaccharide composition, the glycosidic linkages are cleaved through acid hydrolysis.

  • Protocol:

    • A purified sample of demissine is hydrolyzed with an acid solution (e.g., 2M trifluoroacetic acid or 1M HCl) at a high temperature (e.g., 100-120°C) for a defined period (e.g., 2-4 hours).

    • The reaction mixture is then neutralized.

    • The liberated monosaccharides are separated and identified using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with derivatization.

Permethylation Analysis for Linkage Determination

Glycosidic linkage analysis is commonly performed using permethylation followed by hydrolysis, reduction, and acetylation to form partially methylated alditol acetates (PMAAs).

  • Protocol:

    • The hydroxyl groups of the intact demissine molecule are permethylated using a reagent like methyl iodide in the presence of a strong base (e.g., sodium hydride in dimethyl sulfoxide).

    • The permethylated demissine is then subjected to acid hydrolysis to cleave the glycosidic bonds.

    • The resulting partially methylated monosaccharides are reduced with a reducing agent like sodium borohydride.

    • The hydroxyl groups generated during reduction are acetylated with acetic anhydride.

    • The resulting PMAAs are analyzed by GC-MS. The fragmentation patterns in the mass spectra provide information about the positions of the methyl and acetyl groups, which in turn reveals the original linkage positions.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are powerful non-destructive techniques for determining the anomeric configuration (α or β) of the glycosidic linkages and the sequence of the monosaccharides.

  • Protocol:

    • A high-purity sample of demissine is dissolved in a suitable deuterated solvent.

    • ¹H and ¹³C NMR spectra are acquired. The chemical shifts of the anomeric protons and carbons are indicative of the α or β configuration.

    • 2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons within and between the monosaccharide residues, thus confirming the sequence and linkage positions.[6][7]

Mass Spectrometry (MS)

Mass spectrometry, particularly tandem MS (MS/MS), is used to determine the molecular weight of the intact glycoalkaloid and to sequence the glycan chain.[8]

  • Protocol:

    • The demissine sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • The mass-to-charge ratio (m/z) of the intact molecule is determined.

    • In tandem MS, the parent ion is fragmented, and the masses of the fragment ions are analyzed. The fragmentation pattern provides information about the sequence of the sugar residues.

Signaling Pathways and Biological Activity

The biological activity of glycoalkaloids is significantly influenced by their glycosylation pattern. While specific signaling pathways directly modulated by demissine's glycosylation are not yet fully elucidated, the carbohydrate moiety is known to play a crucial role in its interactions with cell membranes and its overall bioactivity.

The intact oligosaccharide unit is generally required for the biological effects of glycoalkaloids.[9] These effects can include disruption of cell membranes, inhibition of cholinesterase, and antimicrobial and insecticidal properties.[1][9][10] The specific arrangement of the sugars in the lycotetraose chain of demissine likely dictates its binding affinity to membrane components and other molecular targets, thereby modulating its biological and pharmacological effects.

Conclusion

The glycosylation pattern of demissine is a complex and highly specific feature that is integral to its chemical identity and biological function. The branched lycotetraose chain, composed of D-glucose, D-galactose, and D-xylose, is attached to the demissidine aglycone via a series of defined β-glycosidic linkages. The elucidation of this intricate structure has been made possible through a combination of sophisticated analytical techniques, including chemical degradation methods, NMR spectroscopy, and mass spectrometry. A thorough understanding of demissine's glycosylation is essential for researchers in natural product chemistry, pharmacology, and drug development who are interested in harnessing the potential of this and other glycoalkaloids.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Glycosylation Analysis cluster_results Structural Information Start Purified Demissine Hydrolysis Acid Hydrolysis Start->Hydrolysis Permethylation Permethylation Analysis Start->Permethylation NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Mono_Comp Monosaccharide Composition Hydrolysis->Mono_Comp Linkage Glycosidic Linkages Permethylation->Linkage Anomeric Anomeric Configuration & Sequence NMR->Anomeric MW_Seq Molecular Weight & Sequence MS->MW_Seq

Caption: Workflow for the analysis of demissine glycosylation.

References

Demissine: A Technical Overview of its Molecular Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the steroidal glycoalkaloid demissine, focusing on its core molecular characteristics and its role as an acetylcholinesterase inhibitor. The information is presented to support research and development efforts in pharmacology and medicinal chemistry.

Core Molecular Data

The fundamental molecular properties of demissine are summarized below. These values are essential for a variety of experimental and computational applications, including dosage calculations, analytical method development, and molecular modeling.

PropertyValueSource(s)
Molecular Formula C₅₀H₈₃NO₂₀[1]
Molecular Weight 1018.2 g/mol [1]
Monoisotopic Mass 1017.55084404 Da

Experimental Protocols for Structural Elucidation and Molecular Weight Determination

The precise determination of the molecular formula and weight of a complex natural product like demissine relies on a combination of modern analytical techniques. While specific historical experimental records for demissine are not detailed here, the following represents a standard workflow for the structural elucidation of such compounds.

1. Mass Spectrometry (MS):

  • Objective: To determine the accurate molecular mass and elemental composition.

  • Methodology: High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is employed. The sample is introduced into the mass spectrometer, where it is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. The accurate mass measurement allows for the calculation of the molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the chemical structure and connectivity of atoms.

  • Methodology: A suite of NMR experiments is conducted on a dissolved sample.

    • ¹H NMR: Identifies the number and types of hydrogen atoms in the molecule.

    • ¹³C NMR: Identifies the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, revealing the complete structural framework of the molecule.

3. Elemental Analysis:

  • Objective: To determine the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, oxygen).

  • Methodology: A sample is combusted in a controlled environment, and the resulting gaseous products (CO₂, H₂O, N₂) are quantitatively measured. This data is used to calculate the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry.

The combination of these techniques provides the necessary data to unambiguously determine the molecular formula and molecular weight of a compound like demissine.

Mechanism of Action: Acetylcholinesterase Inhibition

Demissine is known to exhibit biological activity as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By inhibiting AChE, demissine increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[2][4] This mechanism is a key target for the treatment of neurodegenerative diseases such as Alzheimer's disease.[2]

The following diagram illustrates the signaling pathway of acetylcholinesterase and the inhibitory action of demissine.

Acetylcholinesterase_Inhibition cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE AChR Acetylcholine Receptor (AChR) ACh->AChR Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Demissine Demissine Demissine->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by Demissine.

References

Demissine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct quantitative data and specific experimental findings on the biological activities and mechanisms of action of demissine are limited in publicly available scientific literature. This guide synthesizes the available information on demissine and leverages the more extensive research on the closely related and abundant potato glycoalkaloids, α-solanine and α-chaconine, to provide a comprehensive technical overview for research and drug development purposes.

Introduction to Demissine

Demissine is a solanidane steroidal glycoalkaloid, a class of secondary metabolites found in plants of the Solanaceae family. It is notably present in the wild potato species Solanum demissum, a plant that has been extensively used in potato breeding programs for its resistance to late blight, caused by Phytophthora infestans. Like other glycoalkaloids, demissine consists of a nitrogen-containing steroid aglycone (demissidine) linked to a carbohydrate side chain. While the major glycoalkaloids in commercial potatoes are α-solanine and α-chaconine, demissine represents a structurally related compound with potential biological activities of interest.[1]

Chemical Structure:

  • Aglycone: Demissidine (5,6-dihydrosolanidine)[1]

  • Glycosidic Moiety: A branched trisaccharide chain composed of glucose, galactose, and rhamnose.

Biosynthesis of Demissine and other Solanidane Glycoalkaloids

The biosynthesis of solanidane glycoalkaloids in potatoes is a complex process that begins with cholesterol. A series of enzymatic reactions, including hydroxylations, oxidations, and transaminations, modify the cholesterol backbone to form the solanidane aglycone. This aglycone is then glycosylated by various glycosyltransferases to produce the final glycoalkaloid. The biosynthetic pathway for solanidane glycoalkaloids, including the likely pathway for demissine, is illustrated below.

G Cholesterol Cholesterol Spirosolane_Intermediate Spirosolane Intermediate Cholesterol->Spirosolane_Intermediate Multiple Steps Tomatidenol Tomatidenol Spirosolane_Intermediate->Tomatidenol Hydroxylation Solanidine Solanidine Tomatidenol->Solanidine Dioxygenase (DPS) Demissidine Demissidine (5,6-dihydrosolanidine) Solanidine->Demissidine Reduction alpha_Solamarine α-Solamarine Solanidine->alpha_Solamarine Glycosylation (SGT1) Demissine Demissine Demissidine->Demissine Glycosylation alpha_Solanine α-Solanine alpha_Solamarine->alpha_Solanine Glycosylation (SGT2) alpha_Chaconine α-Chaconine alpha_Solamarine->alpha_Chaconine Glycosylation (SGT3)

Biosynthesis of Solanidane Glycoalkaloids.

Biological Activities of Potato Glycoalkaloids

While specific quantitative data for demissine is scarce, the biological activities of the major potato glycoalkaloids, α-solanine and α-chaconine, have been more extensively studied. These compounds are known to possess a range of effects, including cytotoxic, anti-inflammatory, and acetylcholinesterase inhibitory activities. It is plausible that demissine exhibits similar properties due to its structural similarity.

Cytotoxic Activity

Glycoalkaloids have demonstrated cytotoxic effects against various cancer cell lines. This activity is often attributed to their ability to disrupt cell membranes and induce apoptosis.

Table 1: Hypothetical IC50 Values for Demissine Based on Related Compounds

Cell LineCompoundIC50 (µM)Reference
Human Colon (HT-29)α-Solanine25.3Fictional Data
Human Breast (MCF-7)α-Chaconine15.8Fictional Data
Human Liver (HepG2)DemissineData not available

Note: The IC50 values presented for α-solanine and α-chaconine are illustrative and based on the range of activities reported for glycoalkaloids. Specific values can vary significantly between studies.

Acetylcholinesterase Inhibition

Certain glycoalkaloids have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests potential applications in the study of neurodegenerative diseases.

Table 2: Hypothetical Kᵢ Values for Demissine Against Acetylcholinesterase

EnzymeCompoundKᵢ (nM)Inhibition TypeReference
Human AChEα-Solanine850CompetitiveFictional Data
Human AChEα-Chaconine520CompetitiveFictional Data
Human AChEDemissineData not available

Note: The Kᵢ values presented are for illustrative purposes and highlight the potential for acetylcholinesterase inhibition by solanidane glycoalkaloids.

Antifungal and Antiviral Activities

Glycoalkaloids are part of the plant's natural defense system against pathogens. As such, they can exhibit antifungal and antiviral properties.

Table 3: Hypothetical MIC and EC50 Values for Demissine

ActivityPathogenCompoundMIC/EC50 (µg/mL)Reference
AntifungalCandida albicansα-Solanine50Fictional Data
AntifungalAspergillus nigerα-Chaconine35Fictional Data
AntifungalVarious fungiDemissineData not available
AntiviralInfluenza Aα-Tomatine10Fictional Data
AntiviralVarious virusesDemissineData not available

Note: The presented values are hypothetical and intended to represent the range of potential antimicrobial activities of glycoalkaloids.

Potential Mechanisms of Action: Signaling Pathways

The precise signaling pathways modulated by demissine have not been elucidated. However, studies on α-solanine and α-chaconine suggest that potato glycoalkaloids can influence key cellular signaling cascades, including the MAPK, NF-κB, and apoptosis pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Some studies suggest that glycoalkaloids can modulate this pathway, potentially contributing to their cytotoxic effects.

G Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response Demissine Demissine Demissine->MEK Inhibition (Hypothesized)

Hypothesized Modulation of the MAPK Pathway by Demissine.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a key regulator of inflammation and immune responses. Dysregulation of this pathway is implicated in various diseases, including cancer. Glycoalkaloids may exert anti-inflammatory effects by inhibiting NF-κB activation.

G cluster_0 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Gene_Transcription Gene Transcription (Inflammatory Cytokines) NFkB->Gene_Transcription Binding to DNA NFkB_IkB->NFkB IκB Degradation Demissine Demissine Demissine->IKK_Complex Inhibition (Hypothesized)

Hypothesized Inhibition of the NF-κB Pathway by Demissine.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism of action for many anticancer agents. Glycoalkaloids are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G Demissine Demissine Mitochondria Mitochondria Demissine->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Hypothesized Induction of the Intrinsic Apoptosis Pathway by Demissine.

Experimental Protocols

The following sections provide generalized protocols for the extraction, quantification, and biological evaluation of solanidane glycoalkaloids like demissine. These protocols are based on established methods for related compounds and should be optimized for specific research needs.

Extraction and Purification of Demissine

This protocol outlines a general procedure for the extraction and purification of glycoalkaloids from potato leaf material.

G Start Start: Potato Leaf Tissue Homogenization Homogenization in Acidified Methanol Start->Homogenization Filtration Filtration Homogenization->Filtration Evaporation Evaporation of Methanol Filtration->Evaporation Acid_Base_Partitioning Acid-Base Partitioning Evaporation->Acid_Base_Partitioning SPE Solid-Phase Extraction (SPE) (C18 cartridge) Acid_Base_Partitioning->SPE Elution Elution with Methanol/Ammonia SPE->Elution HPLC Preparative HPLC Elution->HPLC End End: Purified Demissine HPLC->End

References

Methodological & Application

Application Notes and Protocols for the Extraction of Demissine from Potato Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demissine, a steroidal glycoalkaloid found in certain species of potato, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of demissine from potato leaves. The methodologies presented are adapted from established procedures for the extraction of related glycoalkaloids, such as α-solanine and α-chaconine, and provide a robust starting point for the isolation of demissine for research and drug development purposes.

Data Summary

The following table summarizes quantitative data from various glycoalkaloid extraction experiments. While specific data for demissine extraction from leaves is limited in the literature, this comparative data for related compounds from different potato tissues provides valuable benchmarks for expected yields and recovery rates.

ParameterValueSource MaterialExtraction MethodReference
Extraction Yield (Total Glycoalkaloids) 1.92 mg/g dried potato peelsPotato PeelsPressurized Liquid Extraction (PLE)[1]
0.981 mg/g dried potato peelsPotato PeelsConventional Solid-Liquid Extraction[1]
2.8 ± 0.62 g crude extract / 50g fresh sproutsPotato SproutsMethanol/Water/Acetic Acid[2]
Individual Glycoalkaloid Yield (PLE) α-Solanine: 597 µg/gDried Potato Peel89% Methanol at 80°C[1]
α-Chaconine: 873 µg/gDried Potato Peel89% Methanol at 80°C[1]
Solanidine: 374 µg/gDried Potato Peel89% Methanol at 80°C[1]
Demissidine: 75 µg/gDried Potato Peel89% Methanol at 80°C[1]
Recovery Rate α-Solanine: 61-68%Soil (low organic carbon)THF:H₂O:ACN:CH₃COOH[3]
α-Chaconine: Similar to α-solanineSoil (low organic carbon)THF:H₂O:ACN:CH₃COOH[3]
α-Solanine: 72 ± 3%Spiked SoilTHF:H₂O:ACN:CH₃COOH[3]
α-Chaconine: 69 ± 2%Spiked SoilTHF:H₂O:ACN:CH₃COOH[3]
Purity of Isolated Compounds > 92%Crude Extract from SproutsCentrifugal Partition Chromatography[2]

Experimental Protocols

This section details the recommended protocol for the extraction and purification of demissine from potato leaves.

Sample Preparation
  • Harvesting: Collect fresh, healthy potato leaves.

  • Washing: Thoroughly wash the leaves with deionized water to remove any dirt and debris.

  • Drying: Freeze-dry the leaves to preserve the integrity of the glycoalkaloids. Alternatively, oven-dry the leaves at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grinding: Grind the dried leaves into a fine powder using a blender or a mill.

Extraction of Crude Glycoalkaloids

This protocol is adapted from methods used for α-solanine and α-chaconine extraction.[2][4]

  • Solvent Preparation: Prepare an extraction solvent of Methanol:Water:Acetic Acid in a ratio of 80:15:5 (v/v/v).

  • Extraction:

    • Weigh 100 g of the powdered potato leaf sample.

    • Suspend the powder in 1 L of the extraction solvent.

    • Stir the mixture continuously for 24 hours at room temperature.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Wash the residue with an additional 200 mL of the extraction solvent to ensure maximum recovery.

  • Solvent Evaporation:

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting concentrated extract will be a dark, viscous liquid.

Purification by Solid-Phase Extraction (SPE)

This purification step is crucial for isolating the glycoalkaloid fraction from other plant metabolites.[3][5]

  • Column Preparation: Use a C18 SPE cartridge. Condition the cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of 5% acetic acid in water.

    • Load the dissolved extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 20 mL of deionized water to remove sugars and other polar impurities.

    • Wash the cartridge with 20 mL of 40% methanol in water to elute moderately polar impurities.

  • Elution:

    • Elute the glycoalkaloids, including demissine, from the cartridge with 15 mL of methanol containing 1% acetic acid.

  • Final Concentration:

    • Evaporate the solvent from the eluate to obtain a purified glycoalkaloid powder.

(Optional) Further Purification by Centrifugal Partition Chromatography (CPC)

For obtaining highly pure demissine, CPC is a recommended technique.[2]

  • Solvent System: A two-phase solvent system of ethyl acetate/butanol/water (15/35/50, v/v/v) can be effective.[2] The optimal system for demissine may require further optimization.

  • Procedure:

    • Dissolve the purified glycoalkaloid powder in the mobile phase.

    • Inject the sample into the CPC instrument.

    • Collect fractions and analyze for the presence of demissine using High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis by HPLC
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detector at 200-210 nm.

  • Standard Preparation: Prepare a standard curve using a known concentration of purified demissine.

  • Quantification: Determine the concentration of demissine in the extracted samples by comparing their peak areas with the standard curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Crude Extraction cluster_purify Purification cluster_analyze Analysis Harvest Harvest Potato Leaves Wash Wash Leaves Harvest->Wash Dry Freeze-Dry or Oven-Dry Wash->Dry Grind Grind to Fine Powder Dry->Grind Solvent Prepare Extraction Solvent (MeOH:H2O:Acetic Acid) Grind->Solvent Extract Extract with Solvent Solvent->Extract Filter Filter Extract Extract->Filter Evaporate Evaporate Solvent Filter->Evaporate SPE Solid-Phase Extraction (SPE) Evaporate->SPE CPC Optional: Centrifugal Partition Chromatography (CPC) SPE->CPC HPLC Quantitative Analysis (HPLC) CPC->HPLC

Caption: Workflow for Demissine Extraction from Potato Leaves.

Logical Steps in the Protocol

G Start Start: Potato Leaves Preparation Sample Preparation: Drying & Grinding Start->Preparation Extraction Solvent Extraction: Crude Glycoalkaloid Mix Preparation->Extraction Purification Purification: Isolate Glycoalkaloids (SPE) Extraction->Purification Analysis Analysis: Quantify Demissine (HPLC) Purification->Analysis End End: Pure Demissine Analysis->End

Caption: Key Stages of the Demissine Extraction Protocol.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Demissine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demissine is a steroidal glycoalkaloid found in certain Solanum species. As a member of the glycoalkaloid family, which includes compounds like α-solanine and α-chaconine, demissine is of interest to researchers in agriculture, food safety, and pharmacology due to its potential biological activities. Accurate and reliable quantification of demissine is essential for this research. This application note provides a detailed protocol for the analysis of demissine using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. The described method is based on established analytical principles for structurally similar glycoalkaloids.[1][2][3][4][5][6]

Demissine is a large molecule with the chemical formula C50H83NO20 and a molecular weight of 1018.2 g/mol .[7] Structurally, it is a glycoside of the aglycone demissidine. Due to the lack of a significant chromophore in its structure, UV detection is typically performed at low wavelengths (around 200 nm). For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer is recommended.

Experimental Protocols

Sample Preparation: Extraction of Demissine from Plant Material

This protocol is a general guideline for the extraction of demissine from plant tissues (e.g., leaves, tubers).

  • Sample Homogenization : Freeze-dry the plant material to remove water and grind it into a fine powder.

  • Extraction :

    • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of an extraction solution consisting of methanol, water, and acetic acid (80:15:5, v/v/v).

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Place the tube in a sonicator bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup :

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the demissine from the cartridge with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

HPLC-UV Method

This method is suitable for the quantification of demissine when reference standards are available.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Data Acquisition and Processing : Chromatography data station.

Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 205 nm
HPLC-MS/MS Method (for enhanced sensitivity and specificity)

This method is ideal for complex matrices or when trace-level quantification is required.

  • Instrumentation : An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

(Same as HPLC-UV method)

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Demissine

Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
1018.6Fragment 1OptimizeOptimize
1018.6Fragment 2OptimizeOptimize

Note: The specific product ions and optimal cone and collision energies need to be determined by infusing a pure standard of demissine into the mass spectrometer.

Data Presentation

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the HPLC-UV method. These values should be determined experimentally during method validation.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 90-110%

Visualization

Experimental Workflow for Demissine Analysis

Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Homogenization Plant Material Homogenization Extraction Solvent Extraction (Methanol/Water/Acetic Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup on C18 Cartridge Supernatant_Collection->SPE_Cleanup Evaporation Evaporation to Dryness SPE_Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Separation Chromatographic Separation (C18 Reversed-Phase) HPLC_Injection->Separation Detection Detection (UV @ 205 nm or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the extraction and HPLC analysis of demissine.

References

Application Notes and Protocols for the Purification of Demissine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demissine is a steroidal glycoalkaloid found in certain Solanum species. Like other Solanum alkaloids, it is recognized for its potential biological activities, including anti-inflammatory, acetylcholinesterase inhibitory, and anticancer properties.[1][2] The purification of demissine is a critical step for its further investigation in pharmacological and drug development studies. Column chromatography is a fundamental and widely used technique for the isolation and purification of natural products like demissine from complex plant extracts.

This document provides a detailed, generalized protocol for the purification of demissine using column chromatography, based on established methods for similar Solanum alkaloids. Additionally, it summarizes key quantitative data and outlines the potential signaling pathways affected by this class of compounds.

Data Presentation: Chromatographic Parameters for Solanidine Alkaloid Purification

Due to the limited availability of specific quantitative data for demissine purification, the following table summarizes typical parameters used for the purification of the closely related aglycone, solanidine, and other alkaloids, which can be adapted for demissine.

ParameterStationary PhaseMobile Phase / Solvent SystemElution ModeFlow RateDetectionReference
Preparative HPLC C18 Reversed-PhaseAcetonitrile / Water with 0.1% Formic AcidGradient-UV (200 nm)[3]
Preparative HPLC C18 Reversed-PhaseMethanol / Water with 0.1% Trifluoroacetic AcidGradient-UV (200 nm)[3]
Flash Column Chromatography Silica GelChloroform / MethanolGradient-TLC[1]
Centrifugal Partition Chromatography -Ethyl acetate / Butanol / Water (42.5:7.5:50 v/v/v)Isocratic8 mL/min-[4]

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of demissine from plant material.

Extraction of Crude Demissine

Extraction is the initial step to isolate the desired natural products from the raw plant materials.

Materials:

  • Dried and powdered plant material (e.g., leaves, tubers of relevant Solanum species)

  • Methanol or Ethanol

  • 1M Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Macerate the dried and powdered plant material in methanol or ethanol at room temperature for 24-48 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidify the crude extract with 1M HCl to a pH of approximately 2-3.

  • Wash the acidic solution with dichloromethane to remove non-polar impurities.

  • Basify the aqueous layer with ammonium hydroxide to a pH of 9-10 to precipitate the crude alkaloids.

  • Filter the precipitate, wash it with distilled water, and dry it to yield the crude alkaloid extract containing demissine.

Purification by Silica Gel Column Chromatography

This protocol outlines a standard column chromatography procedure for the initial purification of demissine from the crude extract.

Materials:

  • Silica gel (60-120 mesh)

  • Glass column

  • Cotton wool

  • Solvents: Chloroform (CHCl₃) and Methanol (MeOH)

  • Crude alkaloid extract

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Place a small plug of cotton wool at the bottom of the column.

    • Pour the silica gel slurry into the column and allow it to pack uniformly without air bubbles.

    • Add a layer of sand on top of the silica gel bed.

    • Equilibrate the column by running chloroform through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., 99:1, 98:2, 95:5 CHCl₃:MeOH). This is known as gradient elution.

    • Collect fractions of a fixed volume (e.g., 10-20 mL) in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting each fraction on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol, 9:1).

    • Visualize the spots under a UV lamp or by using a suitable staining reagent.

    • Combine the fractions that contain the pure demissine.

  • Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified demissine.

Visualizations

Experimental Workflow for Demissine Purification

G cluster_extraction Crude Extract Preparation cluster_chromatography Column Chromatography Purification cluster_final Final Product plant_material Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction acid_base_purification Acid-Base Purification extraction->acid_base_purification crude_extract Crude Alkaloid Extract acid_base_purification->crude_extract column_prep Column Packing (Silica Gel) crude_extract->column_prep sample_loading Sample Loading column_prep->sample_loading gradient_elution Gradient Elution (Chloroform:Methanol) sample_loading->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_demissine Pure Demissine evaporation->pure_demissine G cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects demissine Demissine (Solanum Alkaloid) akt AKT Pathway demissine->akt jnk JNK Pathway demissine->jnk p13 PI3K Pathway demissine->p13 bax_bcl2 Modulation of Bax/Bcl-2 Expression akt->bax_bcl2 caspase3 Caspase-3 Activation akt->caspase3 ros ROS Signaling Regulation akt->ros jnk->bax_bcl2 jnk->caspase3 jnk->ros p13->bax_bcl2 p13->caspase3 p13->ros apoptosis Apoptosis (Cancer Cell Death) bax_bcl2->apoptosis caspase3->apoptosis ros->apoptosis

References

Application Notes and Protocols for and Antifungal Activity Assay of Demissine against Phytophthora infestans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Late blight, caused by the oomycete Phytophthora infestans, is a devastating disease of potato and tomato crops, leading to significant economic losses worldwide.[1][2] The continuous emergence of fungicide-resistant strains of P. infestans necessitates the discovery of novel antifungal compounds.[3][4][5] Demissine, a steroidal glycoalkaloid naturally found in wild potato species, presents a potential candidate for controlling late blight. This document provides detailed protocols for evaluating the in vitro and in vivo antifungal activity of Demissine against P. infestans. The described methods include the determination of the Minimum Inhibitory Concentration (MIC), assessment of mycelial growth inhibition, and evaluation of protective effects on potato leaf discs.

Data Presentation

The following tables summarize hypothetical quantitative data for the antifungal activity of Demissine against Phytophthora infestans. These tables are intended to serve as templates for data presentation.

Table 1: In Vitro Mycelial Growth Inhibition of Phytophthora infestans by Demissine.

Demissine Concentration (µg/mL)Mycelial Growth Diameter (mm) ± SDPercent Inhibition (%)
0 (Control)85.0 ± 2.50
1072.3 ± 2.114.9
2555.1 ± 1.835.2
5034.6 ± 1.559.3
10012.8 ± 1.184.9
2000 ± 0100

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Demissine against Phytophthora infestans.

CompoundMIC (µg/mL)MFC (µg/mL)
Demissine200>200
Mancozeb (Positive Control)100200

Table 3: In Vivo Protective Efficacy of Demissine on Potato Leaf Discs against Phytophthora infestans Infection.

Treatment Concentration (µg/mL)Lesion Diameter (mm) ± SDDisease Severity (%)Protective Effect (%)
0 (Control)25.4 ± 1.91000
5018.2 ± 1.571.728.3
10011.5 ± 1.245.354.7
2004.3 ± 0.816.983.1
Mancozeb (100 µg/mL)3.8 ± 0.715.085.0

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

2.1.1. Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is adapted from methods used to test the antifungal activity of various plant extracts against P. infestans.[6][7]

  • Preparation of P. infestans Culture: Culture P. infestans on V8 juice agar or rye agar medium at 18-20°C for 7-10 days in the dark.

  • Preparation of Demissine Stock Solution: Dissolve Demissine in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL.

  • Preparation of Poisoned Media: Autoclave V8 juice agar or rye agar medium and cool it to 45-50°C. Add appropriate volumes of the Demissine stock solution to the molten agar to achieve final concentrations of 10, 25, 50, 100, and 200 µg/mL. The final concentration of DMSO in the medium should not exceed 1% (v/v). A control plate should contain the same concentration of DMSO without Demissine.

  • Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing P. infestans culture, onto the center of each prepared agar plate.

  • Incubation: Incubate the plates at 18-20°C in the dark for 5-7 days, or until the mycelium in the control plate reaches the edge of the plate.

  • Data Collection: Measure the radial growth of the mycelium in two perpendicular directions. Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of mycelial growth in the control plate, and T is the average diameter of mycelial growth in the treatment plate.

2.1.2. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on standard microdilution methods.[8][9]

  • Preparation of Spore Suspension: Flood a 10-14 day old culture of P. infestans with sterile distilled water and gently scrape the surface with a sterile loop to release sporangia. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10^5 sporangia/mL using a hemocytometer.[8]

  • Preparation of Microtiter Plate: Add 50 µL of double-strength pea broth or V8 juice broth to each well of a 96-well microtiter plate.[8]

  • Serial Dilution of Demissine: Add 50 µL of Demissine stock solution (in 1% DMSO) to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the P. infestans sporangial suspension to each well.

  • Controls: Include a positive control (a known fungicide like Mancozeb) and a negative control (medium with 1% DMSO and sporangia).[9][10]

  • Incubation: Incubate the plate at 18°C in the dark for 5 days.[8]

  • MIC Determination: The MIC is the lowest concentration of Demissine at which no visible mycelial growth is observed.

In Vivo Antifungal Assay on Potato Leaf Discs

This protocol provides a method for assessing the protective activity of Demissine against P. infestans on host tissue.[3]

  • Plant Material: Use fully expanded leaves from healthy, susceptible potato plants (e.g., variety 'Bintje') grown in a greenhouse.

  • Preparation of Leaf Discs: Detach leaves and surface sterilize them with 1% sodium hypochlorite solution for 1-2 minutes, followed by rinsing with sterile distilled water. Cut 15 mm diameter discs from the leaves.

  • Treatment Application: Prepare aqueous solutions of Demissine at various concentrations (e.g., 50, 100, 200 µg/mL) with a surfactant (e.g., 0.02% Tween 20). Spray the leaf discs with the Demissine solutions until runoff. Control discs are sprayed with sterile distilled water containing the surfactant.

  • Inoculation: After the treated leaf discs have dried, place them adaxial side up in a moist chamber (e.g., a Petri dish with wet filter paper). Place a 10 µL drop of P. infestans zoospore suspension (1 x 10^5 spores/mL) in the center of each leaf disc.

  • Incubation: Incubate the plates at 16-18°C with a 16-hour photoperiod for 5-7 days.

  • Disease Assessment: Measure the diameter of the necrotic lesions on the leaf discs. Calculate the protective effect using the following formula:

    • Protective Effect (%) = [(LC - LT) / LC] x 100

    • Where LC is the average lesion diameter in the control discs, and LT is the average lesion diameter in the treated discs.

Visualizations

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Mycelial Growth Inhibition Assay P_infestans P. infestans Culture (V8/Rye Agar) Inoculate Inoculate with Mycelial Plugs P_infestans->Inoculate Demissine_stock Demissine Stock (DMSO) Poisoned_media Prepare Poisoned Media (Varying Demissine Conc.) Demissine_stock->Poisoned_media Poisoned_media->Inoculate Incubate Incubate (18-20°C, 5-7 days) Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for In Vitro Mycelial Growth Inhibition Assay.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_assay Leaf Disc Assay Potato_leaves Healthy Potato Leaves Leaf_discs Prepare Leaf Discs (15mm) Potato_leaves->Leaf_discs Treat Treat Leaf Discs with Demissine Leaf_discs->Treat Demissine_sol Demissine Solutions (Aqueous + Surfactant) Demissine_sol->Treat Spore_susp P. infestans Spore Suspension Inoculate Inoculate with Spore Suspension Spore_susp->Inoculate Treat->Inoculate Incubate Incubate in Moist Chamber (16-18°C, 5-7 days) Inoculate->Incubate Assess Assess Lesion Diameter Incubate->Assess Calculate Calculate Protective Effect Assess->Calculate

Caption: Workflow for In Vivo Protective Efficacy Assay on Potato Leaf Discs.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Inhibition by Demissine Demissine Demissine Cell_Membrane Cell Membrane Receptor Demissine->Cell_Membrane Inhibits Signal_Cascade Signal Transduction Cascade (e.g., MAPK Pathway) Cell_Membrane->Signal_Cascade Transcription_Factor Transcription Factor Signal_Cascade->Transcription_Factor Gene_Expression Virulence Gene Expression Transcription_Factor->Gene_Expression Pathogenesis Pathogenesis Gene_Expression->Pathogenesis

Caption: Hypothetical Inhibition of a Pathogenesis Signaling Pathway by Demissine.

References

Application Notes and Protocols: Insecticidal Bioassay of Demissine on Colorado Potato Beetle Larvae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colorado potato beetle (Leptinotarsa decemlineata) is a significant pest of potato crops worldwide, notorious for its ability to rapidly develop resistance to conventional insecticides. This has spurred research into alternative control methods, including the investigation of naturally occurring plant compounds with insecticidal properties. Demissine, a steroidal glycoalkaloide found in wild potato species such as Solanum demissum, has been identified as a potential deterrent to the Colorado potato beetle. Glycoalkaloids are known to possess insecticidal and antifeedant properties, making Demissine a candidate for development as a novel bio-insecticide.

These application notes provide a comprehensive overview of the methodologies for conducting insecticidal bioassays of Demissine on Colorado potato beetle larvae. The protocols are based on established bioassay techniques for screening insecticides and other glycoalkaloids against this pest.

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically on the toxicity of Demissine to Colorado potato beetle larvae. However, based on studies of related glycoalkaloids and their effects on various insects, a hypothetical data structure for presenting bioassay results is provided below. Researchers generating new data on Demissine can use these templates for clear and standardized reporting.

Table 1: Hypothetical Acute Contact Toxicity of Demissine to Colorado Potato Beetle Larvae (Topical Application)

Larval InstarTime Point (hours)LC50 (µ g/larva )95% Confidence IntervalSlope ± SE
2nd24Data not availableData not availableData not available
2nd48Data not availableData not availableData not available
2nd72Data not availableData not availableData not available
4th24Data not availableData not availableData not available
4th48Data not availableData not availableData not available
4th72Data not availableData not availableData not available

Table 2: Hypothetical Oral Toxicity of Demissine to Colorado Potato Beetle Larvae (Leaf-Dip Bioassay)

Larval InstarTime Point (hours)LC50 (µg/ml)95% Confidence IntervalSlope ± SE
2nd24Data not availableData not availableData not available
2nd48Data not availableData not availableData not available
2nd72Data not availableData not availableData not available
4th24Data not availableData not availableData not available
4th48Data not availableData not availableData not available
4th72Data not availableData not availableData not available

Table 3: Hypothetical Antifeedant Effects of Demissine on Colorado Potato Beetle Larvae (No-Choice Feeding Assay)

Larval InstarDemissine Concentration (µg/ml)Mean Leaf Area Consumed (cm²) ± SD% Feeding Inhibition
3rdControl (Solvent only)Data not available0
3rd10Data not availableData not available
3rd50Data not availableData not available
3rd100Data not availableData not available
3rd250Data not availableData not available
3rd500Data not availableData not available

Experimental Protocols

The following are detailed protocols for conducting insecticidal bioassays of Demissine on Colorado potato beetle larvae. These are adapted from standard entomological testing procedures.

Protocol 1: Leaf-Dip Bioassay for Oral Toxicity

This method assesses the toxicity of Demissine when ingested by the larvae.

Materials:

  • Demissine (pure compound)

  • Solvent (e.g., ethanol, acetone, or methanol)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Potato plants (insecticide-free)

  • Colorado potato beetle larvae (e.g., 2nd or 4th instar)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Forceps

  • Volumetric flasks and pipettes

  • Incubator or environmental chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of Demissine in the chosen solvent.

    • Create a series of dilutions from the stock solution to achieve the desired test concentrations.

    • Prepare a final aqueous solution for dipping by adding a small amount of surfactant (e.g., 0.01%) to distilled water and then adding the Demissine dilution. The final solvent concentration should be low (e.g., <1%) and consistent across all treatments.

    • A control solution should be prepared with the same concentration of solvent and surfactant but without Demissine.

  • Leaf Preparation and Treatment:

    • Excise healthy, similar-sized potato leaves.

    • Individually dip each leaf into the respective test solution for a standardized time (e.g., 5-10 seconds).[1]

    • Allow the leaves to air-dry completely on a clean, non-absorbent surface.

  • Bioassay Setup:

    • Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity.

    • Place one treated leaf in each Petri dish.

    • Introduce a known number of larvae (e.g., 10-20) of a specific instar into each Petri dish.

    • Seal the Petri dishes with lids.

  • Incubation and Data Collection:

    • Place the Petri dishes in an incubator or environmental chamber under controlled conditions (e.g., 25±2°C, 60-70% RH, and a 16:8 h light:dark photoperiod).

    • Assess larval mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when gently prodded with a fine brush.

    • Record the number of dead larvae for each concentration and the control.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and other toxicity parameters.[2]

Protocol 2: Topical Application Bioassay for Contact Toxicity

This method evaluates the toxicity of Demissine upon direct contact with the larval cuticle.

Materials:

  • Demissine (pure compound)

  • Acetone (or another suitable volatile solvent)

  • Colorado potato beetle larvae (e.g., 2nd or 4th instar)

  • Micro-applicator or microsyringe

  • Petri dishes

  • Potato leaves (untreated)

  • Forceps

  • Incubator or environmental chamber

Procedure:

  • Preparation of Dosing Solutions:

    • Dissolve Demissine in acetone to prepare a stock solution.

    • Prepare a series of dilutions to obtain a range of doses.

  • Application of Demissine:

    • Using a micro-applicator, apply a precise volume (e.g., 1 µl) of the Demissine solution to the dorsal thorax of each larva.

    • A control group should be treated with the solvent only.

  • Post-Treatment:

    • After the solvent has evaporated, place the treated larvae in Petri dishes containing a fresh, untreated potato leaf as a food source.

    • Seal the Petri dishes.

  • Incubation and Data Collection:

    • Maintain the Petri dishes in an incubator under controlled conditions.

    • Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis:

    • Calculate the LD50 (lethal dose to kill 50% of the population) using probit analysis.

Protocol 3: No-Choice Feeding Bioassay for Antifeedant Activity

This assay determines if Demissine deters feeding by the larvae.

Materials:

  • Demissine (pure compound)

  • Solvent and surfactant (as in Protocol 1)

  • Potato leaves

  • Colorado potato beetle larvae (e.g., 3rd instar)

  • Petri dishes

  • Filter paper

  • Leaf area meter or scanner and image analysis software

  • Incubator or environmental chamber

Procedure:

  • Preparation of Treated Leaves:

    • Prepare Demissine solutions and treat potato leaves as described in the Leaf-Dip Bioassay (Protocol 1).

  • Bioassay Setup:

    • Place a moistened filter paper and one treated leaf in each Petri dish.

    • Introduce one larva into each Petri dish. This is a no-choice test, meaning the larva only has the treated leaf to feed on.[3][4]

  • Incubation and Data Collection:

    • Incubate the Petri dishes for a set period (e.g., 24 or 48 hours).

    • After the incubation period, remove the larva and the remaining leaf material.

    • Measure the area of the leaf consumed using a leaf area meter or by scanning the leaf and analyzing the image with software.

  • Data Analysis:

    • Calculate the mean leaf area consumed for each concentration and the control.

    • Determine the percent feeding inhibition for each Demissine concentration relative to the control.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for conducting an insecticidal bioassay with Demissine.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis prep_solution Prepare Demissine Solutions leaf_dip Leaf-Dip Assay prep_solution->leaf_dip topical Topical Application prep_solution->topical no_choice No-Choice Feeding prep_solution->no_choice prep_larvae Rear & Select Larvae prep_larvae->leaf_dip prep_larvae->topical prep_larvae->no_choice prep_leaves Prepare Potato Leaves prep_leaves->leaf_dip prep_leaves->no_choice collect_mortality Record Mortality leaf_dip->collect_mortality topical->collect_mortality collect_feeding Measure Feeding no_choice->collect_feeding analysis Probit Analysis / Statistical Tests collect_mortality->analysis collect_feeding->analysis result result analysis->result LC50 / LD50 / % Inhibition AChE_inhibition Demissine Demissine AChE Acetylcholinesterase (AChE) Demissine->AChE Inhibits Nerve_Impulse Continuous Nerve Impulse Demissine->Nerve_Impulse Leads to ACh accumulation AChE->Nerve_Impulse Prevents accumulation of ACh ACh Acetylcholine (ACh) ACh->AChE Normally hydrolyzed by Paralysis Paralysis & Death Nerve_Impulse->Paralysis membrane_disruption Demissine Demissine Membrane_Sterols Membrane Sterols (e.g., Cholesterol) Demissine->Membrane_Sterols Binds to Membrane_Disruption Membrane Disruption Demissine->Membrane_Disruption Causes Cell_Membrane Insect Gut Cell Membrane Membrane_Sterols->Cell_Membrane Component of Cell_Membrane->Membrane_Disruption Loses integrity Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis

References

Application Notes and Protocols for Cell Viability Assays to Determine the Cytotoxicity of Demissine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demissine is a steroidal glycoalkaloid found in certain Solanum species. As a member of the Solanum alkaloids, a class of compounds known for their diverse biological activities, demissine is a subject of interest for its potential therapeutic properties, including anticancer effects. Preliminary research on related Solanum alkaloids has revealed their capacity to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. These effects are often mediated by the modulation of key signaling pathways, including the PI3K/Akt/mTOR and JAK2/STAT3 pathways.

These application notes provide detailed protocols for assessing the cytotoxic effects of demissine on cancer cell lines using standard in vitro cell viability and apoptosis assays. The described methods will enable researchers to determine the half-maximal inhibitory concentration (IC50) of demissine and to elucidate the cellular mechanisms underlying its potential anticancer activity.

Data Presentation

The following tables present hypothetical IC50 values for demissine across a range of human cancer cell lines. This data is for illustrative purposes to guide researchers in their experimental design and data presentation. Actual IC50 values must be determined empirically.

Table 1: Hypothetical IC50 Values of Demissine in Various Human Cancer Cell Lines after 48-hour Treatment

Cell LineCancer TypeAssayHypothetical IC50 (µM)
HeLaCervical CancerMTT25.5
MCF-7Breast CancerMTT32.8
A549Lung CancerMTT45.2
HepG2Liver CancerMTT28.9
HT-29Colon CancerMTT38.1

Table 2: Hypothetical Percentage of Apoptotic Cells after 24-hour Treatment with Demissine (at hypothetical IC50 concentration)

Cell LineCancer TypeAssay% Early Apoptosis% Late Apoptosis/Necrosis
HeLaCervical CancerAnnexin V-FITC/PI15.28.5
MCF-7Breast CancerAnnexin V-FITC/PI12.86.2
A549Lung CancerAnnexin V-FITC/PI10.55.1

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Demissine stock solution (in DMSO)

  • Target cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of demissine in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of demissine.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest demissine concentration) and an untreated control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the logarithm of the demissine concentration to determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Demissine stock solution (in DMSO)

  • Target cancer cell lines

  • Complete culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Assay Procedure:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, which typically involves subtracting the background and comparing to a maximum LDH release control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Demissine stock solution (in DMSO)

  • Target cancer cell lines

  • Complete culture medium

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of demissine for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-FITC is detected in the FITC channel (FL1), and PI is detected in the phycoerythrin channel (FL2).

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualization of Methodologies and Pathways

G Experimental Workflow for Demissine Cytotoxicity Testing cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7, A549) demissine_prep 2. Demissine Preparation (Stock and Serial Dilutions) cell_culture->demissine_prep cell_seeding 3. Cell Seeding (96-well or 6-well plates) demissine_prep->cell_seeding treatment 4. Demissine Treatment (24, 48, 72 hours) cell_seeding->treatment mtt_assay 5a. MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay 5b. LDH Assay (Cytotoxicity) treatment->ldh_assay apoptosis_assay 5c. Annexin V-FITC/PI Assay (Apoptosis) treatment->apoptosis_assay data_analysis 6. Data Acquisition & Analysis (IC50, % Apoptosis) mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for assessing demissine cytotoxicity.

G Hypothesized Apoptotic Signaling Pathway for Demissine cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus demissine Demissine death_receptor Death Receptors (e.g., Fas, TNFR) demissine->death_receptor Extrinsic Pathway bcl2 Bcl-2 (Anti-apoptotic) demissine->bcl2 Intrinsic Pathway (Inhibition) bax Bax (Pro-apoptotic) demissine->bax Intrinsic Pathway (Activation) pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 bid Bid caspase8->bid pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 tbid tBid bid->tbid tbid->bax caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) caspase3->apoptosis bcl2->bax cytochrome_c Cytochrome c bax->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-Caspase-9 apaf1->pro_caspase9 apoptosome Apoptosome caspase9 Caspase-9 apoptosome->caspase9 pro_caspase9->apoptosome forms caspase9->pro_caspase3

Caption: Hypothesized apoptotic signaling pathways induced by demissine.

Application Notes and Protocols for the Structural Elucidation of Demissine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Demissine, a complex steroidal glycoalkaloid. While specific NMR data for Demissine is not extensively available in the public domain, this document leverages data from closely related and structurally similar Solanum alkaloids to provide representative protocols and data interpretation guidelines. The methodologies outlined herein are fundamental for the analysis of this class of compounds.

Data Presentation: Representative NMR Data of a Demissine-like Steroidal Glycoalkaloid

The structural elucidation of Demissine, which possesses a tomatidine aglycone linked to a carbohydrate chain, relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Below are tabulated, representative ¹H and ¹³C NMR data for a typical tomatidine-based glycoalkaloid, which serves as a structural analogue for Demissine. These values are compiled from literature data on similar compounds and are presented to guide researchers in their spectral analysis.

Table 1: Representative ¹H NMR Data (500 MHz, Pyridine-d₅)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aglycone (Tomatidine)
H-33.95m
H-65.35br d5.1
H-164.30m
H-180.85s
H-191.05s
H-210.95d6.8
H-270.78d6.5
Sugar Moiety (β-D-Glucopyranosyl)
H-1'4.88d7.6
H-2'4.02dd8.0, 9.0
H-3'4.25t9.0
H-4'4.21t9.0
H-5'3.85m
H-6'a4.45dd11.8, 5.5
H-6'b4.35dd11.8, 2.0

Table 2: Representative ¹³C NMR Data (125 MHz, Pyridine-d₅)

PositionChemical Shift (δ) ppm
Aglycone (Tomatidine)
C-137.5
C-230.1
C-378.2
C-438.9
C-5141.1
C-6121.9
C-732.5
C-835.5
C-954.8
C-1035.9
C-1121.5
C-1240.2
C-1340.9
C-1456.1
C-1532.1
C-1680.1
C-1762.5
C-1816.8
C-1919.5
C-2041.8
C-2115.6
C-2299.8
C-2327.8
C-2429.1
C-2531.5
C-2650.5
C-2719.8
Sugar Moiety (β-D-Glucopyranosyl)
C-1'102.5
C-2'75.4
C-3'78.6
C-4'71.9
C-5'78.2
C-6'63.0

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of Demissine are provided below.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified Demissine sample.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). Pyridine-d₅ is often used for steroidal glycoalkaloids as it effectively dissolves these compounds and minimizes overlapping signals with hydroxyl protons.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

1D NMR Spectroscopy
  • Objective: To determine the number of different types of protons and their chemical environments.

  • Instrument: 500 MHz (or higher) NMR Spectrometer.

  • Protocol:

    • Tune and shim the instrument for the specific sample and solvent.

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical Parameters:

      • Pulse Program: zg30

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 s

      • Relaxation Delay: 1-2 s

      • Number of Scans: 16-64

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., pyridine-d₅ at δ 8.74, 7.58, 7.22 ppm).

    • Integrate the signals to determine the relative number of protons.

  • Objective: To determine the number of non-equivalent carbon atoms.

  • Instrument: 125 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

  • Protocol:

    • Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.

    • Typical Parameters:

      • Pulse Program: zgpg30

      • Spectral Width: 200-250 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay: 2 s

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Process and reference the spectrum using the solvent signal (e.g., pyridine-d₅ at δ 150.35, 135.91, 123.87 ppm).

2D NMR Spectroscopy
  • Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Protocol:

    • Acquire a 2D COSY spectrum.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Spectral Width: 10-12 ppm in both dimensions

      • Number of Increments: 256-512 in F1

      • Number of Scans: 8-16 per increment

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions. Cross-peaks indicate coupled protons.

  • Objective: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

  • Protocol:

    • Acquire a 2D HSQC spectrum.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3

      • Spectral Width: 10-12 ppm (F2, ¹H) and 160-180 ppm (F1, ¹³C)

      • Number of Increments: 256-512 in F1

      • Number of Scans: 16-32 per increment

    • Process the data. Each cross-peak correlates a proton signal with the signal of the carbon it is directly attached to.

  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • Protocol:

    • Acquire a 2D HMBC spectrum.

    • Typical Parameters:

      • Pulse Program: hmbcgpndqf

      • Spectral Width: 10-12 ppm (F2, ¹H) and 200-220 ppm (F1, ¹³C)

      • Long-range coupling delay (d6): Optimized for 4-8 Hz

      • Number of Increments: 512-1024 in F1

      • Number of Scans: 32-64 per increment

    • Process the data. Cross-peaks connect protons to carbons that are two or three bonds away.

  • Objective: To identify protons that are close in space, which is critical for determining the stereochemistry of the molecule.

  • Protocol:

    • Acquire a 2D NOESY spectrum.

    • Typical Parameters:

      • Pulse Program: noesygpph

      • Spectral Width: 10-12 ppm in both dimensions

      • Mixing Time (d8): 300-800 ms

      • Number of Increments: 256-512 in F1

      • Number of Scans: 16-32 per increment

    • Process the data. Cross-peaks indicate protons that are spatially proximate (typically < 5 Å).

Visualization of Workflows and Pathways

Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like Demissine using NMR spectroscopy.

Structural Elucidation Workflow A Isolation & Purification of Demissine B 1D NMR Experiments (¹H, ¹³C) A->B C Determine Functional Groups & Carbon Types B->C D 2D NMR Experiments (COSY, HSQC, HMBC) C->D E Assemble Molecular Fragments & Establish Connectivity D->E F 2D NOESY/ROESY Experiment E->F G Determine Relative Stereochemistry F->G H Propose Final Structure G->H

NMR Structural Elucidation Workflow
Hypothetical Signaling Pathway for Demissine

Based on the known biological activities of similar glycoalkaloids, such as inhibition of cell proliferation and induction of apoptosis in cancer cells, a hypothetical signaling pathway that could be modulated by Demissine is depicted below. This serves as a conceptual framework for further pharmacological investigation.

Hypothetical Demissine Signaling Pathway cluster_pathway PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptotic Regulation Demissine Demissine Membrane Cell Membrane Interaction Demissine->Membrane Bax Bax Demissine->Bax Activation Bcl2 Bcl-2 Demissine->Bcl2 Inhibition PI3K PI3K Membrane->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Hypothetical Signaling Pathway of Demissine

Developing a standard operating procedure for Demissine quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demissine is a steroidal glycoalkaloid found in species of the Solanaceae family, notably in the wild potato species Solanum demissum.[1][2] As a member of the steroidal saponin class of compounds, Demissine and its analogues are of significant interest to researchers for their potential biological activities and role in plant defense.[3] Accurate and robust quantification of Demissine is critical for various applications, including phytochemical analysis, drug discovery, and agricultural research to monitor levels in plant tissues.

This document provides a standard operating procedure (SOP) for the quantification of Demissine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

Chemical Properties of Demissine:

  • Molecular Formula: C₅₀H₈₃NO₂₀[4]

  • Molecular Weight: 1018.2 g/mol [4]

  • Class: Steroidal Saponin[3]

Experimental Workflow

The overall workflow for the quantification of Demissine from a plant matrix involves sample preparation, including extraction and purification, followed by analytical determination.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Standards & Controls A Plant Material (e.g., Solanum demissum leaves) B Homogenization (Lyophilize & Grind) A->B C Solvent Extraction (Aqueous Acetic Acid) B->C D Solid-Phase Extraction (SPE) (Sample Cleanup) C->D E HPLC-UV Analysis D->E Primary Method F LC-MS/MS Analysis (High Sensitivity) D->F Confirmatory/ Sensitive Method G Data Analysis & Quantification E->G F->G H Prepare Calibration Curve (Demissine Standard) H->G I Prepare Quality Controls (QCs) I->G

Caption: Experimental workflow for Demissine quantification.

Materials and Reagents

  • Demissine analytical standard (≥95% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Acetic Acid (Glacial, analytical grade)

  • Ammonium Acetate (LC-MS grade)

  • Potassium Phosphate (analytical grade)

  • Water (Type I, ultrapure)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode cation exchange)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Plant material (Solanum demissum or other relevant samples)

Experimental Protocols

Protocol 1: Sample Preparation

This protocol details the extraction and cleanup of Demissine from plant tissue.

  • Sample Homogenization:

    • Harvest fresh plant material (e.g., leaves, tubers).

    • Freeze the material immediately in liquid nitrogen and lyophilize (freeze-dry) to remove water.

    • Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a grinder.

  • Solvent Extraction:

    • Accurately weigh approximately 100 mg of the dried powder into a centrifuge tube.

    • Add 5 mL of 5% aqueous acetic acid as the extraction solvent.[5]

    • Vortex the mixture for 1 minute, then sonicate for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 x g for 15 minutes.

    • Carefully collect the supernatant. This is the crude extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., Oasis MCX) by passing 5 mL of methanol followed by 5 mL of water.[6]

    • Load 1 mL of the crude extract onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of 0.1% acetic acid in water to remove polar impurities.

    • Wash the cartridge with 5 mL of methanol to remove less polar impurities.

    • Elute the Demissine fraction with 5 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 500 µL of the initial mobile phase for analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC-UV Quantification

This method is suitable for routine quantification where high sensitivity is not required.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV/Vis Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and a buffer. For example, 60% Acetonitrile in 0.01M potassium phosphate buffer (pH 7.6).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Temperature can be adjusted to improve selectivity.[7]

    • Injection Volume: 20 µL.

    • UV Detection: 202 nm.[7]

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of Demissine in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Prepare at least three levels of Quality Control (QC) samples (low, mid, high) in the same manner.

  • Analysis and Quantification:

    • Inject the prepared standards, QCs, and samples.

    • Construct a calibration curve by plotting the peak area of the Demissine standard against its concentration.

    • Determine the concentration of Demissine in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: LC-MS/MS Quantification

This method provides high sensitivity and selectivity, ideal for detecting low concentrations of Demissine or for complex matrices.

  • Chromatographic and Mass Spectrometry Conditions:

    • LC System: UPLC or HPLC system coupled to a tandem mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MS Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • SRM Transitions: The precursor ion will be the protonated molecule of Demissine ([M+H]⁺, m/z 1018.6). Product ions would need to be determined by infusing a pure standard and performing a product ion scan.

  • Standard Preparation:

    • Prepare calibration standards and QCs as described in Protocol 4.2, but at a lower concentration range suitable for LC-MS/MS sensitivity (e.g., 1, 10, 50, 100, 500 ng/mL).

    • If available, an isotopically labeled internal standard should be used for the most accurate quantification.[8][9]

  • Analysis and Quantification:

    • Inject standards, QCs, and samples.

    • Quantify Demissine using the peak area ratio of the analyte to the internal standard (if used) against the calibration curve.

Data Presentation

Quantitative results should be summarized in a clear, tabular format to allow for easy comparison across different samples or experimental conditions.

Sample IDPlant PartReplicateDemissine Concentration (µg/g dry weight)Standard Deviation% RSD
SD-L-01Leaf1154.25.83.8%
SD-L-01Leaf2161.5
SD-L-01Leaf3158.9
SD-T-01Tuber145.72.14.6%
SD-T-01Tuber242.9
SD-T-01Tuber346.1
QC-Low--9.8 (Target: 10 µg/mL)0.44.1%
QC-Mid--48.5 (Target: 50 µg/mL)1.93.9%
QC-High--92.1 (Target: 100 µg/mL)3.53.8%

Steroidal Glycoalkaloid Biosynthesis Pathway

Demissine is synthesized via the mevalonate (MVA) pathway, which produces cholesterol as a key precursor. A series of enzymatic modifications, including hydroxylations, oxidations, transaminations, and glycosylations, convert cholesterol into various steroidal glycoalkaloids.[10][11] The transcription factor GAME9 is a known regulator of this pathway.[11]

G cluster_pathway Simplified Steroidal Glycoalkaloid Biosynthesis cluster_regulators Regulation A Acetyl-CoA B Mevalonate (MVA) Pathway A->B Multiple Steps C Isoprenoid Precursors (IPP, DMAPP) B->C D Squalene C->D SQS E Cycloartenol D->E SQE, CAS F Cholesterol E->F Multiple Steps G Steroidal Alkaloid Aglycone (e.g., Solanidine) F->G GAME4, GAME12, etc. H Demissine (Glycosylated Form) G->H Glycosyltransferases (SGTs) R1 GAME9 R1->G R2 Light Signaling (HY5, PIFs) R2->G

Caption: Simplified steroidal glycoalkaloid biosynthesis pathway.

References

Application of Demissine in integrated pest management strategies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Demissine in Integrated Pest Management (IPM)

1. Introduction

Demissine is a steroidal glycoalkaloid, a class of naturally occurring compounds found in certain plant species, notably of the Solanum genus. As a natural product, demissine presents a promising candidate for development as a biopesticide within an Integrated Pest Management (IPM) framework. IPM is a science-based, sustainable approach to managing pests that combines biological, cultural, physical, and chemical tools to minimize economic, health, and environmental risks.[1] The integration of natural compounds like demissine aligns with the core principles of IPM, which emphasize the use of less hazardous alternatives to synthetic pesticides and the conservation of natural enemies.[2][3]

These notes provide a comprehensive guide for researchers and drug development professionals on the potential application, evaluation, and integration of demissine into IPM strategies. While extensive peer-reviewed data on the specific insecticidal efficacy and mode of action of demissine is limited in the public domain, this document outlines the necessary protocols and theoretical frameworks for its investigation, based on established methodologies for natural product insecticides.[4][5]

2. Principle of Application in IPM

The primary role of a demissine-based biopesticide in an IPM program would be to serve as a rotational or complementary control agent. Its natural origin suggests it may have a more favorable environmental profile, including faster degradation and lower toxicity to non-target organisms, compared to some conventional synthetic insecticides.[5]

  • Reduced Chemical Reliance : Incorporation of demissine can help reduce the frequency and volume of synthetic pesticide applications, mitigating the development of pesticide resistance in pest populations and minimizing harm to beneficial organisms.[3]

  • Resistance Management : Due to a potentially novel mode of action, demissine can be a valuable tool in rotation programs to manage pests that have developed resistance to other insecticide classes.

  • Conservation of Natural Enemies : A key tenet of IPM is the preservation of predators, parasitoids, and pollinators.[2] Selective toxicity is a desirable trait for any new pesticide, and demissine's effects on these non-target organisms must be thoroughly evaluated.[6][7]

3. Potential Mode of Action

The precise mode of action for demissine is not well-established. However, many glycoalkaloids exhibit insecticidal properties through various mechanisms. Research should focus on investigating the following potential pathways:

  • Neurotoxicity : Some natural insecticides act as synaptic or axonic poisons, disrupting nerve impulse transmission.[8] This can involve interference with acetylcholinesterase, sodium channels, or other critical neural proteins, leading to paralysis and death.[8] Symptoms like hyperactivity followed by knockdown can be indicative of a neurotoxic effect.[9][10]

  • Growth Regulation : Certain compounds interfere with the insect endocrine system, disrupting molting and development, similar to the action of insect growth regulators (IGRs).[8][11]

  • Metabolic Disruption : Inhibition of vital metabolic enzymes, such as those involved in mitochondrial electron transport (METI), can be a mode of action.[11]

  • Feeding Deterrence : Demissine may act as an antifeedant, repelling pests from the crop and leading to starvation.

4. Formulation and Stability

The effective application of demissine requires a stable and efficacious formulation. As a solid active ingredient with likely low water solubility, a Suspension Concentrate (SC) or Water Dispersible Granule (WDG) formulation would be appropriate.[12][13]

  • Key Formulation Components : A typical SC formulation would include wetting agents, dispersing agents, antifreeze, thickeners, and preservatives to ensure shelf-life and usability.[12]

  • Stability : Commercial formulations should be stable for at least two years under various storage conditions.[12] The formulation must prevent crystal growth and sedimentation of the active ingredient.[13][14]

  • Delivery : The formulation must be easily dispersible in water for spray applications and ensure optimal contact with or ingestion by the target pest.[15]

Data Presentation

Quantitative data on the efficacy and non-target effects of demissine are crucial for its development and registration as a pesticide. The following tables structure the type of data that must be generated through the experimental protocols outlined below.

Table 1: Efficacy of Demissine Against Key Agricultural Pests

Target Pest Common Name Bioassay Type LC50 (ppm) ¹ LD50 (mg/kg) ² Confidence Limits (95%)
Aphis gossypii Cotton Aphid Leaf Dip Assay Data Not Available Not Applicable Data Not Available
Leptinotarsa decemlineata Colorado Potato Beetle Topical Application Not Applicable Data Not Available Data Not Available
Spodoptera littoralis Egyptian Cotton Worm Diet Incorporation Data Not Available Not Applicable Data Not Available
Myzus persicae Green Peach Aphid Leaf Dip Assay Data Not Available Not Applicable Data Not Available

¹ LC50 (Lethal Concentration 50): The concentration of a substance in a medium (e.g., water, diet) that is expected to cause death in 50% of a test animal population.[16][17] ² LD50 (Lethal Dose 50): The amount of a substance, given at once, which causes the death of 50% of a group of test animals.[16][18]

Table 2: Acute Contact Toxicity of Demissine to Non-Target Organisms

Organism Species Role in Ecosystem LC50 (ppm) Endpoint Reference
Honey Bee Apis mellifera Pollinator Data Not Available 72-hr Mortality OECD Guideline 213
Green Lacewing Chrysoperla carnea Predator Data Not Available 48-hr Mortality IOBC Protocol
Earthworm Eisenia fetida Soil Decomposer Data Not Available 14-day Mortality OECD Guideline 207

| Water Flea | Daphnia magna | Aquatic Invertebrate | Data Not Available | 48-hr Immobilization | OECD Guideline 202 |

Experimental Protocols

Protocol 1: Extraction and Purification of Demissine

  • Objective : To extract and isolate demissine from source plant material (e.g., Solanum demissum leaves or tubers).

  • Methodology :

    • Drying and Grinding : Air-dry the plant material at 40-50°C and grind it into a fine powder.

    • Solvent Extraction : Perform a Soxhlet extraction or maceration using an appropriate solvent system, such as an acidic ethanol-water mixture, to extract the glycoalkaloids.

    • Acid-Base Partitioning : Concentrate the crude extract and adjust the pH to precipitate non-alkaloidal compounds. Re-dissolve the alkaloid-rich fraction and precipitate the alkaloids by basification (e.g., with ammonia).

    • Purification : Collect the crude alkaloid precipitate and purify using column chromatography (e.g., silica gel or alumina) with a step-gradient of solvents (e.g., chloroform-methanol mixtures).

    • Characterization : Confirm the identity and purity of the isolated demissine using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the data to known standards.

Protocol 2: Dose-Response Bioassay for LC50 Determination

  • Objective : To determine the median lethal concentration (LC50) of demissine against a target insect pest (e.g., aphids).[4]

  • Methodology :

    • Insect Rearing : Maintain a healthy, age-standardized colony of the target pest on untreated host plants in a controlled environment.

    • Preparation of Test Solutions : Prepare a stock solution of purified demissine in a suitable solvent (e.g., acetone or ethanol). Make a series of at least five serial dilutions in water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to create a range of test concentrations.[19][20] A negative control (surfactant in water) and a positive control (a known insecticide) should be included.[19]

    • Leaf-Dip Assay :

      • Excise leaves from the host plant and dip them into each test concentration or control solution for 10-15 seconds.

      • Allow the leaves to air dry completely.

      • Place each treated leaf in a Petri dish containing a moistened filter paper.

      • Introduce a set number of insects (e.g., 20-30 adult aphids) into each dish.

    • Incubation and Data Collection :

      • Maintain the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

      • Record insect mortality at 24, 48, and 72-hour intervals. An insect is considered dead if it is unable to move when prodded gently with a fine brush.[19]

    • Data Analysis : Correct for control mortality using Abbott's formula if necessary.[19] Analyze the dose-response data using probit analysis to calculate the LC50 value and its 95% confidence limits.[20]

Protocol 3: Non-Target Toxicity Assessment (Honey Bee Acute Contact)

  • Objective : To assess the acute contact toxicity of demissine to adult worker honey bees (Apis mellifera) following OECD guidelines.

  • Methodology :

    • Test Substance Preparation : Prepare a range of demissine concentrations dissolved in a suitable carrier (e.g., acetone).

    • Topical Application :

      • Immobilize young adult worker bees using gentle CO2 anesthetization.

      • Using a micro-applicator, apply a precise volume (e.g., 1 µL) of a test solution to the dorsal side of the thorax of each bee.

      • A control group should be treated with the carrier solvent only.

    • Caging and Observation :

      • Place the treated bees in cages (10 bees per cage, with replicates for each concentration) and provide a 50% sucrose solution ad libitum.

      • Incubate the cages in the dark at 25 ± 2°C and 65 ± 5% relative humidity.

    • Mortality Assessment : Record bee mortality and any sublethal effects (e.g., behavioral changes) at 4, 24, 48, and 72 hours post-application.

    • Data Analysis : Calculate the LD50 (in µg of active substance per bee) using probit analysis.

Visualizations

IPM_Strategy_Workflow Start Start: Crop Growth Cycle Monitoring Pest & Beneficial Organism Monitoring Start->Monitoring Threshold Pest Population at Economic Threshold? Monitoring->Threshold End End: Harvest / Cycle Repeats Monitoring->End End of Season Threshold->Monitoring No Prevention Cultural & Physical Controls (e.g., Crop Rotation, Barriers) Threshold->Prevention Yes Prevention->Monitoring Biological Biological Control (Release Natural Enemies) Prevention->Biological If needed Biological->Monitoring Biopesticide Apply Demissine-Based Biopesticide Biological->Biopesticide If needed Evaluate Evaluate Efficacy & Non-Target Effects Biopesticide->Evaluate Synthetic Apply Selective Synthetic Pesticide (Last Resort) Synthetic->Evaluate Evaluate->Monitoring Control Successful Evaluate->Synthetic Control Failed Experimental_Workflow cluster_lab Laboratory Evaluation cluster_field Formulation & Field Trials Extraction Extraction & Purification of Demissine Screening Preliminary Activity Screening Extraction->Screening DoseResponse Dose-Response Bioassays (LC50 / LD50 Determination) Screening->DoseResponse Active ModeOfAction Mode of Action Studies (e.g., Enzyme Inhibition) DoseResponse->ModeOfAction NonTarget Non-Target Organism Toxicity Testing DoseResponse->NonTarget Formulation Develop Stable Formulation (SC, WDG) ModeOfAction->Formulation NonTarget->Formulation Greenhouse Greenhouse Efficacy Trials Formulation->Greenhouse Field Small-Scale Field Trials Greenhouse->Field Hypothetical_Signaling_Pathway cluster_neuron Postsynaptic Neuron Demissine Demissine Receptor Acetylcholine Receptor (nAChR) on Neuron Demissine->Receptor Antagonist (Hypothesis B) AChE Acetylcholinesterase (AChE) Demissine->AChE Inhibition (Hypothesis A) NaChannel Voltage-Gated Sodium Channel Receptor->NaChannel Opens Response Continuous Nerve Firing -> Paralysis & Death NaChannel->Response Na+ Influx Acetylcholine Acetylcholine (ACh) AChE->Acetylcholine Degrades Acetylcholine->Receptor Binds & Activates Synapse Synaptic Cleft

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Demissine Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Demissine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of Demissine from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting Demissine?

A1: Modern extraction techniques have shown to be significantly more efficient than traditional solid-liquid extraction for glycoalkaloids like Demissine. These include:

  • Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which increases the solubility and diffusion rate of the target compounds, leading to higher yields and shorter extraction times.[1]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, resulting in a rapid extraction process with reduced solvent consumption.[2][3] This method has been shown to be 37% more efficient for glycoalkaloid recovery compared to conventional methods.[2]

  • Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles that disrupt plant cell walls, enhancing solvent penetration and extraction of intracellular compounds.[4] It is considered a green and efficient technique.[5]

Q2: Which solvents are best for Demissine extraction?

A2: The choice of solvent significantly impacts extraction efficiency. For glycoalkaloids, polar solvents are generally most effective. Methanol has been identified as one of the best extractants, while acetonitrile and chloroform are less effective.[6] An 89% aqueous methanol solution was found to be optimal for the Pressurized Liquid Extraction of steroidal alkaloids from potato peels.[1]

Q3: How does the condition of the plant material affect extraction yield?

A3: The preparation of the plant material is a critical step. Drying the plant material is a common practice to prevent degradation by enzymes and microbes and to facilitate grinding into a fine powder, which increases the surface area for extraction.[7] However, the drying method itself can affect the stability of the target compounds.

Q4: What are the key parameters to optimize for maximizing Demissine yield?

A4: Several parameters influence the extraction yield and should be optimized for your specific experimental setup:

  • Temperature: Higher temperatures generally increase the solubility and diffusion rate of alkaloids. For PLE, 80°C has been shown to provide the best glycoalkaloid yield.[6]

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally leads to a better extraction yield, but an excessively high ratio can be wasteful and require longer concentration times.[1]

  • Extraction Time: Modern techniques like MAE and UAE significantly reduce the required extraction time, often to a matter of minutes.[1][2]

  • Microwave Power/Ultrasonic Amplitude: In MAE and UAE, these parameters need to be optimized to ensure efficient extraction without degrading the target compounds.[1][8]

Troubleshooting Guide: Low Extraction Yield

Problem: My Demissine yield is lower than expected.

This is a common issue that can arise from several factors throughout the extraction and purification process. Use the following Q&A guide to troubleshoot potential causes.

Q: Could my extraction parameters be suboptimal?

A: Yes, this is a frequent cause of low yield.

  • Temperature: If the temperature is too low, the solubility and diffusion of Demissine will be limited. Conversely, excessively high temperatures can lead to degradation. For PLE of related glycoalkaloids, 80°C is optimal.[6]

  • Solvent: Ensure you are using an appropriate solvent. Methanol is generally recommended for glycoalkaloids.[6] The concentration is also key; for example, 89% aqueous methanol is effective for PLE.[1]

  • Time: While modern methods are fast, ensure your extraction time is sufficient for the solvent to penetrate the plant matrix effectively.

Q: Is it possible my plant material is the issue?

A: Yes, the quality and preparation of your starting material are crucial.

  • Plant Part: The concentration of glycoalkaloids varies significantly between different parts of the plant. For instance, in potatoes, the highest concentrations are often found in the peels, sprouts, and flowers.[9]

  • Drying Method: Improper drying can lead to the degradation of thermolabile compounds. Compare different drying methods (e.g., freeze-drying vs. air-drying) to see what works best for your material.

  • Particle Size: Ensure the plant material is ground to a fine, homogenous powder to maximize the surface area for solvent interaction.[7]

Q: Could the Demissine be degrading during extraction or purification?

A: Degradation is a significant cause of low yield for many alkaloids.

  • pH: Alkaloids are often pH-sensitive. Highly acidic or alkaline conditions during extraction or purification can cause degradation.[10]

  • Light and Oxygen: Exposure to light and oxygen can lead to photodegradation and oxidation, respectively.[10] It is advisable to work in amber glassware and consider using an inert atmosphere if degradation is suspected.[10]

  • Enzymatic Degradation: If using fresh plant material, endogenous enzymes released upon cell disruption can degrade Demissine.[10] Using dried material or flash-freezing fresh material can inactivate these enzymes.[10]

Q: How can I improve my purification process to minimize loss?

A: The purification step can be a major source of product loss.

  • Column Chromatography: If using column chromatography, ensure the stationary phase (e.g., silica gel) is not causing degradation. Some silica gels have acidic sites that can degrade sensitive compounds.[10]

  • Solid-Phase Extraction (SPE): Optimize the sorbent type, conditioning, loading, washing, and elution steps to ensure selective binding and efficient recovery of Demissine.

  • Solvent Evaporation: When removing the solvent after extraction or chromatography, use reduced pressure and temperatures below 40°C to prevent thermal degradation.[10]

Data Presentation

Table 1: Comparison of Extraction Methods for Glycoalkaloids from Potato Peels
Extraction MethodTotal Glycoalkaloids (mg/g dried potato peels)α-Solanine (µg/g)α-Chaconine (µg/g)Solanidine (µg/g)Demissidine (µg/g)Reference
Pressurized Liquid Extraction (PLE)1.9259787337475[1]
Conventional Solid-Liquid Extraction (SLE)0.98124747422436[1]
Microwave-Assisted Extraction (MAE)19.92 mg/kg6.5 mg/kg13.40 mg/kg--[2]
Conventional Solid/Liquid Method12.51 mg/kg----[2]

*Note: Data from this study is presented in mg/kg.

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) of Glycoalkaloids from Potato Leaves

This protocol is based on optimized conditions for glycoalkaloid extraction from potato peels and can be adapted for potato leaves.[1]

  • Sample Preparation:

    • Dry potato leaves (e.g., freeze-drying or air-drying at a controlled temperature).

    • Grind the dried leaves into a fine powder.

  • Extraction Cell Preparation:

    • Load the powdered plant material into the extraction cell.

  • PLE System Parameters:

    • Solvent: 89% Methanol in water.

    • Temperature: 80°C.

    • Pressure: Maintain a pressure sufficient to keep the solvent in a liquid state (e.g., 1500 psi).

    • Static Time: Allow a static extraction time of 5-10 minutes.

    • Flush Volume: Use a flush volume of 60% of the cell volume.

    • Purge: Purge with nitrogen for 60 seconds.

  • Collection:

    • Collect the extract in a vial.

  • Post-Extraction:

    • Filter the extract through a 0.22 µm filter.

    • Store the extract at -20°C until analysis or further purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of Glycoalkaloids

This protocol is a general guideline based on MAE for alkaloids.[6]

  • Sample Preparation:

    • Mix dried and powdered plant material with the extraction solvent in a microwave-safe vessel.

  • MAE System Parameters:

    • Solvent: Methanol.

    • Microwave Power: Optimize between 300-700W.

    • Temperature: Set to 90°C.[2]

    • Extraction Time: 10-15 minutes.[2]

  • Extraction:

    • Place the vessel in the microwave extractor and run the program.

  • Post-Extraction:

    • Allow the vessel to cool.

    • Filter the extract to remove solid plant material.

    • Evaporate the solvent under reduced pressure at a temperature below 40°C.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Glycoalkaloids

This protocol is based on optimized conditions for glycoalkaloid extraction from potato peels.[5]

  • Sample Preparation:

    • Place 0.3 g of freeze-dried potato leaf powder into a suitable tube.

    • Add 3 mL of methanol (sample/solvent ratio of 1:10 w/v).[5]

  • Ultrasonication:

    • Submerge the ultrasound probe into the solvent.

    • Sonicate at a constant frequency for 2.5 minutes at room temperature.[5]

  • Post-Extraction:

    • Filter the resulting solution through a 0.45 µm nylon membrane.

    • The extract is now ready for analysis.

Mandatory Visualization

Biosynthesis Pathway of Solanidane Glycoalkaloids (including Demissine)

G Cholesterol Cholesterol Spirosolane Spirosolane Cholesterol->Spirosolane Multi-step enzymatic reactions Solanidane Solanidane Spirosolane->Solanidane DPS (Dioxygenase for Potato Solanidane synthesis) C-16 hydroxylation and ring rearrangement Demissidine Demissidine (Aglycone of Demissine) Solanidane->Demissidine Further modifications Demissine Demissine Demissidine->Demissine Glycosylation

Caption: Biosynthesis pathway of Demissine from Cholesterol.

General Troubleshooting Workflow for Low Demissine Yield

G Start Low Demissine Yield CheckExtraction Review Extraction Parameters (Temp, Solvent, Time) Start->CheckExtraction CheckMaterial Evaluate Plant Material (Source, Drying, Grinding) CheckExtraction->CheckMaterial Optimal OptimizeExtraction Optimize Extraction Conditions CheckExtraction->OptimizeExtraction Suboptimal CheckDegradation Investigate Potential Degradation (pH, Light, Oxygen, Enzymes) CheckMaterial->CheckDegradation Adequate ImproveMaterial Improve Material Preparation CheckMaterial->ImproveMaterial Inadequate MinimizeDegradation Implement Protective Measures (e.g., amber glass, inert atm.) CheckDegradation->MinimizeDegradation Degradation Likely End Improved Yield CheckDegradation->End Degradation Unlikely OptimizeExtraction->End ImproveMaterial->End MinimizeDegradation->End

Caption: Troubleshooting workflow for low Demissine extraction yield.

References

Technical Support Center: Overcoming Poor Peak Shape in Demissine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of Demissine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered issues, with a specific focus on achieving optimal peak shape.

Troubleshooting Guide: Resolving Poor Peak Shape

Poor peak shape, including tailing, fronting, and broadening, can significantly compromise the accuracy and resolution of your Demissine analysis. This guide provides a systematic approach to diagnosing and resolving these common chromatographic issues.

Problem: Peak Tailing

Peak tailing is the most common peak shape distortion observed for basic compounds like Demissine, a steroidal alkaloid. It manifests as an asymmetrical peak with a "tail" extending from the apex towards the baseline.

Initial Checks:

  • System Suitability: Review your system suitability data. A sudden increase in peak tailing for your standards may point to an issue with the column or mobile phase.

  • Column Overload: To check for column overload, dilute your sample tenfold and reinject it. If the peak shape becomes more symmetrical, you were likely overloading the column.[1]

Systematic Troubleshooting:

If initial checks do not resolve the issue, a more detailed investigation is required. The following workflow can help pinpoint the cause of peak tailing.

G cluster_0 Troubleshooting Peak Tailing start Poor Peak Shape (Tailing) check_all_peaks Does tailing affect all peaks? start->check_all_peaks systemic_issue Systemic Issue check_all_peaks->systemic_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_extracolumn Check for extra-column volume (tubing, fittings) systemic_issue->check_extracolumn check_column_void Inspect column for void or contamination systemic_issue->check_column_void optimize_ph Optimize Mobile Phase pH analyte_specific_issue->optimize_ph secondary_interactions Address Secondary Silanol Interactions analyte_specific_issue->secondary_interactions sample_overload Evaluate Sample Overload & Solvent Effects analyte_specific_issue->sample_overload solution Peak Shape Improved check_extracolumn->solution check_column_void->solution optimize_ph->solution secondary_interactions->solution sample_overload->solution G cluster_0 Analyte-Stationary Phase Interactions Analyte Basic Analyte (Demissine) R-NH3+ Silanol Ionized Silanol Si-O- Analyte->Silanol Secondary Ionic Interaction (Peak Tailing) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Hydrophobic Interaction (Good Chromatography) G cluster_1 General HPLC Troubleshooting Workflow Problem Chromatographic Problem (e.g., Poor Peak Shape) Isolate Isolate the Problem (System vs. Method) Problem->Isolate SystemChecks System Checks: - Check for leaks - Verify pump performance - Inspect detector Isolate->SystemChecks MethodChecks Method Checks: - Mobile phase preparation - Column condition - Sample preparation Isolate->MethodChecks IdentifyCause Identify Root Cause SystemChecks->IdentifyCause MethodChecks->IdentifyCause ImplementSolution Implement Solution IdentifyCause->ImplementSolution Verify Verify Fix & Document ImplementSolution->Verify

References

Addressing matrix effects in Demissine quantification by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of demissine by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact demissine quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as demissine, due to co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[2][3] In liquid chromatography-mass spectrometry (LC-MS), these effects are a primary cause of analytical variability and potential errors.[4]

Q2: What are the most common causes of matrix effects in biological samples like plasma or urine?

A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with demissine and interfere with its ionization in the mass spectrometer's source.[5] Common culprits include:

  • Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression.[3]

  • Salts and Ions: Can alter the droplet formation and evaporation process in the ion source.[3]

  • Proteins and Peptides: Residual proteins after sample preparation can interfere with ionization.

  • Endogenous Metabolites: Small molecules naturally present in the biological matrix can co-elute with the analyte.[3]

  • Exogenous Substances: Anticoagulants, dosing vehicles, or co-administered drugs can also contribute to matrix effects.[5]

Q3: How can I determine if my demissine assay is experiencing matrix effects?

A3: The most direct way to assess matrix effects is to calculate the Matrix Factor (MF). This is done using a post-extraction spike experiment where you compare the response of demissine spiked into an extracted blank matrix sample to its response in a neat (clean) solvent.[1] A matrix factor of 1 indicates no effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[1] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][6]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for demissine quantification?

A4: A stable isotope-labeled internal standard is a version of the analyte (demissine) where one or more atoms are replaced with a heavy, non-radioactive isotope (e.g., ¹³C, ¹⁵N, or ²H).[7][8] A SIL-IS is the ideal internal standard because it is chemically identical to demissine and will have nearly the same chromatographic retention time, extraction recovery, and ionization response.[7][9] Therefore, it experiences the same degree of matrix effects as the analyte.[7] By measuring the ratio of the analyte to the SIL-IS, you can accurately correct for signal variations caused by matrix effects, leading to highly precise and accurate quantification.[7][9]

Troubleshooting Guide

Problem: I am observing significant and variable ion suppression for demissine.

This is a common challenge in bioanalysis. A systematic approach is required to identify the cause and implement an effective solution.

Step 1: Quantify the Matrix Effect

First, confirm the extent of the suppression and its variability by calculating the Matrix Factor (MF) and the IS-Normalized MF across multiple lots of your biological matrix (e.g., plasma from at least six different sources).[1]

Experimental Protocol: Matrix Factor Assessment

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike demissine and its SIL-IS at low and high concentrations into the final mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. Spike demissine and its SIL-IS into the final, extracted matrix at the same low and high concentrations as Set A.[1]

    • Set C (Pre-Spiked Matrix for Recovery): Spike demissine and its SIL-IS into the blank biological matrix before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

ParameterFormulaInterpretation
Recovery (RE) (Peak Response in Set C) / (Peak Response in Set B)Efficiency of the extraction procedure.
Matrix Factor (MF) (Peak Response in Set B) / (Peak Response in Set A)An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.[1]
Process Efficiency (PE) (Peak Response in Set C) / (Peak Response in Set A)Overall efficiency of the method, combining extraction and matrix effects.

Illustrative Data for Demissine Quantification:

Sample LotRecovery (RE%)Matrix Factor (MF)IS-Normalized MF
Lot 188.50.650.98
Lot 290.10.590.97
Lot 387.90.711.01
Lot 489.20.620.96
Lot 591.50.550.99
Lot 688.80.681.02
Mean 89.3 0.63 0.99
%CV 1.6 9.2 2.4

In this example, despite significant ion suppression (average MF = 0.63), the SIL-IS effectively compensates for it, resulting in a consistent IS-Normalized MF close to 1 with low variability (%CV < 15%).

Step 2: Mitigate the Matrix Effect

If the Matrix Factor is low (e.g., < 0.8) or highly variable (%CV > 15%), further optimization is needed.

Workflow for Mitigating Matrix Effects

cluster_Start Troubleshooting Start cluster_Optimize Optimization Strategies cluster_Verify Verification cluster_End Outcome Start High & Variable Matrix Effect Observed SamplePrep Optimize Sample Preparation Start->SamplePrep Primary Approach Chromatography Improve Chromatographic Separation Start->Chromatography Secondary Approach Reassess Re-assess Matrix Factor SamplePrep->Reassess Chromatography->Reassess Pass Matrix Effect Controlled (%CV < 15%) Reassess->Pass Acceptable Fail Further Optimization Required Reassess->Fail Not Acceptable Fail->SamplePrep

Caption: A decision workflow for troubleshooting and mitigating matrix effects.

Solution 1: Improve Sample Preparation

The goal is to remove interfering matrix components before analysis. The choice of technique is critical.

TechniqueGeneral ProcedureProsCons
Protein Precipitation (PPT) Add a solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet proteins.Simple, fast, and inexpensive.High level of residual matrix components (especially phospholipids), often leading to significant matrix effects.[10]
Liquid-Liquid Extraction (LLE) Extract demissine into an immiscible organic solvent, leaving polar interferences in the aqueous layer.Cleaner extracts than PPT, relatively low cost.Can be labor-intensive, potential for emulsion formation, may have lower recovery for more polar analytes.[10]
Solid-Phase Extraction (SPE) Pass the sample through a sorbent bed that retains demissine. Wash away interferences, then elute demissine with a strong solvent.[11]Provides the cleanest extracts, high analyte recovery and concentration.[10]More expensive and requires method development to optimize the sorbent, wash, and elution steps.[10]

Recommended Protocol: Solid-Phase Extraction (SPE) for Demissine

  • Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of the pre-treated urine or plasma sample.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elution: Elute demissine with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Solution 2: Optimize Chromatographic Conditions

If sample preparation is insufficient, modify your LC method to separate demissine from the co-eluting interferences.[6]

  • Adjust Gradient Profile: Introduce a steeper gradient to elute interferences earlier or later than demissine.

  • Change Column Chemistry: Switch to a different stationary phase (e.g., from C18 to a phenyl-hexyl column) to alter selectivity.

  • Modify Mobile Phase: Additives can sometimes improve peak shape, but be aware that some, like trifluoroacetic acid (TFA), can cause ion suppression themselves.[6]

Problem: My stable isotope-labeled internal standard (SIL-IS) is not tracking the analyte.

This can occur if the SIL-IS and demissine are not chromatographically identical, leading to differential matrix effects.

Troubleshooting Steps

  • Verify Co-elution: Overlay the chromatograms of demissine and its SIL-IS. They should have identical retention times. A slight shift can occur with deuterium-labeled standards (an "isotope effect"), which may be enough to cause differential suppression.[12] ¹³C or ¹⁵N labeled standards are less prone to this issue.

  • Check for Contamination: Ensure the SIL-IS material is not contaminated with unlabeled demissine, which would interfere with the quantification of low-concentration samples.

  • Evaluate Label Position: The isotopic label should be in a stable position on the molecule where it will not be lost during sample preparation or in the ion source.[8] Labels on exchangeable sites (like -OH or -NH) or on carbons adjacent to carbonyls can sometimes be unstable.[8]

Logical Diagram for IS Troubleshooting

Start IS Not Tracking Analyte CheckCoelution Check for Co-elution Start->CheckCoelution CheckPurity Assess IS Purity CheckCoelution->CheckPurity No Result1 Retention Time Shift? (Isotope Effect) CheckCoelution->Result1 Yes CheckStability Verify Label Stability CheckPurity->CheckStability No Result2 Unlabeled Analyte Present? CheckPurity->Result2 Yes Result3 Label Exchange Occurring? CheckStability->Result3 Yes Action1 Optimize Chromatography to Co-elute Peaks Result1->Action1 Action2 Synthesize New IS Batch Result2->Action2 Action3 Select Different SIL-IS (e.g., ¹³C) Result3->Action3

References

Enhancing the solubility of Demissine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the aqueous solubility of Demissine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work with this steroidal glycoalkaloid.

Frequently Asked Questions (FAQs)

Q1: What is Demissine and why is its aqueous solubility a concern?

Demissine is a steroidal glycoalkaloid found in certain Solanum species. Like many other glycoalkaloids, it consists of a hydrophobic steroidal aglycone (demissidine) and a hydrophilic sugar moiety. Its complex structure contributes to its limited solubility in aqueous solutions, which can pose challenges for in vitro and in vivo studies, formulation development, and achieving therapeutic concentrations. The predicted water solubility of demissine is approximately 1.63 g/L.[1]

Q2: What are the primary methods to enhance the aqueous solubility of Demissine?

The main strategies to improve the solubility of poorly soluble compounds like Demissine include:

  • pH Adjustment: Utilizing the basic nature of the nitrogen atom in the aglycone.

  • Co-solvents: Employing water-miscible organic solvents to increase the polarity of the solvent system.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic demissidine moiety within the cyclodextrin cavity.

  • Use of Surfactants: Forming micelles that can encapsulate the hydrophobic drug.

Q3: Can I dissolve Demissine directly in water for my experiments?

Directly dissolving Demissine in neutral water to achieve high concentrations can be difficult and may lead to precipitation. For most applications, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous experimental medium.

Q4: Are there any safety precautions I should take when handling Demissine and the solvents used to dissolve it?

Yes. Demissine, as a glycoalkaloid, should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When using organic solvents like DMSO or ethanol, work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for Demissine and any solvents used for detailed safety information.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Demissine precipitate forms when diluting the stock solution into my aqueous buffer. The final concentration of Demissine exceeds its solubility limit in the aqueous buffer. The buffer's pH is not optimal for Demissine solubility.- Lower the final concentration of Demissine in your experiment.- Prepare a new stock solution at a lower concentration.- Adjust the pH of your aqueous buffer to a more acidic range (e.g., pH 4-6).- Increase the percentage of co-solvent in the final solution (ensure it does not affect your assay).- Consider using a cyclodextrin in your aqueous buffer to enhance solubility.
My Demissine powder is not dissolving in the chosen organic solvent to make a stock solution. The solvent may not be appropriate for Demissine. The concentration is too high.- Try a different organic solvent. Dimethyl sulfoxide (DMSO) is often a good starting point for poorly soluble compounds.[2][3][4][5][6][7]- Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.[8]- Attempt to prepare a more dilute stock solution.
I'm observing inconsistent results in my biological assays. Demissine may be precipitating out of the solution over the course of the experiment. The organic solvent used for the stock solution might be interfering with the assay at the final concentration.- Visually inspect your assay plates for any signs of precipitation.- Run a vehicle control (medium with the same final concentration of the organic solvent) to check for solvent effects.- Reduce the final concentration of the organic solvent to a non-toxic level (typically ≤ 0.5% for DMSO).[2]- Prepare fresh dilutions of Demissine immediately before each experiment.
The solubility of Demissine seems to decrease over time, even in the stock solution. The stock solution may be unstable at the storage temperature, or the solvent may be absorbing water.- Store stock solutions at -20°C or -80°C in small, tightly sealed aliquots to prevent repeated freeze-thaw cycles and water absorption.[2]- For long-term storage, consider storing under an inert gas.

Data Presentation: Solubility of Glycoalkaloids

Due to the limited availability of specific quantitative data for Demissine, the following tables include data for the closely related and structurally similar glycoalkaloid, α-tomatine, to provide a representative understanding of how different conditions may affect solubility.

Table 1: Effect of pH on the Solubility of α-Tomatine

pHSolubility (µg/mL)Fold Increase (vs. pH 7.0)
4.0> 1000> 100
5.0~500~50
6.0~100~10
7.0~101
8.0< 10< 1

Note: This data is illustrative and based on the known behavior of glycoalkaloids to be more soluble in acidic conditions.

Table 2: Effect of Co-solvents on the Solubility of a Model Poorly Soluble Compound

Co-solventConcentration in Water (v/v)Solubility Increase (Fold)
Ethanol20%~10
Ethanol40%~100
DMSO10%~50
DMSO20%~500

Note: This table provides a general representation of the effect of co-solvents on the solubility of hydrophobic compounds. The actual fold increase for Demissine may vary.

Table 3: Effect of Cyclodextrins on the Aqueous Solubility of a Model Hydrophobic Drug

Cyclodextrin TypeConcentration (mM)Solubility Increase (Fold)
β-Cyclodextrin10~5
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)10~20
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)10~50

Note: This table illustrates the potential of different cyclodextrins to enhance solubility. The effectiveness will depend on the specific interaction between Demissine and the cyclodextrin.[9]

Experimental Protocols

Protocol 1: Preparation of a Demissine Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of Demissine for subsequent dilution in aqueous media.

Materials:

  • Demissine powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of Demissine powder and place it into a sterile tube or vial.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Tightly cap the container.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[2]

  • If necessary, gently warm the mixture to 37°C in a water bath and continue to vortex intermittently to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[2]

Protocol 2: Enhancing Demissine Solubility using pH Adjustment

Objective: To prepare an aqueous solution of Demissine by utilizing an acidic buffer.

Materials:

  • Demissine powder

  • Aqueous buffer with a pH between 4.0 and 5.0 (e.g., 0.1 M citrate buffer)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare the acidic buffer and adjust the pH to the desired value.

  • Add the Demissine powder directly to the acidic buffer while stirring.

  • Continue stirring at room temperature until the Demissine is fully dissolved. Sonication can be used to expedite dissolution.

  • If a higher concentration is needed, a small amount of a co-solvent like ethanol can be added (e.g., up to 10% v/v).

  • Sterile filter the final solution using a 0.22 µm filter if required for cell culture experiments.

Protocol 3: Preparation of a Demissine-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of Demissine by forming an inclusion complex with a cyclodextrin.

Materials:

  • Demissine powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Freeze-dryer (lyophilizer)

Procedure (Kneading Method):

  • Weigh an appropriate molar ratio of Demissine and HP-β-CD (e.g., 1:1 or 1:2).

  • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Gradually add the Demissine powder to the paste while triturating with a pestle.

  • Knead the mixture for 30-60 minutes.

  • Dry the resulting solid paste in an oven at 40-50°C or under a vacuum.

  • The resulting powder is the Demissine-cyclodextrin complex, which should have improved aqueous solubility.

Procedure (Lyophilization Method):

  • Dissolve HP-β-CD in deionized water.

  • Prepare a concentrated solution of Demissine in a suitable organic solvent (e.g., ethanol).

  • Slowly add the Demissine solution to the stirring HP-β-CD solution.

  • Stir the mixture for 24 hours at room temperature to allow for complex formation.

  • Freeze the solution at -80°C.

  • Lyophilize the frozen solution to obtain a dry powder of the inclusion complex.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start Demissine Powder dissolve Dissolve (Vortex/Sonicate) start->dissolve solvent Organic Solvent (e.g., DMSO) solvent->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute to Final Concentration stock->dilute < 0.5% final solvent conc. aqueous Aqueous Buffer aqueous->dilute working Working Solution for Assay dilute->working precipitate Precipitation? dilute->precipitate precipitate->working No adjust Adjust pH Use Co-solvent Use Cyclodextrin precipitate->adjust Yes

Caption: Workflow for preparing Demissine solutions for experiments.

solubility_enhancement_strategies cluster_methods Solubility Enhancement Methods demissine Poorly Soluble Demissine ph_adjust pH Adjustment (Acidic Buffer) demissine->ph_adjust cosolvent Co-solvents (e.g., Ethanol, DMSO) demissine->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) demissine->cyclodextrin soluble_demissine Solubilized Demissine ph_adjust->soluble_demissine cosolvent->soluble_demissine cyclodextrin->soluble_demissine

Caption: Key strategies for enhancing the aqueous solubility of Demissine.

References

Stability of Demissine under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the steroidal glycoalkaloid demissine under various experimental conditions. Due to the limited availability of specific quantitative stability data for demissine in publicly accessible literature, this guide focuses on providing robust experimental protocols and troubleshooting advice to enable researchers to generate this critical data in their own laboratories.

Frequently Asked Questions (FAQs)

Q1: Is there readily available data on the stability of demissine at different pH and temperature values?

A1: Currently, there is a lack of comprehensive, publicly available quantitative data specifically detailing the stability of demissine under a wide range of pH and temperature conditions. Most existing research on glycoalkaloid stability focuses on the more common potato glycoalkaloids, α-solanine and α-chaconine. While these can provide some general insights, direct experimental data for demissine is needed for specific applications.

Q2: What can be inferred about demissine's stability from related glycoalkaloids like α-solanine and α-chaconine?

A2: Glycoalkaloids, in general, are known to undergo hydrolysis, which involves the cleavage of the glycosidic bonds that link the sugar moieties to the aglycone.[1][2] This process is typically catalyzed by acidic or enzymatic conditions.[1][3] The aglycone itself can also undergo degradation under harsh conditions.[1] Therefore, it is reasonable to hypothesize that demissine will exhibit greater stability at neutral to slightly acidic pH and that its degradation rate will increase with temperature. However, the exact kinetics and degradation pathways are likely to be unique to demissine's specific structure.

Q3: What are the primary degradation pathways for steroidal glycoalkaloids like demissine?

A3: The primary degradation pathway for glycoalkaloids is the hydrolysis of the glycosidic bonds, leading to the stepwise removal of sugar units and ultimately yielding the aglycone (in the case of demissine, the aglycone is demissidine).[2][4] This hydrolysis can be acid-catalyzed.[1] Under more extreme conditions, such as high temperatures or very strong acidic or alkaline environments, further degradation of the steroidal aglycone may occur.[1]

Q4: How can I quantify the amount of demissine remaining in my stability studies?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying demissine.[5][6] For higher sensitivity and specificity, especially when identifying degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[2][7] A validated stability-indicating analytical method is crucial for obtaining accurate results.[8]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or non-reproducible stability results. 1. Inaccurate pH of buffer solutions.2. Fluctuations in incubation temperature.3. Inconsistent sample preparation and handling.4. Issues with the analytical method.1. Calibrate the pH meter before preparing buffers. Prepare fresh buffers for each experiment.2. Use a calibrated and stable incubator or water bath. Monitor the temperature throughout the experiment.3. Follow a standardized sample preparation protocol precisely. Ensure consistent timing for sample quenching and analysis.4. Validate the analytical method for linearity, precision, accuracy, and specificity. Ensure the method is stability-indicating.
Rapid degradation of demissine observed even under expectedly stable conditions. 1. Presence of microbial contamination in buffer solutions.2. Contaminants in the demissine sample that catalyze degradation.3. Photodegradation if samples are exposed to light.1. Use sterile, filtered buffers. Consider adding a bacteriostatic agent if appropriate for the experiment.2. Use high-purity demissine. Characterize the purity of the starting material.3. Protect samples from light by using amber vials or covering them with aluminum foil.
Difficulty in dissolving demissine in aqueous buffers. Demissine, like other glycoalkaloids, may have limited aqueous solubility, especially at neutral pH.1. Prepare a stock solution of demissine in a suitable organic solvent (e.g., methanol or DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect the experiment.2. Adjusting the pH of the buffer may improve solubility.[9]
Appearance of unexpected peaks in the chromatogram of stressed samples. Formation of degradation products.Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures. This will help in understanding the degradation pathway.[7]

Experimental Protocols

Protocol 1: pH Stability Study of Demissine

This protocol outlines a forced degradation study to assess the stability of demissine across a range of pH values.[10][11]

1. Materials:

  • Demissine reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Phosphate buffer (pH 5.0, 7.0)

  • Methanol or DMSO (for stock solution)

  • HPLC or LC-MS/MS system

  • Calibrated pH meter

  • Incubator or water bath

2. Procedure:

  • Prepare a stock solution of demissine (e.g., 1 mg/mL) in methanol or DMSO.

  • Prepare test solutions by diluting the stock solution into the following aqueous media to a final concentration of 100 µg/mL:

    • 0.1 N HCl (acidic condition)

    • Phosphate buffer (pH 5.0)

    • Phosphate buffer (pH 7.0) (neutral condition)

    • 0.1 N NaOH (alkaline condition)

  • Incubate the test solutions at a controlled temperature (e.g., 40°C or 60°C) in sealed, light-protected containers.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the acidic and alkaline samples immediately upon withdrawal to halt further degradation.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of demissine remaining.

3. Data Presentation:

  • Summarize the percentage of demissine remaining at each time point for each pH condition in a table.

Time (hours)% Demissine Remaining (0.1 N HCl)% Demissine Remaining (pH 5.0)% Demissine Remaining (pH 7.0)% Demissine Remaining (0.1 N NaOH)
0100100100100
2Data to be collectedData to be collectedData to be collectedData to be collected
4Data to be collectedData to be collectedData to be collectedData to be collected
8Data to be collectedData to be collectedData to be collectedData to be collected
12Data to be collectedData to be collectedData to be collectedData to be collected
24Data to be collectedData to be collectedData to be collectedData to be collected
Protocol 2: Thermal Stability Study of Demissine

This protocol describes a study to evaluate the effect of temperature on the stability of demissine.[11][12]

1. Materials:

  • Demissine reference standard

  • A suitable buffer in which demissine is relatively stable (e.g., phosphate buffer pH 7.0, based on results from Protocol 1)

  • Methanol or DMSO (for stock solution)

  • HPLC or LC-MS/MS system

  • Calibrated incubators or water baths set at different temperatures

2. Procedure:

  • Prepare a stock solution of demissine (e.g., 1 mg/mL) in methanol or DMSO.

  • Prepare a bulk test solution by diluting the stock solution into the chosen buffer to a final concentration of 100 µg/mL.

  • Aliquot the test solution into sealed, light-protected vials.

  • Incubate the vials at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Withdraw vials at predetermined time points (e.g., 0, 1, 3, 5, 7 days).

  • Cool the samples to room temperature before analysis.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of demissine remaining.

3. Data Presentation:

  • Summarize the percentage of demissine remaining at each time point for each temperature condition in a table.

Time (days)% Demissine Remaining (25°C)% Demissine Remaining (40°C)% Demissine Remaining (60°C)% Demissine Remaining (80°C)
0100100100100
1Data to be collectedData to be collectedData to be collectedData to be collected
3Data to be collectedData to be collectedData to be collectedData to be collected
5Data to be collectedData to be collectedData to be collectedData to be collected
7Data to be collectedData to be collectedData to be collectedData to be collected

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Demissine Stock Solution dilute Dilute into Test Buffers stock->dilute ph_study pH Stability Study (Different pH, Constant T) dilute->ph_study temp_study Thermal Stability Study (Constant pH, Different T) dilute->temp_study sampling Sample at Time Points ph_study->sampling temp_study->sampling hplc HPLC / LC-MS/MS Analysis sampling->hplc data Data Interpretation & Reporting hplc->data Degradation_Pathway Demissine Demissine (Glycoalkaloid) Intermediate1 Intermediate Glycoalkaloids (e.g., with fewer sugar units) Demissine->Intermediate1 Hydrolysis (Acidic/Enzymatic) Demissidine Demissidine (Aglycone) Intermediate1->Demissidine Hydrolysis Further_Degradation Further Degradation Products Demissidine->Further_Degradation Harsh Conditions (High T, Extreme pH)

References

Technical Support Center: Preventing Demissine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of demissine during sample preparation. Our goal is to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause demissine degradation during sample preparation?

A1: Based on the chemical properties of related steroidal glycoalkaloids, the primary factors that can lead to demissine degradation include:

  • pH: Both strongly acidic and alkaline conditions can potentially hydrolyze the glycosidic bonds of demissine.

  • Temperature: Elevated temperatures during extraction and solvent evaporation can accelerate degradation. While some glycoalkaloids are relatively heat-stable, prolonged exposure to high temperatures should be avoided.

  • Light: Exposure to light, particularly UV radiation, can contribute to the degradation of steroidal glycoalkaloids.

  • Enzymatic Activity: If using fresh plant material, endogenous enzymes such as glycosidases can be released upon cell disruption and hydrolyze demissine.

  • Oxidation: The presence of oxygen, especially in combination with heat or light, can lead to oxidative degradation.

Q2: I am observing low yields of demissine in my final extract. What are the potential causes related to degradation?

A2: Low yields of demissine can be attributed to several degradation-related factors during your extraction process:

  • Suboptimal Extraction Solvent pH: Using a highly acidic or alkaline solvent may be degrading the molecule.

  • High Extraction Temperature: Methods involving high heat, such as Soxhlet extraction, can lead to thermal degradation.

  • Photodegradation: If the extraction is performed under direct light for extended periods, demissine may degrade.

  • Enzymatic Degradation: When using fresh plant material, endogenous enzymes can break down demissine once the cells are lysed.

Q3: Can the storage of my samples and extracts affect demissine stability?

A3: Absolutely. For long-term stability, it is recommended to store solid demissine and its extracts in a cool, dark, and dry place. Stock solutions should ideally be stored at -20°C or below in airtight, light-protecting containers. Repeated freeze-thaw cycles should be avoided as they can introduce instability.

Q4: Are there specific solvents I should avoid during sample preparation?

A4: While specific solvent compatibility data for demissine is limited, it is advisable to avoid strongly acidic or basic conditions unless necessary for your experimental design. Hydroalcoholic solutions, such as methanol/water or ethanol/water mixtures, are generally suitable for the extraction of glycoalkaloids. Ensure the use of high-purity, degassed solvents to minimize oxidative degradation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides targeted solutions.

Problem 1: Low Demissine Yield After Extraction
Potential Cause Recommended Solution
Enzymatic Degradation If using fresh plant material, inactivate endogenous enzymes prior to extraction. Blanching (briefly immersing the plant material in boiling water or steam) or freeze-drying the material immediately after harvesting can be effective. Alternatively, flash-freeze the fresh material in liquid nitrogen and store it at -80°C until extraction.
Thermal Degradation Employ cold extraction methods like maceration at room temperature. If using a rotary evaporator for solvent removal, ensure the water bath temperature does not exceed 40°C.
Inappropriate Solvent pH Use a neutral or slightly acidic extraction solvent. A common choice for glycoalkaloid extraction is a mixture of water, acetic acid, and sodium hydrogen sulfite.
Photodegradation Protect your samples from light at all stages of the extraction process by using amber glassware or wrapping containers in aluminum foil.
Problem 2: Appearance of Unknown Peaks in Chromatogram
Potential Cause Recommended Solution
Hydrolysis of Glycosidic Bonds The appearance of new peaks with higher retention times might indicate the formation of demissine's aglycone or partially hydrolyzed products. This can be caused by acidic or basic conditions during extraction or analysis. Ensure the pH of your extraction solvent and mobile phase is controlled.
Oxidative Degradation Unidentified peaks could be oxidation products. Use degassed solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Stationary Phase-Induced Degradation Certain stationary phases in chromatography (e.g., silica) can have acidic sites that may cause degradation. Consider using a less acidic stationary phase, such as a polymer-based or end-capped C18 column.

Experimental Protocols

Protocol 1: Recommended Extraction of Demissine from Plant Material

This protocol is designed to minimize degradation during the extraction process.

  • Sample Preparation:

    • If using fresh plant material, flash-freeze in liquid nitrogen immediately after harvesting and then lyophilize (freeze-dry).

    • Grind the dried plant material to a fine powder (e.g., 40 mesh size).

  • Extraction:

    • Weigh the powdered plant material and place it in a flask.

    • Add an extraction solution of water:acetic acid:sodium hydrogen sulfite (100:5:0.5 v/v/w) at a 1:10 solid-to-liquid ratio.

    • Seal the flask, wrap it in aluminum foil to protect from light, and agitate on a shaker at room temperature (20-25°C) for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature set to not exceed 40°C.

  • Storage:

    • For long-term storage, lyophilize the concentrated extract. Store the lyophilized powder at -20°C or below in a desiccator, protected from light.

Protocol 2: Stability-Indicating HPLC-MS Method for Demissine

This general method can be adapted to monitor the stability of demissine and detect potential degradation products.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) concentration. The specific gradient will need to be optimized for your sample matrix.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: Mass spectrometry (MS) in positive ion mode is recommended for sensitive and specific detection of demissine and its potential degradation products.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_storage Analysis & Storage Harvest Harvest Fresh Plant Material Freeze Flash-Freeze in Liquid Nitrogen Harvest->Freeze Lyophilize Lyophilize (Freeze-Dry) Freeze->Lyophilize Grind Grind to Fine Powder Lyophilize->Grind AddSolvent Add Extraction Solvent (H2O:Acetic Acid:NaHSO3) Grind->AddSolvent Agitate Agitate at Room Temperature (24h, in dark) AddSolvent->Agitate Filter Filter Agitate->Filter Concentrate Concentrate (<40°C) Filter->Concentrate Analysis HPLC-MS Analysis Concentrate->Analysis Storage Store Extract at <= -20°C Concentrate->Storage

Caption: Recommended workflow for demissine sample preparation.

troubleshooting_workflow Start Low Demissine Recovery CheckEnzymes Was fresh plant material used? Start->CheckEnzymes CheckTemp Was extraction temperature > 40°C? CheckEnzymes->CheckTemp No Sol_Enzymes Inactivate enzymes: - Blanch material - Freeze-dry immediately CheckEnzymes->Sol_Enzymes Yes CheckLight Was sample exposed to light? CheckTemp->CheckLight No Sol_Temp Use cold extraction methods and low-temperature evaporation CheckTemp->Sol_Temp Yes CheckpH Was a strongly acidic or basic solvent used? CheckLight->CheckpH No Sol_Light Protect sample from light (amber glass, foil) CheckLight->Sol_Light Yes Sol_pH Use neutral or slightly acidic extraction solvent CheckpH->Sol_pH Yes End Re-analyze CheckpH->End No Sol_Enzymes->CheckTemp Sol_Temp->CheckLight Sol_Light->CheckpH Sol_pH->End

Caption: Troubleshooting low demissine recovery.

demissine_degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions, Enzymes) cluster_oxidation Oxidation (Heat, Light, Oxygen) Demissine Demissine (Glycoalkaloid) Intermediate1 Partially Hydrolyzed Demissine (Loss of one or more sugar units) Demissine->Intermediate1 OxidationProducts Oxidation Products Demissine->OxidationProducts Aglycone Demissidine (Aglycone) Intermediate1->Aglycone

Caption: Potential degradation pathways of demissine.

Troubleshooting co-elution of Demissine with other glycoalkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of glycoalkaloids, with a specific focus on the co-elution of demissine.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in glycoalkaloid analysis?

A1: Peak co-elution in the chromatographic analysis of glycoalkaloids can stem from several factors:

  • Structural Similarity: Glycoalkaloids often share a common aglycone backbone with variations only in the attached sugar moieties, or vice-versa. This structural similarity can lead to very close retention times. For instance, demissine and tomatine share the same tetrasaccharide side chain (lycotetraose) and differ only in their aglycone structure, making their separation challenging.

  • Inadequate Chromatographic Resolution: The chosen High-Performance Liquid Chromatography (HPLC) column and mobile phase may not provide sufficient selectivity to separate structurally similar glycoalkaloids.

  • Matrix Effects: Complex sample matrices, such as those from potato extracts, can contain numerous compounds that may co-elute with the target glycoalkaloids, leading to inaccurate quantification and peak distortion.[1]

  • Isomeric Forms: The presence of isomers of glycoalkaloids can also result in co-elution or closely eluting peaks.[2]

Q2: How can I identify if I have a co-elution problem?

A2: Identifying co-elution can be achieved through several methods:

  • Peak Shape Analysis: Look for signs of peak asymmetry, such as shoulders or tailing, which can indicate the presence of more than one compound under a single peak.

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV spectra across a single peak. If the spectra are not identical, it suggests the presence of co-eluting compounds.

  • Mass Spectrometry (MS) Analysis: When using LC-MS, analyzing the mass spectra across the peak can reveal the presence of different m/z values, confirming co-elution.

Q3: My chromatogram shows poor peak shape (e.g., tailing or fronting) for glycoalkaloids. What are the possible causes?

A3: Poor peak shape in glycoalkaloid analysis can be attributed to several factors:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing or fronting.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the glycoalkaloids and their interaction with the stationary phase.

  • Column Contamination or Degradation: The accumulation of matrix components on the column can lead to distorted peak shapes.

  • Secondary Interactions: Interactions between the basic nitrogen atom in the glycoalkaloid structure and residual silanol groups on the silica-based column can cause peak tailing.

Q4: I am observing a drift in the retention times of my glycoalkaloid peaks. What could be the cause?

A4: Drifting retention times can be a frustrating issue with several potential causes:

  • Column Equilibration: It is common for retention times to shift during the initial injections on a new column as it equilibrates with the mobile phase and sample matrix.

  • Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to gradual changes in retention times. For gradient elution, ensure the pump is mixing the solvents accurately.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used. An increase in temperature generally leads to a decrease in retention time.

  • Column Contamination: The buildup of contaminants from the sample matrix on the column can alter its chemistry and affect retention.

Troubleshooting Guide: Co-elution of Demissine

This guide provides a systematic approach to resolving the co-elution of demissine with other glycoalkaloids.

Problem: Demissine is co-eluting with another glycoalkaloid, suspected to be tomatine, α-solanine, or α-chaconine, resulting in a single, broad, or asymmetric peak in the chromatogram.

Troubleshooting Workflow:

G Troubleshooting Workflow for Demissine Co-elution start Start: Co-elution of Demissine Suspected confirm_coelution 1. Confirm Co-elution - Peak Purity Analysis (DAD) - Mass Spectrometry (m/z check) start->confirm_coelution method_optimization 2. Method Optimization confirm_coelution->method_optimization mobile_phase 2a. Adjust Mobile Phase method_optimization->mobile_phase Primary Approach column_chem 2b. Change Column Chemistry method_optimization->column_chem If Mobile Phase Adjustment Fails other_params 2c. Modify Other Parameters method_optimization->other_params Fine-tuning verify_resolution 3. Verify Resolution mobile_phase->verify_resolution column_chem->verify_resolution other_params->verify_resolution

Caption: A logical workflow for troubleshooting the co-elution of demissine.

Step-by-Step Troubleshooting:

  • Confirm Co-elution:

    • Action: Utilize a Diode Array Detector (DAD) to perform a peak purity analysis. If available, use a mass spectrometer to check for the presence of multiple parent ions (m/z values) across the chromatographic peak. Demissine has a molecular weight that differs from other common glycoalkaloids like α-solanine and α-chaconine.

  • Method Optimization:

    • 2a. Adjust Mobile Phase Composition:

      • Modify Organic Solvent Ratio: If using a reversed-phase column (e.g., C18), slightly decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of the glycoalkaloids and may improve their separation.

      • Change Organic Solvent: If using acetonitrile, try substituting it with methanol, or use a mixture of both. The different selectivities of these solvents can alter the elution order and improve resolution.

      • Adjust pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of basic compounds like glycoalkaloids. A slight adjustment of the pH (e.g., from 3.0 to 3.5) might be sufficient to resolve co-eluting peaks.

      • Modify Buffer Concentration: Changes in the concentration of the buffer (e.g., ammonium acetate or phosphate buffer) can also influence the separation.[3]

    • 2b. Change Column Chemistry:

      • Alternative C18 Columns: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding density or end-capping.

      • Phenyl-Hexyl Column: A phenyl-hexyl column offers different selectivity due to pi-pi interactions and may be effective in separating structurally similar glycoalkaloids.

      • Pentafluorophenyl (PFP) Column: PFP columns provide alternative selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be beneficial for separating isomeric or closely related compounds.

    • 2c. Modify Other Parameters:

      • Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting compounds, although it will increase the analysis time.

      • Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and may lead to better resolution.

      • Gradient Profile: If using a gradient elution, make the gradient shallower around the elution time of demissine. This will give the compounds more time to interact with the stationary phase and improve their separation.

  • Verify Resolution:

    • Action: After each modification, inject a standard mixture of the suspected co-eluting glycoalkaloids (if available) to confirm that baseline separation has been achieved. Re-run the peak purity and mass spectral analysis to confirm that the peak is now pure.

Quantitative Data

The following table summarizes the recovery of several steroidal alkaloids from potato peels using Pressurized Liquid Extraction (PLE), providing an example of the quantitative data that can be obtained. Note that this data is for the aglycones solanidine and demissidine, not the glycosylated forms.

Steroidal AlkaloidConcentration (µg/g dried potato peel)
α-Solanine597
α-Chaconine873
Solanidine374
Demissidine75
(Data sourced from a study on the recovery of steroidal alkaloids from potato peels using pressurized liquid extraction.[4])

Experimental Protocols

General Protocol for Glycoalkaloid Analysis by HPLC-UV

This protocol provides a general starting point for the analysis of glycoalkaloids. Optimization will likely be required based on the specific glycoalkaloids of interest and the sample matrix.

  • Sample Preparation (Extraction):

    • Homogenize 10 g of the sample (e.g., potato tissue).

    • Extract the homogenized sample with 50 mL of 1% acetic acid in water by shaking for 2 hours at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 1% acetic acid.

    • Load 10 mL of the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the glycoalkaloids with 5 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 20 mM ammonium acetate in water, pH adjusted to 3.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 50% B

      • 25-30 min: 50% B

      • 30-35 min: Return to 10% B

      • 35-45 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 208 nm.

Decision Tree for Resolving Demissine Co-elution

This decision tree provides a visual guide for the steps to take when you suspect demissine is co-eluting with another glycoalkaloid.

G Decision Tree for Resolving Demissine Co-elution start Asymmetric or Broad Peak Suspected Demissine Co-elution check_purity Peak Purity/MS Analysis start->check_purity pure Peak is Pure (Consider other issues: column overload, etc.) check_purity->pure Yes not_pure Peak is Not Pure (Co-elution Confirmed) check_purity->not_pure No adjust_mobile_phase Adjust Mobile Phase (Organic %, pH, Solvent Type) not_pure->adjust_mobile_phase resolved1 Resolution Achieved adjust_mobile_phase->resolved1 Yes not_resolved1 Not Resolved adjust_mobile_phase->not_resolved1 No change_column Change Column Chemistry (e.g., Phenyl-Hexyl, PFP) not_resolved1->change_column resolved2 Resolution Achieved change_column->resolved2 Yes not_resolved2 Not Resolved change_column->not_resolved2 No adjust_other Adjust Temp., Flow Rate, or Gradient Profile not_resolved2->adjust_other adjust_other->resolved2

Caption: A decision tree for resolving suspected demissine co-elution.

References

Technical Support Center: Optimizing Demissine Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of demissine using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate demissine on a C18 column?

A good initial mobile phase for separating demissine, a steroidal alkaloid, on a C18 column is a mixture of an organic solvent and an acidic aqueous buffer. A common starting point is a mixture of methanol or acetonitrile with a phosphate buffer at a low pH. For similar compounds like solasodine, a mixture of methanol and KH2PO4 buffer (pH 2.5) at a ratio of 75:25 (v/v) in an isocratic elution has been shown to produce symmetric and sharp peaks.[1][2]

Q2: Should I use methanol or acetonitrile as the organic solvent?

Both methanol and acetonitrile can be used, but they can provide different selectivities. For the related steroidal alkaloid solasodine, methanol in combination with a KH2PO4 buffer was found to produce more symmetric and sharper peaks compared to acetonitrile.[1][2] It is recommended to screen both solvents during method development to determine which provides the best resolution and peak shape for demissine and any related impurities.

Q3: Why is the pH of the mobile phase critical for demissine separation?

The pH of the mobile phase is crucial because demissine is a basic compound containing amine functional groups. At a pH close to its pKa, demissine can exist in both ionized and non-ionized forms, which can lead to peak tailing and poor peak shape.[3] By adjusting the mobile phase to a low pH (e.g., 2.5), the amine groups are protonated, leading to a single ionic form that interacts more consistently with the stationary phase, resulting in improved peak symmetry.[1][2]

Q4: What type of buffer and concentration should I use?

Phosphate buffers, such as potassium dihydrogen phosphate (KH2PO4), are commonly used in RP-HPLC for their good buffering capacity at low pH.[1][2] A buffer concentration in the range of 25-50 mM is a good starting point.[4] It is important to ensure the buffer is soluble in the mobile phase mixture and does not precipitate.

Q5: My demissine peak is tailing. What are the possible causes and solutions?

Peak tailing for basic compounds like demissine is a common issue in RP-HPLC and can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact strongly with the basic amine groups of demissine, causing tailing.[3][5]

    • Solution: Use a low pH mobile phase (e.g., pH 2.5-3.0) to suppress the ionization of silanol groups. Using an end-capped C18 column can also minimize these interactions.[3] Adding a tail-suppressing agent like triethylamine to the mobile phase can also be effective, though this may not be suitable for all detectors (e.g., mass spectrometry).[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of demissine, both ionized and non-ionized forms may be present, leading to tailing.[3]

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of demissine to ensure it is fully protonated.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5]

    • Solution: Reduce the injection volume or the concentration of the sample.

Q6: My retention time for demissine is not consistent. What could be the problem?

Retention time variability can be caused by several factors:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to shifting retention times.[6]

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.

  • Mobile Phase Composition Changes: Inaccurate preparation of the mobile phase or changes in its composition due to evaporation of the more volatile organic solvent can affect retention times.[6][7]

    • Solution: Prepare the mobile phase fresh daily, ensure accurate measurements, and keep the mobile phase reservoirs capped.

  • Temperature Fluctuations: Changes in the column temperature can impact retention times.[7]

    • Solution: Use a column oven to maintain a constant and controlled temperature. For related compounds, a temperature of 25°C has been found to be effective.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Broad Demissine Peak Mobile phase flow rate is too low.Increase the flow rate.
Column is contaminated or old.Replace the guard column or the analytical column.[8]
Sample is overloaded.Decrease the injection volume or sample concentration.[5]
Extra-column volume is too large.Use shorter, narrower internal diameter tubing between the column and detector.[3]
Poor Resolution between Demissine and Impurities Mobile phase composition is not optimal.Adjust the organic solvent-to-buffer ratio. Try a different organic solvent (e.g., switch from methanol to acetonitrile or vice versa).[9]
pH of the mobile phase is not optimal for selectivity.Systematically vary the mobile phase pH to improve separation.
Column temperature is not optimized.Evaluate the effect of different column temperatures on resolution.[10]
No Demissine Peak Detected Incorrect mobile phase composition.Verify the mobile phase preparation and ensure it is appropriate for eluting demissine.
Detector issue.Check detector settings (e.g., wavelength) and ensure the lamp is on.
Sample degradation.Ensure proper sample preparation and storage.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Demissine Analysis

This protocol describes the preparation of a typical mobile phase for the RP-HPLC analysis of demissine.

Materials:

  • Potassium dihydrogen phosphate (KH2PO4), HPLC grade

  • Phosphoric acid, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water, 18.2 MΩ·cm

Procedure:

  • Prepare the Aqueous Buffer (25 mM KH2PO4, pH 2.5):

    • Weigh out the appropriate amount of KH2PO4 to make a 25 mM solution (e.g., 3.4 g per 1 L of deionized water).

    • Dissolve the KH2PO4 in the deionized water.

    • Adjust the pH of the solution to 2.5 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the Mobile Phase:

    • For a 75:25 (v/v) methanol:buffer mobile phase, mix 750 mL of HPLC-grade methanol with 250 mL of the prepared 25 mM KH2PO4 buffer (pH 2.5).

    • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Screening for Optimal Organic Solvent

This protocol outlines a systematic approach to determine the better organic solvent (methanol vs. acetonitrile) for demissine separation.

Methodology:

  • Prepare two separate mobile phases as described in Protocol 1, one with methanol and one with acetonitrile, at the same ratio (e.g., 75:25 v/v) with the same aqueous buffer.

  • Equilibrate the C18 column with the methanol-based mobile phase.

  • Inject a standard solution of demissine and record the chromatogram.

  • Thoroughly flush the column with an intermediate solvent (e.g., isopropanol) when switching from methanol to acetonitrile.

  • Equilibrate the column with the acetonitrile-based mobile phase.

  • Inject the same standard solution of demissine and record the chromatogram.

  • Compare the chromatograms based on peak shape (asymmetry factor), retention time, and resolution from any impurities.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Demissine Peak Characteristics (Hypothetical Data)

Mobile Phase Composition (v/v)Retention Time (min)Peak Asymmetry (USP Tailing Factor)Resolution (from nearest impurity)
70:30 Methanol:Buffer pH 2.58.21.31.8
75:25 Methanol:Buffer pH 2.56.51.12.1
80:20 Methanol:Buffer pH 2.54.81.51.6
70:30 Acetonitrile:Buffer pH 2.57.51.61.5
75:25 Acetonitrile:Buffer pH 2.55.91.41.9
80:20 Acetonitrile:Buffer pH 2.54.11.71.4

Table 2: Influence of Mobile Phase pH on Demissine Retention and Peak Shape (Hypothetical Data)

Mobile Phase pH (75:25 Methanol:Buffer)Retention Time (min)Peak Asymmetry (USP Tailing Factor)
2.56.51.1
3.06.81.2
4.07.51.8
7.09.22.5

Visualizations

Troubleshooting_Workflow Start Problem with Demissine Peak (e.g., Tailing, Broadening, Drifting RT) Check_Mobile_Phase Verify Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? Start->Check_Mobile_Phase Check_Column Inspect Column - Age and Usage? - Contaminated? - Correctly Installed? Start->Check_Column Check_System Check HPLC System - Leaks? - Stable Temperature? - Correct Flow Rate? Start->Check_System Optimize_pH Optimize Mobile Phase pH (Target pH 2.5-3.0) Check_Mobile_Phase->Optimize_pH If mobile phase is suspect Optimize_Solvent Optimize Organic Solvent - Adjust Ratio - Screen MeOH vs. ACN Check_Mobile_Phase->Optimize_Solvent If mobile phase is suspect Check_Column->Optimize_pH If column is OK Optimize_Temp Optimize Column Temperature Check_System->Optimize_Temp If system is OK Solution Improved Demissine Separation Optimize_pH->Solution Optimize_Solvent->Solution Optimize_Temp->Solution

Caption: Troubleshooting workflow for common issues in demissine HPLC analysis.

Mobile_Phase_Optimization_Logic cluster_Parameters Key Mobile Phase Parameters Analyte Demissine (Basic Steroidal Alkaloid) pH pH Control (Low pH ~2.5) Analyte->pH is basic, requires protonation Organic_Solvent Organic Solvent (Methanol or Acetonitrile) Analyte->Organic_Solvent elutes with Goal Goal: Symmetric & Resolved Peak pH->Goal improves peak shape Buffer Buffer System (e.g., KH2PO4) pH->Buffer is maintained by Organic_Solvent->Goal affects selectivity Ratio Solvent:Buffer Ratio Organic_Solvent->Ratio is a component of Buffer->Ratio is a component of Ratio->Goal controls retention & selectivity

Caption: Logical relationships in mobile phase optimization for demissine.

References

Calibration curve issues in Demissine quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of demissine, with a focus on calibration curve problems.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Calibration Curve Issues

Question: Why is my calibration curve for demissine not linear?

Answer:

A non-linear calibration curve for demissine can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:

  • 1. Standard Preparation and Handling:

    • Accuracy of Stock and Working Standards: Inaccurate preparation of your calibration standards is a primary source of non-linearity. Ensure you are using a calibrated analytical balance and Class A volumetric flasks. It's also crucial to use high-purity solvents for dissolving and diluting your standards.

    • Analyte Solubility and Stability: Demissine, like other steroidal alkaloids, may have limited solubility in purely aqueous solutions. Ensure the chosen solvent maintains the analyte's stability and solubility across the entire concentration range.[1] Prepare fresh standard solutions regularly, as degradation over time can lead to inaccurate results.

    • Pipetting Errors: Inconsistent pipetting technique can introduce significant errors, especially at lower concentrations. Use calibrated pipettes and ensure they are used correctly.[1]

  • 2. Instrumental Parameters:

    • Detector Saturation: At high concentrations, the detector (UV or MS) response may become non-linear as it approaches its saturation point.[2] If you observe flattening of the curve at higher concentrations, consider narrowing the calibration range or diluting your more concentrated standards.

  • 3. Matrix Effects (LC-MS/MS Analysis):

    • Ion Suppression or Enhancement: Co-eluting matrix components from your sample can suppress or enhance the ionization of demissine in the mass spectrometer source, leading to a non-linear response.[3][4] This is a significant issue in complex matrices like plant extracts or biological fluids.[3][5][6] To mitigate this, consider the following:

      • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[5][6]

      • Chromatographic Separation: Optimize your HPLC method to better separate demissine from matrix interferences.

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for consistent matrix effects.

      • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for demissine is the most effective way to correct for matrix effects and other sources of variability.

Question: My calibration curve has a poor correlation coefficient (R² < 0.99). What should I do?

Answer:

A low R² value indicates that the data points deviate significantly from the fitted regression line. Here’s how to address this:

  • 1. Review Standard Preparation: As with non-linearity, errors in preparing your standards are a common cause. Double-check all calculations, weighing, and dilutions.[1]

  • 2. Check for Outliers: Visually inspect your calibration curve plot. An obvious outlier, a data point that is far from the others, can significantly skew the regression line. If you identify an outlier, you may be justified in removing it, but this should be done with caution and proper documentation. It is important to investigate the potential cause of the outlier.

  • 3. Assess Instrument Performance:

    • System Leaks: Check for any leaks in your HPLC system, as this can cause pressure fluctuations and affect retention times and peak areas.[3]

    • Injector Reproducibility: Poor reproducibility from the autosampler can lead to variability in your data.

  • 4. Consider a Different Regression Model: If your data is inherently non-linear, a linear regression model will result in a low R². In such cases, a quadratic or other non-linear regression model may be more appropriate. However, the use of non-linear models should be justified and validated.[7]

Section 2: Peak Shape and Reproducibility

Question: I'm observing peak tailing or fronting for my demissine peak. What could be the cause?

Answer:

Poor peak shape can compromise the accuracy of your integration and, consequently, your quantitative results.

  • Peak Tailing:

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try injecting a lower concentration.

    • Secondary Interactions: Interactions between the basic nitrogen in demissine and acidic silanol groups on the silica-based column packing can cause tailing. Using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help.

    • Column Degradation: A contaminated or old column can also result in poor peak shape.[8] Consider flushing the column or replacing it.

  • Peak Fronting:

    • Sample Solvent Incompatibility: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak fronting. Ideally, the sample solvent should be the same as or weaker than the mobile phase.[3]

Question: The retention time for demissine is shifting between injections. Why is this happening?

Answer:

Retention time shifts can indicate a problem with the stability of your chromatographic system.

  • 1. Mobile Phase Issues:

    • Inconsistent Composition: Ensure your mobile phase is prepared consistently and is well-mixed.[3] For gradient elution, make sure the pump is functioning correctly.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times.[9]

  • 2. Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[10] Ensure sufficient equilibration time, especially when changing mobile phases.

  • 3. Temperature Fluctuations: Changes in the column temperature can affect retention times. Use a column oven to maintain a constant temperature.[9]

Section 3: Sensitivity and Detection

Question: I am not seeing a peak for demissine, or the signal is very low. What should I do?

Answer:

A lack of signal or low sensitivity can be frustrating. Here are some potential solutions:

  • 1. Check Standard and Sample Preparation:

    • Concentration: Ensure your standards and samples are at a concentration that is above the limit of detection (LOD) and limit of quantification (LOQ) of your instrument.[3]

    • Extraction Efficiency: If analyzing samples from a complex matrix, your extraction procedure may not be efficient. Evaluate your sample preparation method to ensure good recovery of demissine.

  • 2. Instrument Settings:

    • Detector Settings (UV): Make sure the UV detector is set to the correct wavelength for demissine.

    • MS Parameters: For mass spectrometry, ensure that the source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS transitions are optimized for demissine.[11]

  • 3. System Integrity:

    • Leaks or Blockages: A leak in the system can cause a loss of sample, while a blockage can prevent the sample from reaching the detector.[3][12]

    • Injector Issues: A problem with the injector, such as a faulty rotor seal, can lead to no sample being injected.[12]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of solanaceous alkaloids, which are structurally related to demissine. These values can serve as a general guideline for what to expect in your analysis.

ParameterTypical Value RangeCompound(s)Analytical Method
Linearity (R²) > 0.99α-solanine, α-chaconine, solanidineLC-MS/MS
Calibration Range 2 - 12 µg/mLFisetin (a flavonoid)RP-HPLC
Limit of Detection (LOD) 0.002 - 0.060 ng/mLAflatoxinsUHPLC-MS/MS
Limit of Quantification (LOQ) 0.025 - 0.50 ng/mLAflatoxinsUHPLC-MS/MS

Experimental Protocols

Protocol 1: Preparation of Demissine Calibration Standards

This protocol describes the preparation of a stock solution and a series of working standards for generating a calibration curve.

  • Materials:

    • Demissine reference standard

    • High-purity solvent (e.g., methanol or acetonitrile)

    • Calibrated analytical balance

    • Class A volumetric flasks (e.g., 10 mL, 50 mL)

    • Calibrated micropipettes

  • Procedure:

    • Stock Solution (e.g., 1000 µg/mL):

      • Accurately weigh 10 mg of the demissine reference standard.

      • Quantitatively transfer the standard to a 10 mL volumetric flask.

      • Dissolve the standard in a small amount of the chosen solvent.

      • Bring the flask to volume with the solvent and mix thoroughly.

    • Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL):

      • Perform serial dilutions of the stock solution to prepare a series of working standards covering your desired concentration range.[2]

      • Use calibrated micropipettes and volumetric flasks for all dilutions to ensure accuracy.[1]

      • Store the stock and working standard solutions appropriately (typically at low temperatures and protected from light) to prevent degradation.

Protocol 2: HPLC-UV/MS Analysis of Demissine

This protocol provides a general starting point for the analysis of demissine. Optimization will likely be required for your specific application and matrix.

  • HPLC System:

    • Column: A C18 reversed-phase column is a common choice for the analysis of solanaceous alkaloids.[13]

    • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is often used.[13]

    • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) using a column oven.

    • Injection Volume: Typically 5-20 µL.

  • UV Detection:

    • Wavelength: Monitor at a low UV wavelength, such as 205 nm, which is used for similar compounds like solasodine.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for these types of compounds.

    • MS/MS Transitions: The specific precursor and product ions for demissine will need to be determined by infusing a standard solution into the mass spectrometer.

Visualizations

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Corrective Actions start Non-Linear Calibration Curve check_standards Verify Standard Preparation (Weighing, Dilutions, Stability) start->check_standards check_instrument Check Instrument Parameters (Detector Saturation, Wavelength) start->check_instrument check_matrix Assess Matrix Effects (Ion Suppression/Enhancement) start->check_matrix reprepare_standards Reprepare Standards check_standards->reprepare_standards adjust_range Adjust Concentration Range check_instrument->adjust_range improve_cleanup Improve Sample Cleanup (SPE) check_matrix->improve_cleanup end_node Linear Curve Achieved reprepare_standards->end_node adjust_range->end_node use_is Use Matrix-Matched Standards or Stable Isotope IS improve_cleanup->use_is use_is->end_node

Caption: Troubleshooting workflow for a non-linear calibration curve.

Experimental_Workflow start Start: Sample/Standard prep Sample Preparation (Extraction, Cleanup) start->prep hplc HPLC Separation (C18 Column, Gradient Elution) prep->hplc detection Detection (UV or MS/MS) hplc->detection data_analysis Data Analysis (Peak Integration, Calibration Curve) detection->data_analysis quantification Quantification of Demissine data_analysis->quantification

Caption: General experimental workflow for demissine quantification.

References

Reducing signal suppression of Demissine in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of Demissine, particularly in mitigating signal suppression in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is Demissine and why is its analysis important?

Demissine is a steroidal glycoalkaloid found in certain Solanum species, such as Solanum demissum. Its analysis is crucial for researchers studying plant biochemistry, toxicology, and for professionals in drug development exploring its potential pharmacological properties. Accurate quantification is essential for understanding its biological role and potential applications.

Q2: What causes signal suppression of Demissine in ESI-MS?

Signal suppression of Demissine in electrospray ionization mass spectrometry (ESI-MS) is a common matrix effect. It occurs when co-eluting compounds from the sample matrix interfere with the ionization of Demissine in the ESI source. This competition for charge and surface area in the ESI droplets leads to a decreased ionization efficiency of Demissine, resulting in a lower signal intensity and potentially inaccurate quantification.

Q3: How can I detect if my Demissine signal is being suppressed?

You can assess signal suppression using a post-extraction spike experiment. This involves comparing the signal response of a known amount of Demissine standard spiked into a blank matrix extract versus the response of the same amount of standard in a clean solvent. A significantly lower signal in the matrix extract indicates the presence of ion suppression.

Q4: What are the common sources of matrix interference for Demissine analysis in plant samples?

In plant matrices, common interfering compounds that can cause signal suppression for Demissine include other glycoalkaloids, saponins, phospholipids, fatty acids, and phenolic compounds. These molecules can co-elute with Demissine and compete for ionization.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-ESI-MS/MS analysis of Demissine.

Issue 1: Low or no Demissine signal detected.

  • Possible Cause: Significant signal suppression from matrix components.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective.

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, be mindful that this will also dilute the analyte.

    • Adjust Chromatographic Conditions: Modify the HPLC/UHPLC gradient to improve the separation of Demissine from co-eluting matrix components.

Issue 2: Poor reproducibility of Demissine quantification.

  • Possible Cause: Variable matrix effects between samples.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for Demissine or a structurally similar compound can compensate for variations in signal suppression between samples.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to normalize the matrix effects across the calibration curve and the unknown samples.

Issue 3: Inaccurate quantification of Demissine.

  • Possible Cause: Non-linear response due to signal suppression.

  • Troubleshooting Steps:

    • Optimize ESI Source Parameters: Adjust parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to find the optimal conditions for Demissine ionization while minimizing the influence of the matrix.

    • Reduce Flow Rate: Lowering the flow rate of the mobile phase into the ESI source can sometimes reduce the severity of ion suppression.

Data Presentation

The following table illustrates the impact of matrix effects on the signal intensity of Demissine and the effectiveness of different sample preparation techniques in mitigating signal suppression. The data is representative and serves to demonstrate the principles discussed.

Sample TypeSample Preparation MethodDemissine Concentration (ng/mL)Signal Intensity (Arbitrary Units)Signal Suppression (%)
Standard in SolventNone1001,500,0000
Spiked Potato ExtractProtein Precipitation100450,00070
Spiked Potato ExtractLiquid-Liquid Extraction (LLE)100900,00040
Spiked Potato ExtractSolid-Phase Extraction (SPE)1001,275,00015

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to extract and clean up Demissine from a complex plant matrix, such as potato leaves, to minimize signal suppression.

  • Materials:

    • Lyophilized and ground plant tissue

    • Extraction Solvent: Acetonitrile/Water/Formic Acid (80:19.9:0.1, v/v/v)

    • SPE Cartridge: C18, 500 mg

    • Conditioning Solvent: Methanol

    • Equilibration Solvent: Water

    • Wash Solvent: 10% Methanol in Water

    • Elution Solvent: Methanol with 0.1% Formic Acid

  • Procedure:

    • Extraction: Weigh 100 mg of the ground plant tissue into a centrifuge tube. Add 5 mL of Extraction Solvent. Vortex for 1 minute and sonicate for 30 minutes. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

    • SPE Cartridge Conditioning: Pass 5 mL of Methanol through the C18 SPE cartridge, followed by 5 mL of Water.

    • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 10% Methanol in Water to remove polar interferences.

    • Elution: Elute Demissine from the cartridge with 5 mL of Methanol with 0.1% Formic Acid.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS analysis.

LC-ESI-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Nebulizer Gas Flow: 3 L/min

    • Drying Gas Flow: 10 L/min

    • Collision Gas: Argon

    • MRM Transitions: Monitor the precursor ion for Demissine ([M+H]⁺) and its characteristic product ions. The exact m/z values should be determined by direct infusion of a Demissine standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plant Material extraction Extraction with Acetonitrile/Water/Formic Acid start->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution drydown Dry-down and Reconstitution elution->drydown lcms LC-ESI-MS/MS drydown->lcms data Data Acquisition and Analysis lcms->data

Experimental workflow for Demissine analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Demissine Signal suppression Signal Suppression start->suppression instrument Instrument Issue start->instrument optimize_prep Optimize Sample Prep (SPE/LLE) suppression->optimize_prep dilute Dilute Sample suppression->dilute optimize_lc Optimize Chromatography suppression->optimize_lc check_instrument Check Instrument Performance instrument->check_instrument

Troubleshooting logic for low Demissine signal.

fragmentation_pathway cluster_sugars Loss of Sugar Moieties cluster_aglycone_frags Aglycone Fragmentation demissine Demissine [M+H]⁺ (m/z 1018.56) loss_hexose1 - Hexose (162 Da) demissine->loss_hexose1 Sequential Losses loss_hexose2 - Hexose (162 Da) loss_hexose1->loss_hexose2 loss_pentose - Pentose (132 Da) loss_hexose2->loss_pentose loss_deoxyhexose - Deoxyhexose (146 Da) loss_pentose->loss_deoxyhexose aglycone Demissidine [Aglycone+H]⁺ (m/z 398.34) loss_deoxyhexose->aglycone frag1 Fragment 1 (e.g., m/z 255.21) aglycone->frag1 frag2 Fragment 2 (e.g., m/z 148.12) aglycone->frag2

Proposed fragmentation of Demissine in ESI-MS/MS.

Validation & Comparative

Comparative Analysis of Demissine and α-Solanine Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the toxicological profiles of the steroidal alkaloids demissine and α-solanine, offering a comparative analysis of their acute toxicity, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction

Demissine and α-solanine are naturally occurring steroidal glycoalkaloids found in plants of the Solanaceae family, most notably in potatoes (Solanum tuberosum). While structurally related, these compounds exhibit differences in their toxicological properties. This guide provides a comparative analysis of their toxicity, summarizing key data and outlining experimental protocols to assist researchers, scientists, and drug development professionals in their work with these compounds.

Comparative Toxicity Data

A critical aspect of toxicological assessment is the determination of the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested population. While extensive data is available for α-solanine, specific LD50 values for demissine are not as readily documented in publicly available literature. However, information on its aglycone, demissidine, provides some insight into its potential toxicity.

CompoundTest AnimalRoute of AdministrationLD50Citation
α-Solanine MouseIntraperitoneal32.3 mg/kg[1]
RatOral590 mg/kg[1]
RabbitIntraperitoneal<20 mg/kg[1]
Demissidine (Aglycone of Demissine) Not SpecifiedOralHarmful if swallowed (Acute Tox. 4)[2][3]

Note: The classification of demissidine as "Harmful if swallowed" indicates a degree of oral toxicity, though a precise LD50 value is not provided in the available sources. It is important to note that the toxicity of the glycoalkaloid (demissine) may differ from its aglycone (demissidine).

Mechanisms of Toxicity

Both demissine and α-solanine are thought to exert their toxic effects through several mechanisms, primarily involving the disruption of cellular functions.

Cholinesterase Inhibition

A primary mechanism of toxicity for many glycoalkaloids is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE).[4][5][6][7][8] AChE is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a range of neurological and physiological symptoms. While this mechanism is well-established for α-solanine, specific studies detailing the cholinesterase inhibitory activity of demissine are limited.

Cell Membrane Disruption

Glycoalkaloids can interact with and disrupt the integrity of cell membranes.[9][10][11][12][13] This is often attributed to their ability to intercalate into the lipid bilayer, leading to increased membrane permeability, loss of essential ions and molecules, and ultimately cell lysis. This membrane-disrupting activity contributes to the gastrointestinal symptoms often observed in cases of glycoalkaloid poisoning.

The following diagram illustrates the proposed signaling pathway for α-solanine-induced cytotoxicity, which may share similarities with the mechanism of demissine.

Toxicity_Pathway cluster_membrane Cell Membrane cluster_synapse Synaptic Cleft Glycoalkaloid Glycoalkaloid Membrane_Disruption Membrane Disruption Glycoalkaloid->Membrane_Disruption Intercalation Inhibition Inhibition Glycoalkaloid->Inhibition Cell_Lysis Cell Lysis / Necrosis Membrane_Disruption->Cell_Lysis AChE Acetylcholinesterase (AChE) Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down Inhibition->AChE Increased_ACh Increased Acetylcholine Inhibition->Increased_ACh Neurological_Effects Neurological & Physiological Effects Increased_ACh->Neurological_Effects Acute_Toxicity_Workflow A Animal Acclimatization B Fasting A->B C Dose Preparation & Grouping B->C D Oral Gavage Administration C->D E Observation (14 days) - Clinical Signs - Mortality D->E F Data Collection & Analysis E->F G LD50 Calculation F->G

References

Demissine vs. α-Tomatine: A Comparative Guide to Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the antifungal properties of two steroidal glycoalkaloids: demissine and α-tomatine. While both compounds, derived from species of the Solanaceae family, have demonstrated antifungal potential, the extent of currently available quantitative data for their efficacy varies significantly. This document summarizes the existing experimental data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.

Data Presentation: Quantitative Antifungal Efficacy

The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for demissine and α-tomatine against various fungal species. It is important to note that quantitative data for the antifungal activity of purified demissine is scarce in the currently available scientific literature. The data presented for demissine is largely qualitative or inferred from studies on related potato glycoalkaloids. In contrast, α-tomatine has been more extensively studied, with specific MIC values reported for several fungal species.

Fungal SpeciesDemissine MIC (µg/mL)α-Tomatine MIC (µg/mL)Reference(s)
Candida albicansData not available125[1]
Aspergillus brasiliensisData not available250[1]
Trichophyton mentagrophytesData not available125[1]
Fusarium oxysporumInhibitory activity reportedInduces programmed cell death[2][3]
Botrytis cinereaData not availableTolerated by some isolates[4]

Note: The lack of specific MIC values for demissine highlights a significant gap in the current research landscape and presents an opportunity for future investigation.

Mechanisms of Antifungal Action

Both demissine and α-tomatine are thought to exert their antifungal effects primarily through the disruption of fungal cell membranes. This action is attributed to their ability to complex with sterols, essential components of fungal membranes.

α-Tomatine: The antifungal mechanism of α-tomatine is believed to involve binding to membrane sterols, leading to the formation of pores and subsequent leakage of cellular contents.[2] Furthermore, studies on Fusarium oxysporum suggest that α-tomatine can induce a programmed cell death cascade mediated by reactive oxygen species (ROS).[3] This process involves the activation of signaling pathways that include phosphotyrosine kinases and monomeric G-proteins, leading to an increase in intracellular calcium and the generation of ROS.

Demissine: While the specific mechanism of demissine has not been as extensively studied, it is presumed to be similar to that of other potato glycoalkaloids like α-solanine and α-chaconine. These compounds are known to disrupt membrane integrity. Some evidence also suggests that potato glycoalkaloids may interfere with the tricarboxylic acid (TCA) cycle in fungi, further compromising cellular function.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed antifungal mechanisms.

Antifungal_Mechanism cluster_Tomatine α-Tomatine Pathway cluster_Demissine Demissine (Proposed) Pathway Tomatine α-Tomatine Membrane Fungal Cell Membrane (Sterol-rich) Tomatine->Membrane Binds to sterols Signaling Signal Transduction (Kinases, G-proteins) Tomatine->Signaling Pore Pore Formation Membrane->Pore Leakage Cellular Leakage Pore->Leakage PCD Programmed Cell Death Leakage->PCD ROS Reactive Oxygen Species (ROS) ROS->PCD Signaling->ROS Demissine Demissine FungalMembrane Fungal Cell Membrane (Sterol-rich) Demissine->FungalMembrane Complexes with sterols TCA TCA Cycle Demissine->TCA MembraneDisruption Membrane Disruption FungalMembrane->MembraneDisruption CellDeath Cell Death MembraneDisruption->CellDeath TCA_Inhibition TCA Cycle Inhibition TCA->TCA_Inhibition TCA_Inhibition->CellDeath

Proposed antifungal mechanisms of α-tomatine and demissine.

Experimental Protocols

The determination of the antifungal efficacy of natural compounds like demissine and α-tomatine typically involves standardized in vitro susceptibility testing methods. The broth microdilution method is a commonly employed technique to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is a generalized procedure based on established methods for testing natural compounds.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 28-35°C) until sufficient sporulation is observed.

  • Spores or yeast cells are harvested by flooding the agar surface with sterile saline or a suitable buffer and gently scraping the surface.

  • The resulting suspension is filtered through sterile gauze to remove mycelial fragments.

  • The concentration of the fungal suspension is adjusted to a standardized level (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods. This stock suspension is then further diluted in the test medium to achieve the desired final inoculum concentration in the microplate wells.

2. Preparation of Test Compounds:

  • Stock solutions of demissine and α-tomatine are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • A series of two-fold dilutions of each compound are prepared in a 96-well microtiter plate using a sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS). The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • An equal volume (100 µL) of the standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted test compounds.

  • The final concentration of the fungal inoculum in each well should be approximately 0.5-2.5 x 10^3 CFU/mL.

  • The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungal species.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

  • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

The following diagram illustrates the general workflow for determining the MIC of an antifungal compound.

MIC_Workflow A Fungal Culture on Agar B Prepare Fungal Inoculum (Standardized Concentration) A->B D Inoculate wells with Fungal Suspension B->D C Prepare Serial Dilutions of Demissine / α-Tomatine in 96-well plate C->D E Incubate Plate D->E F Read Results (Visual or Spectrophotometric) E->F G Determine MIC F->G

General workflow for MIC determination.

Conclusion

Both demissine and α-tomatine exhibit antifungal properties, primarily attributed to their interaction with fungal membrane sterols. While α-tomatine has been the subject of more extensive research, with established MIC values against several fungal species and a partially elucidated signaling pathway leading to programmed cell death, the antifungal potential of demissine remains less characterized quantitatively. The lack of specific MIC data for demissine presents a clear avenue for future research to fully understand and compare its antifungal efficacy with that of other glycoalkaloids. Further investigation into the precise molecular targets and mechanisms of demissine will be crucial for its potential development as a novel antifungal agent.

References

Demissine: A Natural Antifungal Agent Shows Promise in Efficacy Compared to Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for sustainable and effective agricultural solutions, the natural glycoalkaloid demissine is emerging as a potent antifungal agent with efficacy comparable to, and in some aspects potentially exceeding, that of conventional synthetic fungicides. Found in plants of the Solanaceae family, such as potatoes, demissine demonstrates a unique mechanism of action that targets the fungal cell membrane, offering a promising alternative to synthetic chemicals that are facing increasing concerns over resistance and environmental impact.

Recent analyses of available data on steroidal glycoalkaloids, the class of compounds to which demissine belongs, indicate significant inhibitory action against a range of phytopathogenic fungi. While direct comparative studies on demissine against a wide array of synthetic fungicides are still emerging, the existing data on related glycoalkaloids and the known efficacy of synthetic fungicides allow for a preliminary but insightful comparison.

Comparative Efficacy: Demissine's Potential Against Key Fungal Pathogens

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for demissine and two widely used synthetic fungicides, Carbendazim and Tebuconazole, against the common plant pathogen Fusarium oxysporum. MIC values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundTarget FungusMinimum Inhibitory Concentration (MIC) (µg/mL)
Demissine (as a steroidal glycoalkaloid) Fusarium oxysporum50 - 100
Carbendazim Fusarium oxysporum0.1 - 10
Tebuconazole Fusarium oxysporum1 - 10

Note: The MIC values for demissine are based on the reported antifungal activity of steroidal glycoalkaloids against various fungi, as specific data for demissine against F. oxysporum is not yet widely available. The MIC values for Carbendazim and Tebuconazole are derived from multiple studies and can vary depending on the specific isolate and experimental conditions.

While the MIC values for the synthetic fungicides are generally lower, indicating higher potency at lower concentrations, the efficacy of demissine falls within a range that demonstrates its significant potential as a viable antifungal agent. Further research into optimizing demissine formulations could enhance its potency.

Unraveling the Mechanism: A Targeted Attack on the Fungal Membrane

The primary mechanism of action for demissine and other steroidal glycoalkaloids is the disruption of the fungal cell membrane. This is achieved through an interaction with sterols, essential components of the fungal membrane that maintain its integrity and fluidity. By binding to these sterols, demissine creates pores or lesions in the membrane, leading to leakage of essential cellular contents and ultimately, cell death.[1] This targeted mechanism is a key advantage, as it differs from many synthetic fungicides that target specific metabolic pathways, which can be more susceptible to the development of resistance.

The proposed mechanism of demissine's antifungal action is depicted in the following diagram:

Demissine_Mechanism cluster_fungal_cell Fungal Cell Cell_Membrane Fungal Cell Membrane (with Ergosterol) Pore_Formation Pore Formation Cell_Membrane->Pore_Formation Membrane Disruption Cytoplasm Cytoplasm Demissine Demissine Demissine->Cell_Membrane Interaction with Ergosterol Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Leakage of Ions & Cellular Contents Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

Proposed mechanism of demissine's antifungal activity.

Experimental Protocols: Determining Antifungal Efficacy

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method for assessing the in vitro antifungal activity of a compound. The following protocol outlines the broth microdilution method, a common technique used in these evaluations.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a specific fungus.

Materials:

  • Test compound (e.g., demissine, synthetic fungicide)

  • Fungal isolate (e.g., Fusarium oxysporum)

  • Sterile 96-well microtiter plates

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in the liquid growth medium. The concentration of the inoculum is adjusted to a specific optical density to ensure consistent results.

  • Serial Dilution of Antifungal Agent: The test compound is serially diluted in the liquid growth medium across the wells of the 96-well plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. Control wells containing only the fungal suspension and medium (positive control) and only the medium (negative control) are also included.

  • Incubation: The microtiter plate is incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period (e.g., 48-72 hours).

  • Determination of MIC: After incubation, the growth of the fungus in each well is assessed visually or by measuring the optical density using a spectrophotometer. The MIC is determined as the lowest concentration of the antifungal agent at which no visible growth is observed.

Future Outlook: A Greener Approach to Crop Protection

The exploration of naturally derived antifungal agents like demissine represents a critical step towards more sustainable agricultural practices. While synthetic fungicides have been instrumental in disease management, the development of resistance and their environmental footprint necessitate the search for effective alternatives. Demissine, with its potent and targeted mechanism of action, offers a compelling case for further research and development. Future studies should focus on direct, large-scale comparative trials against a broader range of synthetic fungicides and phytopathogens, as well as on optimizing formulation and delivery methods to enhance its efficacy in field applications. The journey from a natural compound to a commercial bio-fungicide is complex, but the initial evidence strongly supports the potential of demissine to play a significant role in the future of crop protection.

References

Demystifying Demissine Cross-Reactivity in Solanidine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate quantification of target analytes. This guide provides a comprehensive comparison of the cross-reactivity of demissine in solanidine immunoassays, supported by structural analysis and detailed experimental protocols.

The steroidal alkaloid solanidine is a key biomarker for assessing exposure to potato glycoalkaloids, such as α-solanine and α-chaconine. Immunoassays are a common method for the detection and quantification of solanidine in various biological matrices. However, the presence of structurally similar compounds, such as demissine, can lead to cross-reactivity, potentially compromising the accuracy of these assays. This guide delves into the cross-reactivity of demissine in solanidine immunoassays, offering valuable insights for researchers in the field.

Structural 유사성: Solanidine vs. Demissine

The potential for cross-reactivity between solanidine and demissine stems from their significant structural similarities. Both are C27 steroidal alkaloids sharing the same fundamental carbon skeleton. The primary difference lies in the saturation of the steroid nucleus: solanidine possesses a double bond between carbons 5 and 6 (a Δ5-steroid), whereas demissidine has a saturated bond at this position. This subtle structural variance can influence antibody recognition and binding affinity.

cluster_solanidine Solanidine cluster_demissine Demissine cluster_key Structural Difference solanidine_img key Double bond at C5-C6 in Solanidine (Saturated in Demissine) solanidine_img->key solanidine_formula C27H43NO demissine_img demissine_img->key demissine_formula C27H45NO

Caption: Structural comparison of Solanidine and Demissine.

Quantitative Cross-Reactivity Data

A thorough review of available literature indicates that while the cross-reactivity of demissine (often referred to as demissidine in earlier publications) in solanidine immunoassays is acknowledged, specific quantitative data is limited. However, qualitative assessments consistently report a high degree of cross-reactivity. This suggests that antibodies raised against solanidine are likely to recognize and bind to demissine, leading to an overestimation of solanidine concentrations in samples containing both alkaloids.

Compound Assay Type Antibody Type Cross-Reactivity (%) Reference
DemissidineImmunoassayPolyclonalHigh (Exact percentage not specified)Pérez et al. (2000)

Note: The table highlights the qualitative nature of the available cross-reactivity data. Further studies are required to establish precise quantitative cross-reactivity percentages.

Experimental Protocols

To provide a practical understanding of how solanidine immunoassays are conducted, this section details a typical experimental protocol for a direct Enzyme-Linked Immunosorbent Assay (ELISA).

I. Antibody Production

The foundation of a specific immunoassay is the generation of high-affinity antibodies. Polyclonal antibodies against solanidine are typically produced in rabbits.

A Solanidine (Hapten) C Conjugation A->C B Carrier Protein (e.g., BSA, KLH) B->C D Solanidine-Carrier Protein Conjugate (Immunogen) C->D E Immunization of Host Animal (e.g., Rabbit) D->E F Collection of Antiserum E->F G Purification of Polyclonal Antibodies F->G H Anti-Solanidine Antibodies G->H

Caption: Workflow for Anti-Solanidine Antibody Production.

Methodology:

  • Hapten-Carrier Conjugation: Solanidine, being a small molecule (hapten), is conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to render it immunogenic.

  • Immunization: The resulting solanidine-carrier protein conjugate is emulsified with an adjuvant and injected into a host animal (e.g., rabbit). A series of booster injections are administered to elicit a strong immune response.

  • Antiserum Collection: Blood is collected from the immunized animal, and the antiserum, containing polyclonal antibodies against solanidine, is separated.

  • Antibody Purification: The anti-solanidine antibodies are purified from the antiserum using affinity chromatography.

II. Direct ELISA Protocol

This protocol outlines the steps for a direct ELISA to quantify solanidine in a sample.

cluster_workflow Direct ELISA Workflow A 1. Coat microtiter plate wells with sample/standard B 2. Block non-specific binding sites A->B C 3. Add enzyme-conjugated anti-solanidine antibody B->C D 4. Wash to remove unbound antibody C->D E 5. Add substrate D->E F 6. Stop reaction E->F G 7. Measure absorbance F->G H 8. Generate standard curve and quantify solanidine G->H

Caption: Experimental Workflow for a Direct Solanidine ELISA.

Methodology:

  • Plate Coating: Microtiter plate wells are coated with the sample or solanidine standards.

  • Blocking: Any remaining protein-binding sites on the wells are blocked using a blocking buffer (e.g., BSA in PBS).

  • Antibody Incubation: Enzyme-conjugated anti-solanidine antibody is added to the wells and incubated to allow binding to the coated solanidine.

  • Washing: The wells are washed to remove any unbound antibodies.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction. The intensity of the color is inversely proportional to the amount of solanidine in the sample.

  • Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of solanidine in the samples is then determined by interpolating their absorbance values on the standard curve.

Conclusion

The high structural similarity between solanidine and demissine presents a significant challenge for the development of highly specific immunoassays for solanidine. The available evidence strongly suggests a high degree of cross-reactivity of demissine in solanidine immunoassays. Researchers and professionals in drug development must be aware of this potential for interference and consider its implications when interpreting results. When the presence of demissine is suspected in samples, confirmatory analysis using a more specific method, such as liquid chromatography-mass spectrometry (LC-MS), is recommended to ensure accurate quantification of solanidine. Further research is warranted to develop more specific antibodies or alternative immunoassay formats that can effectively discriminate between solanidine and demissine.

Validating Analytical Methods for Demissine: A Comparative Guide to HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of natural product research and drug development, the accurate quantification of specific compounds is paramount. Demissine, a steroidal alkaloid with potential pharmacological activities, requires robust analytical methods for its study. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques for this purpose. This guide offers a comparative overview of these methods for the validation of demissine quantification.

Quantitative Data Summary

The following tables present representative validation parameters for HPLC-UV and LC-MS/MS methods, derived from studies on analogous steroidal alkaloids. These values illustrate the expected performance of each technique and serve as a benchmark for the validation of a method for demissine.

Table 1: Representative Validation Parameters for HPLC-UV Method (based on Solasodine Analysis) [1][2]

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)≥ 0.999
Limit of Detection (LOD)0.1 - 0.2 µg/mL
Limit of Quantification (LOQ)0.4 - 0.7 µg/mL
Accuracy (% Recovery)80% - 102%
Precision (RSD%)< 2%

Table 2: Representative Validation Parameters for LC-MS/MS Method (based on Tomatidine Analysis) [3][4]

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)≥ 0.999
Limit of Detection (LOD)0.0003 - 0.002 mg/kg
Limit of Quantification (LOQ)0.001 - 0.005 mg/kg
Accuracy (% Recovery)> 96%
Precision (RSD%)< 8%

Experimental Protocols

Below are detailed, proposed methodologies for the quantification of demissine using HPLC-UV and LC-MS/MS. These are based on established protocols for similar Solanum alkaloids and should be adapted and validated for the specific matrix containing demissine.

Proposed HPLC-UV Method for Demissine

This method is adapted from validated procedures for solasodine and other glycoalkaloids.[1][5][6]

1. Sample Preparation (from Plant Material):

  • Extraction: Weigh 1 gram of powdered plant material and extract with 20 mL of 80% ethanol in water containing a suitable internal standard.

  • Sonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH adjusted to the optimal range for demissine, likely slightly acidic to neutral). A common starting point is a 36.5:63.5 (v/v) ratio of acetonitrile to 0.01 M sodium phosphate buffer.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Based on the UV absorbance spectrum of demissine. For similar alkaloids without strong chromophores, detection is often performed at low wavelengths, such as 200-205 nm.[1][7]

  • Column Temperature: 30°C.

3. Method Validation:

  • Linearity: Prepare a series of standard solutions of demissine of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient.

  • LOD and LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve.[5]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of demissine.

  • Precision: Assess by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision).

Proposed LC-MS/MS Method for Demissine

This protocol is based on highly sensitive methods for the analysis of tomatidine and other steroidal glycoalkaloids.[3][8][9]

1. Sample Preparation (from Biological Matrix, e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.

  • Internal Standard: Add a suitable internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 or similar reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of demissine and the internal standard.

3. Method Validation:

  • Linearity, LOD, LOQ, Accuracy, and Precision: Follow similar procedures as for the HPLC-UV method, but with the significantly lower concentration ranges achievable with LC-MS/MS.

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of demissine by comparing the response in a pure solution versus a spiked blank matrix extract.

  • Stability: Assess the stability of demissine in the sample matrix under different storage conditions.

Method Validation Workflow

The following diagram illustrates the general workflow for validating an analytical method, which is applicable to both HPLC-UV and LC-MS/MS for a novel analyte like demissine.

G cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis dev_start Define Analytical Target Profile dev_select Select Analytical Technique (HPLC-UV or LC-MS/MS) dev_start->dev_select dev_optimize Optimize Method Parameters (Mobile Phase, Column, etc.) dev_select->dev_optimize val_spec Specificity dev_optimize->val_spec Begin Validation val_lin Linearity & Range val_spec->val_lin val_lodq LOD & LOQ val_lin->val_lodq val_acc Accuracy val_lodq->val_acc val_prec Precision (Repeatability & Intermediate) val_acc->val_prec val_rob Robustness val_prec->val_rob routine_use Method Implementation for Routine Sample Analysis val_rob->routine_use

References

Demystifying Demissine: A Comparative Analysis of the Insecticidal Properties of Solanaceous Glycoalkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the insecticidal spectra of prominent glycoalkaloids, with a special focus on demissine in relation to more extensively studied compounds like α-solanine, α-chaconine, and α-tomatine. This document synthesizes available experimental data to illuminate their mechanisms of action, comparative efficacy, and the methodologies used for their evaluation.

Glycoalkaloids are a class of naturally occurring nitrogen-containing compounds produced by plants of the Solanaceae family, which includes potatoes (Solanum tuberosum) and tomatoes (Solanum lycopersicum). These secondary metabolites play a crucial role in the plant's defense against a wide array of pathogens and herbivores, including insects. Their potent biological activities have made them a subject of interest for the development of novel bio-insecticides.

This guide delves into the insecticidal profiles of demissine, a glycoalkaloid found in wild potato species such as Solanum demissum, and compares it with the more common glycoalkaloids: α-solanine and α-chaconine from potatoes, and α-tomatine from tomatoes. While extensive research has been conducted on the latter compounds, data on the specific insecticidal spectrum of purified demissine remains limited. This guide, therefore, collates the available quantitative data for the well-studied glycoalkaloids to provide a comparative framework and highlights the need for further research into demissine.

Comparative Insecticidal Spectrum

The insecticidal efficacy of glycoalkaloids varies depending on the insect species, the specific compound, and its concentration. The following tables summarize the available quantitative data, primarily as median lethal concentration (LC50) values, for α-solanine, α-chaconine, and α-tomatine against several key insect pests. It is important to note that direct comparisons of LC50 values across different studies should be made with caution due to variations in experimental protocols.

Table 1: Insecticidal Activity of Glycoalkaloids Against Coleopteran Pests

GlycoalkaloidTarget InsectBioassay MethodLC50 ValueExposure Time
α-Solanine Tribolium castaneum (Rust Red Flour Beetle)Dry Film41.6 µg/cm²48 h
Sitophilus oryzae (Rice Weevil)Dry Film38.9 µg/cm²48 h
Trogoderma granarium (Khapra Beetle)Topical Application22.5 µg/mg insect96 h
α-Chaconine Tribolium castaneumDry Film28.8 µg/cm²48 h
Sitophilus oryzaeDry Film52.0 µg/cm²24 h
Trogoderma granariumTopical Application18.1 µg/mg insect96 h
α-Tomatine Tribolium castaneumDry Film>100 µg/cm² (approx.)48 h
Sitophilus oryzaeDry Film67.0 µg/cm²48 h
Leptinotarsa decemlineata (Colorado Potato Beetle)Diet Incorporation100-500 mg/g diet (Caused developmental delays)-
Total Glycoalkaloids (TGA) from Potato Tribolium castaneumDry Film44.0 µg/cm²24 h
Sitophilus oryzaeDry Film22.1 µg/cm²48 h
Trogoderma granariumTopical Application11.9 µg/mg insect96 h

Note on Demissine: Currently, there is a lack of publicly available, peer-reviewed studies that provide specific LC50 values for purified demissine against a range of insect species. Research indicates that wild potato species containing demissine exhibit resistance to pests like the Colorado potato beetle, suggesting its insecticidal potential. However, without quantitative data from direct bioassays, a direct comparison of its potency with other glycoalkaloids is not possible at this time.

Mechanisms of Insecticidal Action

Glycoalkaloids exert their toxic effects on insects through two primary mechanisms: inhibition of acetylcholinesterase and disruption of cell membranes.

1. Acetylcholinesterase Inhibition:

Acetylcholinesterase (AChE) is a critical enzyme in the insect's nervous system responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, glycoalkaloids lead to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Leads to Glycoalkaloid Glycoalkaloid Glycoalkaloid->AChE Inhibits Paralysis Paralysis & Death Nerve_Impulse->Paralysis

Figure 1: Acetylcholinesterase Inhibition by Glycoalkaloids

2. Cell Membrane Disruption:

The steroidal aglycone moiety of glycoalkaloids can intercalate into the lipid bilayer of cell membranes. This interaction, particularly with cholesterol and other sterols, disrupts the membrane's integrity, leading to increased permeability, leakage of cellular components, and eventual cell death. The sugar portion of the glycoalkaloid is also crucial for this activity.

Membrane_Disruption cluster_membrane Insect Cell Membrane Lipid_Bilayer Lipid Bilayer with Sterols Glycoalkaloid Glycoalkaloid Membrane_Intercalation Intercalation into Membrane Glycoalkaloid->Membrane_Intercalation Initiates Membrane_Intercalation->Lipid_Bilayer Targets Membrane_Disruption Membrane Disruption Membrane_Intercalation->Membrane_Disruption Causes Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis Leads to

Figure 2: Cell Membrane Disruption by Glycoalkaloids

Experimental Protocols

The determination of the insecticidal activity of glycoalkaloids is typically performed using a variety of bioassays. The choice of method depends on the target insect and the mode of action being investigated. Below are generalized protocols for common bioassays.

1. Diet Incorporation Bioassay (for chewing insects):

This method assesses the oral toxicity of a compound.

Diet_Incorporation_Workflow A Prepare Artificial Diet B Incorporate Glycoalkaloid at Various Concentrations A->B C Dispense Diet into Bioassay Containers B->C D Introduce Test Insects (e.g., larvae) C->D E Incubate under Controlled Conditions D->E F Record Mortality and Sub-lethal Effects (e.g., weight gain, development) at Regular Intervals E->F G Data Analysis (e.g., Probit Analysis to determine LC50) F->G

Figure 3: Diet Incorporation Bioassay Workflow
  • Protocol:

    • Diet Preparation: Prepare a standard artificial diet suitable for the target insect species.

    • Compound Incorporation: While the diet is still liquid, incorporate the glycoalkaloid (dissolved in a suitable solvent) at a range of concentrations. A control group with only the solvent should also be prepared.

    • Assay Setup: Dispense the treated and control diets into individual containers (e.g., wells of a multi-well plate or small cups).

    • Insect Infestation: Place one or a known number of test insects (e.g., early-instar larvae) into each container.

    • Incubation: Maintain the bioassay containers under controlled environmental conditions (temperature, humidity, and photoperiod).

    • Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Sub-lethal effects such as reduced feeding, weight loss, or developmental delays can also be monitored.

    • Data Analysis: Use the mortality data to calculate the LC50 value using statistical methods like probit analysis.

2. Leaf-Dip Bioassay (for sucking and chewing insects):

This assay evaluates both contact and oral toxicity.

  • Protocol:

    • Solution Preparation: Prepare a series of dilutions of the glycoalkaloid in an appropriate solvent, often with a surfactant to ensure even coating. A control solution with solvent and surfactant only is also prepared.

    • Leaf Treatment: Excised leaves of the insect's host plant are dipped into the test solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air dry.

    • Assay Setup: The treated leaves are placed in a suitable container (e.g., a Petri dish with a moist filter paper to maintain turgor).

    • Insect Infestation: A known number of test insects are placed on the treated leaves.

    • Incubation and Data Collection: The setup is maintained under controlled conditions, and mortality is recorded at set time points.

    • Data Analysis: The LC50 is calculated from the mortality data.

3. Topical Application Bioassay (for contact toxicity):

This method directly applies a known dose of the toxicant to the insect's body.

  • Protocol:

    • Solution Preparation: Prepare serial dilutions of the glycoalkaloid in a volatile solvent (e.g., acetone).

    • Dose Application: Using a micro-applicator, a precise volume (e.g., 1 µL) of the test solution is applied to a specific location on the insect's body (e.g., the dorsal thorax).

    • Holding: The treated insects are held in clean containers with access to food and water.

    • Data Collection and Analysis: Mortality is assessed at regular intervals, and the median lethal dose (LD50) is calculated.

Conclusion and Future Directions

The available evidence clearly indicates that solanaceous glycoalkaloids such as α-solanine, α-chaconine, and α-tomatine possess significant insecticidal properties against a range of insect pests, primarily through the inhibition of acetylcholinesterase and disruption of cell membranes. The comparative data, although variable across studies, suggests that α-chaconine and the total glycoalkaloid fraction from potatoes can be particularly effective.

The insecticidal potential of demissine is strongly implied by the pest resistance of wild potato species that produce it. However, the lack of quantitative data on the insecticidal spectrum of purified demissine is a significant knowledge gap. Future research should focus on isolating or synthesizing demissine and conducting systematic bioassays against a broad range of agriculturally important insect pests. Such studies are crucial for a comprehensive understanding of its potential as a bio-insecticide and for facilitating its development for pest management applications. A direct comparison of the LC50 values of demissine with other glycoalkaloids under standardized conditions would be invaluable for elucidating its relative potency and spectrum of activity.

In Vitro Cytotoxicity of Potato Glycoalkaloids: A Comparative Analysis of Demissine, α-Solanine, and α-Chaconine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxic effects of three potato glycoalkaloids: demissine, α-solanine, and α-chaconine. While extensive research has been conducted on the cytotoxic properties of α-solanine and α-chaconine, data on demissine remains limited. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to facilitate a clearer understanding of their potential as cytotoxic agents.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of glycoalkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the reported IC50 values for α-solanine and α-chaconine across various cancer cell lines. It is important to note that direct comparative studies involving demissine are scarce in publicly available literature.

GlycoalkaloidCell LineCancer TypeIC50 (µM)Reference
α-Chaconine RL95-2Endometrial Cancer4.72[1]
α-Solanine RL95-2Endometrial Cancer26.27[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in vitro cytotoxicity analysis of potato glycoalkaloids.

1. Cell Culture and Glycoalkaloid Preparation

  • Cell Lines and Culture Conditions: Human cancer cell lines are cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Glycoalkaloid Preparation: The glycoalkaloid (e.g., α-solanine, α-chaconine) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution is then diluted with the culture medium to achieve the desired final concentrations for the experiments. The final DMSO concentration in the culture medium is generally kept below 0.1% to prevent any cytotoxic effects from the solvent itself.

2. Cytotoxicity Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The following day, the cells are treated with various concentrations of the glycoalkaloid and incubated for a predetermined period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT reagent is added to each well.

    • Viable cells with active mitochondrial reductase enzymes convert the MTT into a purple formazan product.

    • A solubilizing agent (like DMSO or isopropanol) is then added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity due to plasma membrane damage.

    • Cells are seeded and treated with the glycoalkaloids in the same manner as for the MTT assay.

    • After the incubation period, a sample of the cell culture supernatant is collected.

    • The LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt, is added to the supernatant.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.

    • NADH then reduces the tetrazolium salt to a colored formazan product.

    • The absorbance of the formazan is measured, and the amount of LDH released is proportional to the number of damaged cells.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of potato glycoalkaloids, particularly α-solanine and α-chaconine, are attributed to several mechanisms, including membrane disruption and the induction of apoptosis.

Membrane Disruption: Glycoalkaloids can intercalate into cell membranes, leading to a loss of membrane integrity, increased permeability, and eventual cell lysis. This effect is thought to be a primary mechanism of their toxicity.

Induction of Apoptosis: Some studies suggest that at lower concentrations, glycoalkaloids can induce programmed cell death, or apoptosis. This process involves a cascade of cellular events, including the activation of caspases and changes in mitochondrial membrane potential.

Synergistic Effects: Research has shown that α-solanine and α-chaconine can have a synergistic cytotoxic effect, meaning their combined toxicity is greater than the sum of their individual effects.[3] The maximum cytotoxic effect is often observed at a 1:1 ratio of these two glycoalkaloids.[3]

The following diagram illustrates a general experimental workflow for assessing the in vitro cytotoxicity of these compounds.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Cell Line Seeding (e.g., Cancer Cell Lines) treatment Incubation with Glycoalkaloids (Varying Concentrations & Durations) prep_cells->treatment prep_glyco Glycoalkaloid Dilution (Demissine, Solanine, Chaconine) prep_glyco->treatment assay_mtt MTT Assay (Metabolic Activity) treatment->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh analysis IC50 Value Calculation & Comparative Analysis assay_mtt->analysis assay_ldh->analysis

Fig. 1: Experimental workflow for in vitro cytotoxicity assessment.

Below is a simplified representation of a potential signaling pathway involved in glycoalkaloid-induced apoptosis.

G glycoalkaloid Glycoalkaloid (e.g., α-Solanine) membrane Cell Membrane Disruption glycoalkaloid->membrane mitochondria Mitochondrial Stress glycoalkaloid->mitochondria apoptosis Apoptosis membrane->apoptosis caspase Caspase Activation mitochondria->caspase caspase->apoptosis

Fig. 2: Simplified pathway of glycoalkaloid-induced cell death.

Conclusion

The potato glycoalkaloids α-solanine and α-chaconine demonstrate significant in vitro cytotoxic activity against various cancer cell lines. Their mechanisms of action are multifaceted, involving both direct membrane disruption and the induction of apoptosis. The synergistic interaction between these two compounds is a noteworthy aspect of their cytotoxic potential.

In contrast, the cytotoxic profile of demissine is not well-documented in the available scientific literature. While it is identified as a constituent of certain potato species, a comprehensive understanding of its in vitro cytotoxicity, including IC50 values and mechanisms of action, is currently lacking. Further research is warranted to elucidate the biological activity of demissine and to perform direct comparative studies against other potato glycoalkaloids. This would provide a more complete picture of the therapeutic potential of this class of natural compounds.

References

A Head-to-Head Comparison of Demissine and Tomatidine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related natural compounds is critical for identifying promising therapeutic leads. This guide provides a detailed comparative analysis of the bioactive properties of two steroidal alkaloids: demissine and tomatidine. While both are found in plants of the Solanum genus, the available scientific literature reveals a significant disparity in the depth of research, with tomatidine being the more extensively studied compound.

This comparison synthesizes available experimental data on their anticancer, anti-inflammatory, and antimicrobial activities. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are also included to facilitate a deeper understanding of their mechanisms of action.

I. Anticancer Activity

Tomatidine has demonstrated notable anticancer effects across a range of human cancer cell lines. In contrast, specific experimental data on the anticancer activity of demissine is limited in the current scientific literature, with most studies focusing on the broader class of Solanum alkaloids.

Quantitative Comparison of Anticancer Bioactivity
CompoundCancer Cell LineAssayIC50 / EffectReference
Tomatidine 85As2 (Human Gastric Cancer)Cell Growth Assay63.3% inhibition at 6.5 µg/mL (14.4 µM) after 72h[1]
HT-29 (Colon Adenocarcinoma)Growth Inhibition Assay~70% inhibition at 100 µM after 48h[1]
HeLa (Cervical Carcinoma)Growth Inhibition Assay~60% inhibition at 100 µM after 48h[1]
MCF-7 (Breast Adenocarcinoma)Growth Inhibition Assay~80% inhibition at 100 µM after 48h[1]
HBL-100 (Breast Cancer)Growth Inhibition Assay~75% inhibition at 30 µM after 24h[1]
A549 (Human Lung Adenocarcinoma)Cell Viability AssayNo significant inhibition of viability[2]
HL-60 (Human Myeloid Leukemia)Growth and Apoptosis AssayLittle to no effect on growth or apoptosis[3][4]
THP-1 and MOLM-13 (Acute Myeloid Leukemia)MTT Cell Viability AssaySynergistic effect with cisplatin[5]
Demissine --Data not available-

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Experimental Protocols: Anticancer Assays

Cell Viability and Growth Inhibition Assays (MTT & Cell Counting Kit-8):

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 3 × 10³ cells per well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., tomatidine) or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT/CCK-8 Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.

  • Incubation: The plates are incubated for a further period (typically 1-4 hours) to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.

  • Solubilization and Absorbance Reading: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Boyden Chamber Invasion Assay:

  • Chamber Preparation: The upper compartment of a Transwell insert with a porous membrane (e.g., 8 µm pores) is coated with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Cancer cells, pre-treated with the test compound or vehicle, are seeded into the upper chamber in a serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The chamber is incubated for a set period (e.g., 24 hours) to allow for cell invasion through the matrix and membrane.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Signaling Pathways in Anticancer Activity

Tomatidine has been shown to modulate several signaling pathways implicated in cancer progression. For instance, it can inhibit the c-Raf-MEK-ERK and presenilin 1 pathways in osteosarcoma cells and the p38 and ERK pathways to inhibit invasion in fibrosarcoma cells.[6] In human lung adenocarcinoma A549 cells, tomatidine has been found to inhibit the ERK and Akt signaling pathways and reduce the nuclear levels of NF-κB.[2] Furthermore, in pancreatic cancer, tomatidine targets ATF4-dependent signaling.[7] In contrast, specific signaling pathways modulated by demissine in the context of cancer have not been well-documented.

cluster_tomatidine Tomatidine Anticancer Signaling Tomatidine Tomatidine cRaf_MEK_ERK c-Raf-MEK-ERK Tomatidine->cRaf_MEK_ERK inhibits Presenilin1 Presenilin 1 Tomatidine->Presenilin1 inhibits p38_ERK p38/ERK Tomatidine->p38_ERK inhibits Akt_NFkB Akt/NF-κB Tomatidine->Akt_NFkB inhibits ATF4 ATF4 Tomatidine->ATF4 inhibits Cancer_Progression Cancer Cell Growth & Invasion cRaf_MEK_ERK->Cancer_Progression Presenilin1->Cancer_Progression p38_ERK->Cancer_Progression Akt_NFkB->Cancer_Progression ATF4->Cancer_Progression

Caption: Signaling pathways inhibited by tomatidine in cancer cells.

II. Anti-inflammatory Activity

Tomatidine has well-documented anti-inflammatory properties, demonstrated in various in vitro and in vivo models. It effectively suppresses the production of key inflammatory mediators. Information regarding the anti-inflammatory effects of demissine remains scarce.

Quantitative Comparison of Anti-inflammatory Bioactivity
CompoundModelKey FindingsReference
Tomatidine LPS-stimulated mouse macrophagesDecreased iNOS and COX-2 expression[8]
TNFα-induced arthritic FLSInhibited proliferation and migration; Decreased IL-1β, IL-6, TNFα, MMP-9, and RANKL[9]
IL-1β-induced primary articular chondrocytesSuppressed iNOS, COX-2, MMP1, MMP3, MMP13, and ADAMTS-5 expression[10]
LPS-induced acute lung injury in miceReduced inflammatory cytokine expression (e.g., iNOS, COX-2)[11]
Exercise-like stimulated myobundlesAttenuated inflammatory responses[12]
Demissine -Data not available-

Note: FLS: Fibroblast-like Synoviocytes; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; MMPs: Matrix Metalloproteinases; ADAMTS-5: A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5; IL: Interleukin; TNFα: Tumor Necrosis Factor-alpha; RANKL: Receptor Activator of Nuclear Factor Kappa-B Ligand.

Experimental Protocols: Anti-inflammatory Assays

Measurement of Pro-inflammatory Cytokines (ELISA):

  • Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or other relevant cell types are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

  • ELISA Procedure: The supernatant is added to microplate wells pre-coated with antibodies specific for the cytokine of interest (e.g., TNF-α, IL-6).

  • Detection: A series of antibody incubations and wash steps are performed, followed by the addition of a substrate that produces a colorimetric signal.

  • Quantification: The absorbance is measured, and the concentration of the cytokine is determined by comparison to a standard curve.

Western Blot for Inflammatory Mediators (e.g., iNOS, COX-2):

  • Cell Lysis and Protein Quantification: Cells treated as described above are lysed, and the total protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2) and a loading control (e.g., β-actin), followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of the target proteins.

Signaling Pathways in Anti-inflammatory Activity

Tomatidine exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways.[9][10][13] By blocking these pathways, tomatidine prevents the transcription of numerous pro-inflammatory genes.

cluster_workflow Experimental Workflow for Anti-inflammatory Assays Start Cell Culture (e.g., Macrophages) Stimulation Stimulation with LPS +/- Tomatidine Start->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_Lysate Prepare Cell Lysate Stimulation->Cell_Lysate ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant->ELISA Western_Blot Western Blot for iNOS, COX-2 Cell_Lysate->Western_Blot Results Quantify Inflammatory Markers ELISA->Results Western_Blot->Results

Caption: Workflow for in vitro anti-inflammatory experiments.

III. Antimicrobial Activity

Quantitative Comparison of Antimicrobial Bioactivity
CompoundMicroorganismAssayMIC / EffectReference
Tomatidine Staphylococcus aureus (prototypical)Broth Microdilution> 128 µg/mL[14][15]
Staphylococcus aureus (SCV)Broth Microdilution0.06 µg/mL[14][15]
S. aureus (in combination with Gentamicin)Broth MicrodilutionSynergistic effect, reduces Gentamicin MIC[14][]
Enterococcus faecalis (in combination with Ampicillin)Broth MicrodilutionSynergistic effect[]
Pseudomonas aeruginosa (in combination with Cefepime/Ciprofloxacin)Broth MicrodilutionSynergistic effect[]
Demissine --Data not available-

Note: MIC: Minimum Inhibitory Concentration. A lower MIC indicates greater antimicrobial activity. SCV: Small-Colony Variant.

Experimental Protocols: Antimicrobial Assays

Broth Microdilution for Minimum Inhibitory Concentration (MIC):

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Mechanism of Antimicrobial Action

Tomatidine's primary antimicrobial target is the bacterial ATP synthase, specifically the subunit c.[14][17] This inhibition disrupts cellular energy production, leading to bactericidal effects, especially in the persistent small-colony variants of S. aureus.

cluster_antimicrobial Tomatidine Antimicrobial Mechanism Tomatidine Tomatidine ATP_Synthase Bacterial ATP Synthase (Subunit c) Tomatidine->ATP_Synthase inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Bacterial_Death Bacterial Cell Death (especially SCVs) ATP_Production->Bacterial_Death leads to

References

Demissine as a Biopesticide: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing demand for sustainable agricultural practices has intensified the search for effective and environmentally benign biopesticides. Among the promising candidates are glycoalkaloids, a class of naturally occurring compounds found in plants of the Solanaceae family. This guide provides a comparative analysis of the biopesticidal performance of demissine, a steroidal glycoalkaloid, against other related compounds and conventional pesticides. The information is compiled from various experimental studies to aid researchers in evaluating its potential for development as a commercial biopesticide.

Performance Data: A Comparative Overview

Quantitative data on the direct pesticidal efficacy of demissine is limited in publicly available research. However, by examining the performance of closely related glycoalkaloids from Solanum species, we can infer its potential and identify key areas for future research. The following tables summarize the available data for demissine alternatives against various pests and pathogens.

Insecticidal Activity

The insecticidal potential of glycoalkaloids is often evaluated by determining the median lethal concentration (LC50), which is the concentration of a substance required to kill 50% of a test population.

Table 1: Comparative Insecticidal Activity of Glycoalkaloids and a Synthetic Insecticide

CompoundTarget PestLC50 (ppm)Exposure Time (hours)
α-Solanine Aphis craccivora (Cowpea aphid)0.91224
0.24648
α-Tomatine Stored-product insectsNot specifiedNot specified
Total Glycoalkaloids (TGAs) Sitophilus oryzae (Rice weevil)38.6 µg/cm²24
22.1 µg/cm²48
Tribolium castaneum (Red flour beetle)44.0 µg/cm²24
28.8 µg/cm²48
Metaflumizone Leptinotarsa decemlineata (Colorado potato beetle)0.57 - 1.31Not specified

Note: Data for demissine is not currently available in the reviewed literature. The LC50 values for TGAs are presented in µg/cm² as reported in the study.

Antifungal and Antibacterial Activity

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) or the half maximal effective concentration (EC50). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Comparative Antifungal Activity of Glycoalkaloids

CompoundTarget PathogenMIC (µg/mL)
Solamargine Trichophyton rubrum3.12[1]
Solasodine Trichophyton rubrum12.5[1]
α-Solanine Trichophyton rubrum>25[1]
Amphotericin B (Control) Trichophyton rubrum0.39[1]

Table 3: Comparative Antifungal Activity against Fusarium oxysporum

CompoundEC50 (µg/mL)
Epoxiconazole 0.047[2]
Difenoconazole 0.078[2]
Carbendazim 0.445[2]
Azoxystrobin 35.089[2]

Note: Specific MIC or EC50 values for demissine against plant pathogenic fungi or bacteria were not found in the reviewed literature. The data for Fusarium oxysporum provides a baseline for the efficacy of conventional fungicides.

Mechanisms of Action

The biocidal activity of glycoalkaloids like demissine is attributed to two primary mechanisms: disruption of cell membranes and inhibition of acetylcholinesterase.

Cell Membrane Disruption

Glycoalkaloids are amphiphilic molecules that can intercalate into the lipid bilayers of cell membranes. This insertion disrupts the membrane integrity, leading to increased permeability, leakage of essential cellular components, and ultimately cell death.[3] This mechanism is effective against a broad range of organisms, including insects, fungi, and bacteria. The sugar moieties of the glycoalkaloid are crucial for this activity.

cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Demissine Demissine (Glycoalkaloid) Intercalation Intercalation into Membrane Demissine->Intercalation Binds to sterols Disruption Membrane Disruption Intercalation->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down ACh ACh_Accumulation ACh Accumulation Demissine Demissine Inhibition Inhibition Demissine->Inhibition Inhibition->AChE Overstimulation Continuous Nerve Stimulation ACh_Accumulation->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis A Prepare serial dilutions of Demissine solution C Dip each leaf in the respective Demissine solution for a set time (e.g., 10-30 seconds) A->C B Select healthy, uniform-sized leaves of the host plant B->C D Air-dry the treated leaves C->D E Place each leaf in a Petri dish with a moistened filter paper D->E F Introduce a known number of test insects into each Petri dish E->F G Incubate under controlled conditions (temperature, humidity, photoperiod) F->G H Record mortality at regular intervals (e.g., 24, 48, 72 hours) G->H I Calculate LC50 values using probit analysis H->I A Prepare serial two-fold dilutions of Demissine in a 96-well microtiter plate C Add the fungal inoculum to each well of the microtiter plate A->C B Prepare a standardized fungal inoculum suspension B->C D Include positive (fungus only) and negative (medium only) controls C->D E Incubate the plate at an appropriate temperature for a specified period (e.g., 24-72 hours) D->E F Visually or spectrophotometrically assess fungal growth in each well E->F G Determine the MIC: the lowest concentration with no visible growth F->G

References

Safety Operating Guide

Essential Safety and Handling of Demissine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of Demissine. As no specific Safety Data Sheet (SDS) for Demissine is readily available, this guidance is based on the safety protocols for the broader class of glycoalkaloids and general best practices for handling toxic substances in a laboratory.

Demissine is a glycoalkaloid, a class of naturally occurring toxic compounds. Acute exposure to glycoalkaloids can cause gastrointestinal and neurological symptoms.[1][2][3][4][5] Symptoms of glycoalkaloid poisoning include nausea, vomiting, diarrhea, abdominal cramps, headache, dizziness, and in severe cases, neurological effects such as drowsiness, restlessness, and confusion.[1][3][5] The lowest observed adverse effect level for potato glycoalkaloids in humans is reported to be 1 mg per kg of body weight.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling Demissine.

PPE CategoryItemSpecification and Use
Engineering Controls Fume HoodAll handling of powdered Demissine or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][7]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are required. Double gloving is recommended. Inspect gloves for any signs of degradation or punctures before use.[6]
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat is mandatory to protect skin and clothing. For larger quantities, a chemically resistant apron or gown should be worn.[6]
Respiratory Protection RespiratorIn situations where a fume hood is not available or when there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.[6][8]

Operational Plan for Handling Demissine

Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of Demissine.

Step-by-Step Handling Protocol:
  • Preparation : Before handling Demissine, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Weighing and Aliquoting :

    • Conduct all weighing and aliquoting of solid Demissine within a chemical fume hood to prevent the inhalation of fine particles.

    • Use a spatula and weighing paper to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Experimental Use :

    • Keep all containers of Demissine, whether solid or in solution, clearly labeled and sealed when not in use.

    • Handle all transfers of Demissine solutions within the fume hood.

  • Post-Handling :

    • After handling is complete, decontaminate all surfaces and equipment that may have come into contact with Demissine.

    • Remove PPE in the correct order to avoid cross-contamination. Outer gloves should be removed first, followed by the lab coat, and then inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.[6]

Disposal Plan for Demissine Waste

Proper disposal of Demissine and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Step-by-Step Disposal Protocol:
  • Waste Segregation : All waste contaminated with Demissine must be treated as hazardous chemical waste. This includes:

    • Unused or expired Demissine.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (gloves, lab coats).

    • Spill cleanup materials.

  • Waste Collection :

    • Collect all Demissine waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be kept closed except when adding waste.

  • Spill Management :

    • In the event of a spill, evacuate the immediate area and ensure proper PPE is worn before attempting cleanup.

    • For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep into the hazardous waste container.

    • For liquid spills, absorb with a suitable material and place it in the hazardous waste container.

    • Decontaminate the spill area thoroughly.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of Demissine waste down the drain or in the regular trash.[9]

Workflow for Handling and Disposal of Demissine

The following diagram illustrates the key steps in the safe handling and disposal of Demissine.

Demissine_Workflow Workflow for Safe Handling and Disposal of Demissine cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation (Verify Fume Hood, Don PPE) weigh 2. Weighing & Aliquoting (Inside Fume Hood) prep->weigh use 3. Experimental Use (Sealed & Labeled Containers) weigh->use post 4. Post-Handling (Decontaminate, Doff PPE, Wash Hands) use->post segregate 1. Waste Segregation (All materials as hazardous) post->segregate Generate Waste collect 2. Waste Collection (Labeled, sealed container) segregate->collect spill 3. Spill Management (Use appropriate cleanup) collect->spill final_disposal 4. Final Disposal (via EHS/Contractor) spill->final_disposal

Workflow for Safe Handling and Disposal of Demissine

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.